(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Properties
IUPAC Name |
(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444040 | |
| Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101403-24-1 | |
| Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
This compound, a chiral aminotetralin derivative, serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] The stereochemistry at the C2 position is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient enantioselective synthetic pathways are of high interest to researchers and drug development professionals.
This guide provides a detailed exploration of the prevalent synthetic strategies for obtaining the (S)-enantiomer of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. We will delve into the synthesis of the key precursor, 5-methoxy-2-tetralone, and subsequently examine the critical stereoselective methodologies, including modern catalytic asymmetric reductive amination and classical chiral resolution. The causality behind experimental choices and detailed protocols are provided to ensure both theoretical understanding and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule reveals a convergent strategy hinging on the formation of the chiral amine center. The N-propyl group can be introduced via reductive amination of a tetralone core. This disconnection strategy simplifies the complex target into a more accessible achiral ketone precursor, 5-methoxy-2-tetralone. This ketone, in turn, can be synthesized from simpler aromatic starting materials.
Strategy 1: Catalytic Asymmetric Reductive Amination
This modern approach offers a highly efficient and atom-economical route to the target compound. It combines the amination and reduction steps into a single, enantioselective transformation. [2]The use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, in combination with a mild reducing agent like a Hantzsch ester, allows for the direct formation of the (S)-amine with high enantiomeric excess. [1] Mechanism Insight: The ketone first reacts with n-propylamine to form an iminium ion intermediate. The chiral phosphoric acid catalyst coordinates to this iminium ion, creating a chiral environment. This chiral complex then preferentially accepts a hydride from the Hantzsch ester from one specific face, leading to the formation of the (S)-enantiomer of the amine.
Experimental Protocol: Asymmetric Reductive Amination[1][2]
-
To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene or dichloromethane), add n-propylamine.
-
Add the chiral phosphoric acid catalyst (typically 1-5 mol%).
-
Add the Hantzsch ester as the hydride source.
-
Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, perform an aqueous workup. Typically, this involves washing with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude (S)-amine can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.
Strategy 2: Chiral Resolution of Racemic Amine
This classical method involves the initial synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. While less direct than asymmetric catalysis, it is a well-established and reliable technique.
Step 2a: Synthesis of Racemic 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
The racemic amine is prepared by standard reductive amination. [3] Protocol:
-
Dissolve 5-methoxy-2-tetralone and n-propylamine in a solvent such as methanol or ethanol.
-
Add a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a portion-wise manner. The pH is often maintained slightly acidic to promote iminium ion formation without degrading the reducing agent.
-
Stir the reaction at room temperature until the starting ketone is consumed.
-
Quench the reaction and perform a standard aqueous workup.
-
Isolate the crude racemic amine for use in the resolution step.
Step 2b: Resolution via Diastereomeric Salt Formation
The racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (notably, solubility) and can be separated.
Protocol:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). [4]2. Add a solution of a chiral acid, such as (S)-mandelic acid or another suitable resolving agent, to the amine solution. [1]3. Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of the desired (S)-amine with the (S)-acid, or the (R)-amine with the (S)-acid, will preferentially crystallize depending on the solvent system and the specific salt's solubility.
-
Collect the precipitated salt by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.
-
Liberate the free (S)-amine by treating the isolated diastereomeric salt with a base (e.g., NaOH or Na₂CO₃ solution) and extracting the amine into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched (S)-amine.
Part 3: Final Product Isolation and Characterization
The final product, this compound, is often isolated and stored as its hydrochloride salt to improve stability and handling characteristics. [5][6] Protocol: Hydrochloride Salt Formation[2]
-
Dissolve the purified (S)-amine free base in a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or diethyl ether.
-
Add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the resulting slurry, often with gentle heating (e.g., 60-65°C), to ensure complete salt formation and improve the crystal structure.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield this compound hydrochloride.
Characterization Data
The identity and purity of the final product must be confirmed through rigorous analytical testing.
| Property | Typical Value |
| Molecular Formula | C₁₄H₂₁NO · HCl [2] |
| Molecular Weight | 255.79 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Specific to the salt form and purity |
| Optical Rotation | [α]D: Negative value for the (S)-enantiomer |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base |
| Enantiomeric Purity (HPLC) | >99% ee |
References
- Source: Google Patents (CN113233964A)
- Title: 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)
-
Title: Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone Source: Acta Chemica Scandinavica URL: [Link]
- Source: Google Patents (CN101468946A)
-
Title: Synthesis of 5-Methoxy-6-isopropyl-1-tetralone Source: ResearchGate URL: [Link]
-
Title: Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... Source: ResearchGate URL: [Link]
-
Title: Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 Source: SENOVA PHARMA URL: [Link]
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Title: Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Key Intermediate in Dopaminergic Drug Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This chiral aminotetralin derivative is a critical intermediate in the synthesis of the non-ergoline dopamine agonist, Rotigotine, which is utilized in the management of Parkinson's disease and restless legs syndrome. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and the pharmacological context of its structural class. While the intrinsic biological activity of this specific intermediate is not extensively documented, this guide extrapolates its likely properties based on the well-established pharmacology of related 2-aminotetralin derivatives and its ultimate conversion to Rotigotine.
Introduction: The Significance of a Precursor
This compound, with the Chemical Abstracts Service (CAS) number 101403-24-1, represents a cornerstone in the synthetic pathway towards Rotigotine.[1] The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known for its interaction with monoamine receptors, particularly dopamine and serotonin receptors.[2][3] The stereochemistry at the C2 position and the nature of the N-alkyl substituent are critical determinants of receptor affinity and functional activity. This guide will dissect the key chemical attributes of this molecule, providing a foundational understanding for its application in pharmaceutical synthesis and research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug intermediate is paramount for process development, formulation, and quality control. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [4] |
| Molecular Weight | 219.32 g/mol | [4] |
| CAS Number | 101403-24-1 | [4] |
| IUPAC Name | (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point (HCl Salt) | 270.2-270.4 °C | |
| pKa (Predicted) | 10.26 ± 0.20 | Inferred from related structures |
| logP (Predicted) | 2.94 | Inferred from related structures |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is likely soluble in water. | Inferred |
Synthesis and Stereochemistry
The synthesis of this compound is a multi-step process where the establishment of the correct stereochemistry at the C2 position is the most critical aspect. The general synthetic strategy involves the formation of the 2-aminotetralin core followed by N-alkylation.
Synthesis of the Chiral Precursor: (S)-2-amino-5-methoxytetralin
The synthesis of the chiral amine precursor can be achieved through two primary routes: asymmetric synthesis or resolution of a racemic mixture.
-
Asymmetric Synthesis: Modern synthetic methods often employ chiral catalysts or auxiliaries to directly produce the desired enantiomer. One such approach involves the asymmetric reductive amination of 5-methoxy-2-tetralone.[5]
-
Resolution of Racemic 2-amino-5-methoxytetralin: A classical and robust method involves the formation of diastereomeric salts using a chiral resolving agent, such as mandelic acid.[6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the desired enantiopure amine.
N-Propylation: A Key Transformation
The final step in the synthesis of the title compound is the introduction of the N-propyl group. This is typically achieved through reductive amination of the primary amine, (S)-2-amino-5-methoxytetralin, with propionaldehyde.
Experimental Protocol: Reductive Amination (Exemplary)
Causality: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the primary amine with propionaldehyde, which is then reduced by a suitable reducing agent to the secondary amine. Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the reduction of iminium ions in the presence of the aldehyde, and does not require strictly anhydrous conditions.
-
Reaction Setup: To a solution of (S)-2-amino-5-methoxytetralin hydrochloride in a suitable solvent such as 1,2-dichloroethane or methanol, is added a base (e.g., triethylamine) to liberate the free amine.
-
Imine Formation: Propionaldehyde (1.1-1.5 equivalents) is added to the reaction mixture, and the solution is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: Sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting amine.
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
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(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide to its Presumed Mechanism of Action as a Dopaminergic Agent
Abstract
This technical guide provides an in-depth analysis of the presumed mechanism of action of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a key aminotetralin derivative. While primarily recognized as a crucial intermediate in the synthesis of the non-ergoline dopamine agonist Rotigotine, the structural similarity and the established pharmacology of the aminotetralin class strongly suggest its own intrinsic activity at dopamine receptors. This document synthesizes available data on structurally related compounds, particularly Rotigotine, to construct a detailed pharmacological profile. We will explore its likely interactions with dopamine receptor subtypes, the subsequent downstream signaling cascades, and the functional consequences of these interactions. Furthermore, this guide outlines the fundamental experimental protocols employed to characterize such compounds, offering insights into the methodological rationale for researchers in drug discovery and development.
Introduction: The Aminotetralin Scaffold and its Dopaminergic Significance
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with monoamine receptors, particularly dopamine receptors. This compound belongs to this class of compounds and is a direct precursor to Rotigotine, a potent dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome. Given this close biosynthetic relationship and shared structural features, it is highly probable that this compound exhibits a pharmacological profile that mirrors, at least to some extent, that of Rotigotine. This guide will, therefore, use Rotigotine as a primary surrogate to elucidate the mechanism of action of its methoxy-protected precursor.
Molecular Mechanism of Action: A Focus on Dopamine Receptor agonism
The primary mechanism of action for aminotetralin derivatives like this compound is presumed to be direct agonism at dopamine receptors. The central nervous system contains five main subtypes of dopamine receptors, broadly classified into two families: the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4).
Receptor Binding Profile: An Inferred Affinity Landscape
| Receptor Subtype | Rotigotine Ki (nM) | Presumed Activity of this compound |
| Dopamine Receptors | ||
| D1 | 83[1][2] | Agonist |
| D2 | 13.5[1][2] | Agonist |
| D3 | 0.71[1][2] | High-affinity Agonist |
| D4.2 | 3.9[1] | Agonist |
| D5 | 5.4[1][2] | Agonist |
| Serotonin Receptors | ||
| 5-HT1A | 30[1] | Agonist |
| Adrenergic Receptors | ||
| α2B | 27[1] | Antagonist |
Table 1: Inferred Receptor Binding Profile based on Rotigotine Data
Downstream Signaling Pathways: From Receptor Binding to Cellular Response
The functional consequence of receptor binding is the activation of intracellular signaling cascades. As a presumed dopamine agonist, this compound would modulate these pathways in a subtype-specific manner.
D1-like receptors are coupled to the Gs/olf family of G-proteins.[3][4] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP1), leading to an overall increase in the phosphorylation state of numerous proteins involved in neurotransmission and synaptic plasticity.[[“]]
Caption: D1-like Receptor Signaling Pathway
In contrast to D1-like receptors, D2-like receptors are coupled to the Gi/o family of G-proteins.[3][4] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[5][6] This results in a decrease in the phosphorylation of PKA targets.
Furthermore, the dissociation of the Gβγ subunits from the Gαi/o protein upon receptor activation can independently modulate other signaling pathways. These include the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels.
Caption: D2-like Receptor Signaling Pathway
Experimental Methodologies for Characterization
The elucidation of a compound's mechanism of action relies on a suite of robust and validated experimental techniques. For a putative dopamine agonist like this compound, the following assays are fundamental.
Radioligand Binding Assays
Principle: These assays directly measure the affinity of a test compound for a specific receptor. A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing that receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Cells expressing the dopamine receptor subtype of interest are harvested and homogenized to create a membrane preparation.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) and a range of concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 and subsequently the Ki value.
Causality and Self-Validation: The use of a specific radioligand for each receptor subtype ensures target specificity. The inclusion of a "non-specific binding" control (a high concentration of a known unlabeled ligand) allows for the accurate determination of specific binding, thereby validating the assay's results.
Caption: Radioligand Binding Assay Workflow
Functional Assays: Measuring Cellular Responses
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Principle: These assays directly measure the functional consequence of D1-like or D2-like receptor activation by quantifying changes in intracellular cAMP levels. For D1-like receptors, agonist stimulation leads to an increase in cAMP, while for D2-like receptors, it causes a decrease. These changes can be measured using various techniques, including competitive immunoassays (e.g., HTRF) or reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element (CRE).
Step-by-Step Methodology (Reporter Gene Assay):
-
Cell Line Generation: A stable cell line is created that expresses the dopamine receptor of interest and a reporter gene construct (e.g., CRE-luciferase).
-
Cell Plating: The cells are plated in a multi-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated to allow for receptor activation and subsequent reporter gene expression.
-
Lysis and Substrate Addition: The cells are lysed, and the substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
Signal Detection: The light output (luminescence) is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.
Causality and Self-Validation: The use of a specific receptor-expressing cell line ensures that the observed response is mediated by the target of interest. The dose-dependent nature of the response provides further validation. Control experiments with known agonists and antagonists are essential to confirm the assay's performance.
Principle: This functional assay measures the initial step of G-protein activation. In the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, agonist binding to a GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation.[8]
Step-by-Step Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, a membrane preparation from cells expressing the receptor of interest is used.
-
Assay Setup: Membranes are incubated with GDP, [35S]GTPγS, and various concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for G-protein activation.
Causality and Self-Validation: This assay directly measures a proximal event in GPCR signaling, providing a clear link between receptor occupancy and G-protein activation. The agonist-stimulated increase in [35S]GTPγS binding is a hallmark of a functional response and can be blocked by a known antagonist, thus validating the specificity of the assay.
Conclusion
While direct pharmacological data for this compound remains to be fully elucidated in the public domain, its structural identity as a 2-aminotetralin and its role as a key precursor to the potent dopamine agonist Rotigotine provide a strong basis for predicting its mechanism of action. It is highly probable that this compound functions as a dopamine receptor agonist, with a potential preference for the D2-like family of receptors, particularly the D3 subtype. Its activity would be mediated through the modulation of intracellular cAMP levels and Gβγ-subunit signaling. The experimental methodologies outlined in this guide provide a robust framework for the definitive characterization of its pharmacological profile, which would be of significant interest to the fields of neuropharmacology and medicinal chemistry.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
- Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205.
- Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86.
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PubChem. (n.d.). Rotigotine. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assays. Retrieved from [Link]
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An In-Depth Technical Guide to the Receptor Binding Profile of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a key aminotetralin derivative with significant importance in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the non-ergoline dopamine agonist, Rotigotine. Understanding the receptor binding characteristics of this molecule is paramount for elucidating its intrinsic pharmacological activity and for the rational design of novel central nervous system (CNS) agents. This technical guide provides a comprehensive analysis of the anticipated receptor binding profile of this compound, drawing upon structure-activity relationships (SAR) within the 2-aminotetralin class and the well-documented pharmacology of its successor, Rotigotine. The primary focus of this guide is to delineate its expected interactions with dopaminergic and serotonergic systems, detail the experimental methodologies for determining such interactions, and contextualize its pharmacological significance.
Introduction: The Significance of 2-Aminotetralin Scaffolds in Neuropharmacology
The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, forming the core of numerous compounds that exhibit high affinity and selectivity for various neurotransmitter receptors, particularly dopamine and serotonin receptors. The rigidified phenethylamine backbone of the aminotetralin structure allows for specific conformational presentations to the receptor binding pocket, leading to potent and stereoselective interactions.
This compound belongs to this important class of molecules. Its structure embodies key pharmacophoric elements that suggest a strong potential for interaction with G-protein coupled receptors (GPCRs) in the CNS. The stereochemistry at the C2 position, the nature of the N-alkyl substituent, and the substitution pattern on the aromatic ring are all critical determinants of its receptor binding affinity and functional activity.
Predicted Receptor Binding Profile
Primary Targets: Dopamine Receptors
The 2-aminotetralin class of compounds is well-known for its interaction with dopamine receptors. The (S)-enantiomer of many 2-aminotetralins is associated with potent dopaminergic activity. Given that this compound is a direct precursor to the potent dopamine agonist Rotigotine, it is highly probable that this compound itself possesses significant affinity for dopamine D2-like receptors (D2, D3, and D4).
The pharmacology of Rotigotine is instructive in this regard. Rotigotine exhibits high affinity for the dopamine D3 receptor, followed by D2 and D1 receptors[1][2]. It acts as a full agonist at these receptors[1]. It is therefore anticipated that this compound will also display a preference for D2-like receptors, likely acting as an agonist. The N-propyl substituent is a common feature in many potent dopamine agonists and is known to confer high affinity.
Table 1: Anticipated Dopamine Receptor Binding Profile of this compound (Inferred)
| Receptor Subtype | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |
| Dopamine D3 | High (Low nM) | Agonist | Precursor to Rotigotine, which has very high D3 affinity. |
| Dopamine D2 | High (Low to Mid nM) | Agonist | The 2-aminotetralin scaffold and N-propyl group are favorable for D2 agonism. |
| Dopamine D1 | Moderate (Mid to High nM) | Agonist | Rotigotine has moderate D1 affinity and agonist activity. |
| Dopamine D4 | Moderate (Mid nM) | Agonist | Rotigotine demonstrates moderate affinity for the D4 receptor. |
| Dopamine D5 | Moderate (Mid nM) | Agonist | Rotigotine shows moderate affinity for the D5 receptor. |
Secondary Targets: Serotonin Receptors and Others
Beyond the dopaminergic system, many 2-aminotetralin derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype. Rotigotine itself has a notable affinity for the 5-HT1A receptor, where it acts as a partial agonist, and also interacts with α2B-adrenergic receptors as an antagonist[1][2]. This suggests that this compound may also possess affinity for these receptors.
Table 2: Anticipated Secondary Receptor Binding Profile of this compound (Inferred)
| Receptor Subtype | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |
| Serotonin 5-HT1A | Moderate (Mid nM) | Partial Agonist | A common target for 2-aminotetralins and a known target of Rotigotine. |
| Adrenergic α2B | Moderate (Mid to High nM) | Antagonist | Based on the antagonist activity of Rotigotine at this receptor. |
Experimental Methodologies for Determining Receptor Binding Profile
The determination of a compound's receptor binding profile is a cornerstone of preclinical drug discovery. The following protocols outline the standard methodologies used to ascertain the affinity and functional activity of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity and selectivity for the receptor and the unlabeled test compound.
Step-by-Step Protocol for a Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Add increasing concentrations of the test compound, this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Diagram 1: Experimental Workflow for Radioligand Binding Assay
A schematic of the key steps in a radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream signaling events that occur upon receptor activation.
Example: cAMP Assay for Dopamine D1 Receptor (Gs-coupled)
-
Cell Culture: Use cells expressing the human dopamine D1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Include a positive control (a known D1 agonist like SKF-38393) and a negative control (vehicle).
-
Incubate for a specific period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Diagram 2: Dopamine D1 Receptor Signaling Pathway
Activation of the Gs-coupled D1 receptor leads to cAMP production.
Structure-Activity Relationship (SAR) Insights
The predicted receptor binding profile of this compound is strongly supported by the established SAR of the 2-aminotetralin class:
-
Stereochemistry: The (S)-configuration at the 2-position is generally crucial for high-affinity binding and agonist activity at D2-like dopamine receptors.
-
N-Substitution: The N-propyl group is often optimal for D2 and D3 receptor agonism.
-
Aromatic Substitution: The 5-methoxy group is a bioisostere of the 5-hydroxyl group found in many potent dopamine agonists. While the hydroxyl group can form a key hydrogen bond with the receptor, the methoxy group can still participate in favorable interactions and often improves metabolic stability and brain penetration.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its structural relationship to a clinically important dopamine agonist. Based on robust SAR data from the 2-aminotetralin class and the detailed pharmacology of its direct derivative, Rotigotine, it is predicted to be a potent agonist at dopamine D2-like receptors, with a likely preference for the D3 subtype. It is also expected to exhibit moderate affinity for the 5-HT1A receptor.
To definitively establish its receptor binding profile, comprehensive in vitro pharmacological studies are warranted. These would include radioligand binding assays against a broad panel of CNS receptors and functional assays to determine the nature of its activity at its primary targets. Such data would not only confirm the predictions made in this guide but also provide valuable insights for the design of novel dopaminergic and serotonergic agents with tailored pharmacological profiles for the treatment of various neuropsychiatric and neurodegenerative disorders.
References
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Scheller, D., Ullmer, C., Berkels, R., Ghorbani, M., & Grunwald, T. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73–86. [Link]
-
Wood, M., et al. (2009). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 157(3), 436-445. [Link]
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Spectroscopic Data of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers a detailed analysis of the spectral features, aiding in the structural elucidation and characterization of this important molecule.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines a methoxy-substituted tetralin core with a secondary propyl amine, bestowing upon it specific chemical properties that are of interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will present a detailed, albeit predicted, spectroscopic analysis based on the known chemical structure and established principles of spectroscopic interpretation for its constituent functional groups.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for the title compound.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer for data acquisition.[1][2]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | t | 1H | H-7 | Aromatic proton coupled to H-6 and H-8. |
| ~6.70 | d | 1H | H-6 | Aromatic proton ortho to the methoxy group, coupled to H-7. |
| ~6.65 | d | 1H | H-8 | Aromatic proton coupled to H-7. |
| ~3.80 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |
| ~3.00-2.50 | m | 7H | H-1, H-2, H-4, -NH-CH₂- | Complex multiplet for the aliphatic ring protons and the methylene protons of the N-propyl group adjacent to the nitrogen. |
| ~1.80-1.60 | m | 2H | -CH₂-CH₃ | Multiplet for the methylene protons of the N-propyl group. |
| ~1.50 | br s | 1H | -NH- | Broad singlet for the secondary amine proton. |
| ~0.95 | t | 3H | -CH₂-CH₃ | Triplet for the terminal methyl group of the N-propyl group. |
Interpretation:
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The methoxy group protons will appear as a characteristic singlet around 3.80 ppm. The aliphatic protons of the tetralin ring and the N-propyl group will give rise to a series of complex multiplets in the upfield region. The secondary amine proton is expected to be a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.0 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~138.0 | C-9 | Quaternary aromatic carbon. |
| ~127.0 | C-10 | Quaternary aromatic carbon. |
| ~126.5 | C-7 | Aromatic CH carbon. |
| ~120.0 | C-8 | Aromatic CH carbon. |
| ~107.0 | C-6 | Aromatic CH carbon ortho to the methoxy group. |
| ~55.0 | -OCH₃ | Methoxy carbon. |
| ~52.0 | C-2 | Carbon bearing the amine group. |
| ~49.0 | -NH-CH₂- | Methylene carbon of the N-propyl group adjacent to the nitrogen. |
| ~30.0 | C-4 | Aliphatic CH₂ carbon. |
| ~29.0 | C-1 | Aliphatic CH₂ carbon. |
| ~25.0 | C-3 | Aliphatic CH₂ carbon. |
| ~23.0 | -CH₂-CH₃ | Methylene carbon of the N-propyl group. |
| ~11.5 | -CH₂-CH₃ | Terminal methyl carbon of the N-propyl group. |
Interpretation:
The downfield region of the spectrum will be dominated by the signals from the aromatic carbons. The carbon attached to the methoxy group (C-5) will be the most deshielded among the aromatic carbons. The aliphatic carbons of the tetralin ring and the N-propyl group will appear in the upfield region. The carbon attached to the nitrogen (C-2) will be deshielded relative to the other aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or prepare a KBr pellet if the sample is a solid.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3350-3310 | Weak-Medium | N-H stretch | Secondary Amine |
| ~3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |
| ~2960-2850 | Strong | Aliphatic C-H stretch | Alkanes |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1580-1650 | Medium | N-H bend | Secondary Amine |
| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl-alkyl ether |
| ~1040 | Medium | Symmetric C-O-C stretch | Aryl-alkyl ether |
| ~1250-1020 | Medium-Weak | C-N stretch | Aliphatic Amine |
| ~910-665 | Broad | N-H wag | Secondary Amine |
Interpretation:
The IR spectrum will exhibit a weak to medium intensity band in the 3350-3310 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.[3][4][5] Strong C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the aliphatic portions of the molecule, while weaker C-H stretches above 3000 cm⁻¹ are indicative of the aromatic ring. The presence of the aromatic ring is further supported by C=C stretching vibrations around 1600 and 1480 cm⁻¹. A strong absorption around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl-alkyl ether.[6] The C-N stretching of the aliphatic amine will likely appear in the 1250-1020 cm⁻¹ region.[4] A broad N-H wagging band may be observed in the fingerprint region.[4][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
MS Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Rationale |
| 219 | [M]⁺ | Molecular ion. The odd molecular weight is consistent with the nitrogen rule for a compound with one nitrogen atom.[3][8][9][10] |
| 176 | [M - C₃H₇]⁺ | Loss of the propyl group via alpha-cleavage. |
| 161 | [M - C₃H₇N]⁺ | Loss of the N-propylamine side chain. |
| 148 | [C₁₀H₁₂O]⁺ | Tetralin fragment with the methoxy group. |
| 133 | [C₉H₉O]⁺ | Further fragmentation of the methoxy-tetralin core. |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage on the other side of the nitrogen, resulting in a propylamino fragment.[9] |
Interpretation:
The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound. The presence of an odd-numbered molecular ion is a strong indication of a molecule containing an odd number of nitrogen atoms, in this case, one.[3][8][9][10] The most significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[3][9] This would lead to the formation of a stable iminium ion. For this molecule, alpha-cleavage can result in the loss of the propyl group (m/z 176) or cleavage within the tetralin ring. Fragmentation of the tetralin ring itself is also expected, leading to characteristic ions.
Caption: Proposed key fragmentation pathways in the mass spectrum.
Conclusion
This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The analysis of the expected spectral features, based on the known chemical structure and established spectroscopic principles, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This comprehensive guide is intended to support researchers and scientists in their work with this and structurally related molecules.
References
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- Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
- N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - RSC Publishing. (n.d.).
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- Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) | The Journal of Physical Chemistry A - ACS Publications. (2017, June 2).
- Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene). (2017, June 22).
- 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. (n.d.).
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(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine potential therapeutic targets
An In-depth Technical Guide on the Potential Therapeutic Targets of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular pharmacology and potential therapeutic applications of this compound, a potent and selective serotonin receptor agonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines key experimental methodologies for its investigation, and discusses its potential as a therapeutic agent.
Introduction and Chemical Identity
This compound, a compound belonging to the aminotetralin class, is a chiral molecule with significant activity within the central nervous system. Due to the complexity of its chemical name, it is more commonly referred to in scientific literature by various synonyms.
| Identifier | Name |
| IUPAC Name | This compound |
| Common Name | 5-MeO-DPAT |
| Synonym | 5-Methoxy-N,N-dipropyl-2-aminotetralin |
This compound is a structural analog of 8-OH-DPAT, a well-characterized and widely used 5-HT1A receptor agonist. The key structural features of 5-MeO-DPAT, including the methoxy group at the 5-position and the N-propyl group on the amine, contribute to its high affinity and selectivity for its primary molecular target.
Primary Therapeutic Target: The 5-HT1A Receptor
The principal therapeutic target of this compound is the serotonin 1A (5-HT1A) receptor . This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is widely expressed in the central nervous system, with particularly high densities in the hippocampus, septum, amygdala, and raphe nuclei. Its endogenous ligand is serotonin (5-hydroxytryptamine).
Binding Affinity and Selectivity
This compound is a potent and selective 5-HT1A receptor agonist. It exhibits high affinity for this receptor, with reported Ki values in the low nanomolar range. Its selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature that makes it a valuable tool for research and a potential therapeutic agent with a favorable side-effect profile.
Mechanism of Action and Downstream Signaling
As a 5-HT1A receptor agonist, this compound mimics the action of serotonin at this receptor. The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. It can also involve the inhibition of voltage-gated Ca2+ channels.
Figure 1: Signaling pathway of 5-MeO-DPAT at the 5-HT1A receptor.
Potential Therapeutic Indications
The activation of 5-HT1A receptors by this compound has significant implications for the treatment of various neuropsychiatric disorders.
-
Anxiety and Depression: The anxiolytic and antidepressant effects of 5-HT1A receptor agonists are well-documented. By acting on presynaptic 5-HT1A autoreceptors in the raphe nuclei, these agonists can reduce the firing rate of serotonergic neurons, leading to a decrease in serotonin release in projection areas. Postsynaptically, they can directly modulate neuronal activity in limbic areas involved in mood and emotion.
-
Parkinson's Disease: 5-HT1A receptor agonists have shown promise in the treatment of L-DOPA-induced dyskinesia in Parkinson's disease. The precise mechanism is still under investigation but is thought to involve the modulation of dopamine release and signaling in the basal ganglia.
-
Other Potential Applications: Research has also explored the potential of 5-HT1A agonists in the treatment of other conditions, including pain, substance use disorders, and cognitive deficits.
Experimental Protocols for Investigation
The following are standard experimental protocols for characterizing the interaction of this compound with the 5-HT1A receptor.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for the 5-HT1A receptor.
Objective: To quantify the affinity of 5-MeO-DPAT for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: Serotonin (5-HT) at a high concentration.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [3H]8-OH-DPAT, and either the test compound, buffer (for total binding), or excess 5-HT (for non-specific binding).
-
Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Figure 2: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement
This assay measures the functional activity (EC50 and intrinsic activity) of the compound by quantifying its effect on cAMP levels.
Objective: To determine the potency and efficacy of 5-MeO-DPAT as a 5-HT1A receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the dose-response curve and determine the EC50 and intrinsic activity relative to a full agonist like serotonin.
Summary and Future Directions
This compound is a valuable pharmacological tool for studying the 5-HT1A receptor and holds promise as a lead compound for the development of novel therapeutics for a range of CNS disorders. Its high affinity and selectivity for the 5-HT1A receptor make it an attractive candidate for further investigation.
Future research should focus on:
-
In vivo characterization: Evaluating its pharmacokinetic profile, brain penetration, and efficacy in animal models of anxiety, depression, and Parkinson's disease.
-
Off-target screening: Comprehensive screening against a broad panel of receptors and enzymes to fully characterize its selectivity and potential for side effects.
-
Structural studies: Co-crystallization with the 5-HT1A receptor to understand the molecular basis of its high-affinity binding.
This in-depth understanding of the molecular pharmacology of this compound will be crucial for its successful translation from a research tool to a clinically effective therapeutic agent.
References
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine in vitro metabolic stability
An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Foreword
As a Senior Application Scientist, this guide is designed to provide drug development professionals with a comprehensive framework for evaluating the in vitro metabolic stability of this compound. The principles and protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility. Understanding a compound's metabolic fate is a cornerstone of preclinical development, directly influencing its pharmacokinetic profile and potential for clinical success. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret metabolic stability studies with confidence.
Introduction: The Critical Role of Metabolic Stability
This compound is a chiral aminotetralin derivative. The metabolic stability of such a new chemical entity (NCE) is a critical determinant of its therapeutic potential. In vitro metabolic stability assays are fundamental in early drug discovery to predict in vivo hepatic clearance, estimate pharmacokinetic parameters like half-life, and guide structure-activity relationship (SAR) optimization.[1][2][3] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable might accumulate to toxic levels.
This guide will focus on the two most prevalent in vitro systems for assessing hepatic metabolism:
-
Liver Microsomes: Subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1][4]
-
Hepatocytes: Intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more holistic view of hepatic clearance.[5][6][7]
Predicted Metabolic Pathways
The structure of this compound presents several moieties susceptible to metabolic transformation by hepatic enzymes.
-
Phase I Metabolism (Functionalization): Primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups.[8][9]
-
O-Demethylation: The methoxy group (-OCH₃) is a common site for CYP-mediated metabolism, particularly by the CYP2D6 isoform, yielding a phenolic metabolite.[10][11]
-
N-Dealkylation: The N-propyl group is susceptible to removal, a reaction catalyzed by multiple CYP isoforms (e.g., CYP3A4, CYP2C19, CYP2B6), resulting in a primary amine.[12][13]
-
Oxidative Deamination: The amine functionality can be removed by both CYPs and Monoamine Oxidases (MAOs), converting the amine to a ketone.[10][14]
-
Hydroxylation: The aromatic or aliphatic rings may undergo hydroxylation.
-
-
Phase II Metabolism (Conjugation): The functional groups introduced during Phase I can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: The hydroxyl group formed from O-demethylation is a prime substrate for UDP-glucuronosyltransferases (UGTs).[12]
-
In Vitro Experimental Systems: A Comparative Overview
The choice of in vitro system is dictated by the specific questions being asked.
| Feature | Liver Microsomes | Suspension Hepatocytes |
| Enzyme Complement | Phase I (CYPs, FMOs) | Phase I & Phase II (CYPs, UGTs, SULTs, etc.)[5][6] |
| Cofactors | Must be added externally (e.g., NADPH)[15][16] | Endogenously present and regenerating |
| Cellular Structure | Vesicles of endoplasmic reticulum | Intact cell with membrane barrier |
| Primary Use Case | High-throughput screening for Phase I metabolic lability[4] | "Gold standard" for predicting total hepatic clearance[5][7] |
| Complexity | Relatively simple, cost-effective | More complex, requires careful cell handling |
| Key Output | Phase I intrinsic clearance | Total intrinsic clearance (Phase I + Phase II) |
Experimental Protocol: Microsomal Stability Assay
This assay quantifies the disappearance of the parent compound due to Phase I metabolism in liver microsomes.[15][17]
Materials & Reagents
-
Pooled Liver Microsomes (Human, Rat, Dog, etc.)
-
This compound (Test Compound)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[15][17]
-
Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Internal Standard (IS) solution in organic solvent (e.g., Acetonitrile or Methanol)
-
96-well incubation and collection plates
-
Incubator/shaker set to 37°C
Step-by-Step Methodology
-
Prepare Stock Solutions: Dissolve the test compound and controls in DMSO to create concentrated stock solutions (e.g., 10 mM).[17]
-
Prepare Working Solutions: Dilute the stock solutions in buffer to an intermediate concentration.
-
Prepare Reaction Mixture: In the incubation plate, combine the phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).[16] Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound working solution to the microsome mixture to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.[15] For negative controls, substitute the NADPH system with buffer.[17]
-
Time-Point Sampling: Incubate the plate at 37°C with shaking.[17] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold organic solvent with the internal standard to terminate the reaction and precipitate proteins.[4][15]
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[4]
Microsomal Stability Workflow Diagram
Experimental Protocol: Hepatocyte Stability Assay
This assay measures the disappearance of the parent compound in a suspension of hepatocytes, accounting for both Phase I and Phase II metabolism as well as cellular uptake.[5]
Materials & Reagents
-
Cryopreserved Hepatocytes (Human, Rat, etc.)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[18]
-
This compound (Test Compound)
-
Control Compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Internal Standard (IS) solution in organic solvent
-
Non-coated incubation plates
-
CO₂ Incubator with orbital shaker set to 37°C
Step-by-Step Methodology
-
Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Determine cell viability and concentration.
-
Prepare Cell Suspension: Dilute the thawed hepatocytes in pre-warmed incubation medium to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[18][19]
-
Pre-incubation: Place the hepatocyte suspension in the incubator on an orbital shaker to allow the cells to equilibrate for 15-20 minutes.[7]
-
Initiate Reaction: Add the test compound working solution to the cell suspension to achieve the final concentration (e.g., 1 µM).
-
Time-Point Sampling: Incubate the plate at 37°C in a CO₂ atmosphere with gentle shaking.[7] At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing ice-cold organic solvent with the internal standard.[5][7]
-
Sample Processing: Vortex and centrifuge the collection plate to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.[7]
Hepatocyte Stability Workflow Diagram
Data Analysis and Interpretation
The goal of data analysis is to determine the rate of disappearance of the parent compound, from which key stability parameters are derived.
Calculation of In Vitro Half-Life (t½)
The concentration of the test compound at each time point is determined by the peak area ratio (Compound Area / Internal Standard Area) from the LC-MS/MS analysis.
-
Calculate the percent of the parent compound remaining at each time point relative to the zero-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[5][16]
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
-
The in vitro half-life (t½) is calculated from the rate constant:
-
t½ = 0.693 / k
-
Calculation of Intrinsic Clearance (CLint)
Intrinsic clearance (CLint) describes the maximal metabolic capacity of the liver for a compound.[2] It is calculated from the half-life and the specific conditions of the assay.
-
For Microsomal Stability:
CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000
-
For Hepatocyte Stability:
CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes) * 1000[18]
Data Presentation
Results should be tabulated clearly to allow for easy comparison between compounds and across species.
| Compound | Assay System | t½ (min) | CLint | Stability Classification |
| This compound | Human Liver Microsomes | 25 | 55.4 µL/min/mg | Moderate |
| This compound | Human Hepatocytes | 48 | 28.9 µL/min/10⁶ cells | Moderate |
| Verapamil (Control) | Human Liver Microsomes | < 5 | > 277 µL/min/mg | High Clearance |
| Midazolam (Control) | Human Hepatocytes | 18 | 77.0 µL/min/10⁶ cells | High Clearance |
Note: Data presented are hypothetical and for illustrative purposes only.
The calculated CLint values are invaluable for in vitro-in vivo extrapolation (IVIVE), where they are scaled using physiological parameters (e.g., liver weight, hepatocellularity) to predict the hepatic clearance in humans.[2][19]
Conclusion: A Foundation for Preclinical Success
The systematic in vitro evaluation of metabolic stability is a non-negotiable step in modern drug discovery. By employing the robust protocols for microsomal and hepatocyte stability outlined in this guide, researchers can generate critical data for this compound. This information provides early insights into its likely human pharmacokinetics, informs decisions regarding candidate selection, and lays a scientifically sound foundation for further preclinical and clinical development.
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. Available from: [Link]
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Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(2), 102222. Available from: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Domainex. Hepatocyte Stability Assay. Available from: [Link]
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AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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Wernevik, J., Gieth, K., & Sjöstedt, N. (2020). Protocol for the Human Liver Microsome Stability Assay. In In Vitro ADMETox Methods (pp. 131-144). Humana, New York, NY. Available from: [Link]
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BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]
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Semantic Scholar. Strategies for using in vitro screens in drug metabolism. Available from: [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, and Implications for Dosing and Labeling. 2012. Available from: [Link]
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U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. 2017. Available from: [Link]
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Karabulut, D., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Balkan Medical Journal, 38(6), 356–363. Available from: [Link]
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Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. Available from: [Link]
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Semantic Scholar. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Available from: [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]
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Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug metabolism and disposition, 33(2), 262-270. Available from: [Link]
-
Li, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 174, 337-346. Available from: [Link]
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Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]
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Wikipedia. 5-MeO-DMT. Available from: [Link]
-
Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. 2020. Available from: [Link]
-
Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: An in vitro study. ResearchGate. Available from: [Link]
-
Pharmaffiliates. 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. Available from: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Wikipedia. 5-Methoxytryptamine. Available from: [Link]
-
Preuss, C. V., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Iannone, L., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. Available from: [Link]
- Google Patents. 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine.
-
Shen, H. W., et al. (2012). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. ResearchGate. Available from: [Link]
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Enantioselective Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide
Introduction: The Significance of Chiral Aminotetralins
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the dopamine D2 receptor agonist Rotigotine, a drug utilized in the management of Parkinson's disease.[1][2][3] The stereochemistry at the C2 position of the tetralin core is crucial for its biological activity, making the development of efficient and highly selective enantioselective synthetic routes a paramount objective for researchers and drug development professionals. This guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of this vital chiral amine, with a focus on the underlying principles and practical execution of these advanced synthetic methods.
Strategic Approaches to Enantioselectivity
The synthesis of enantiomerically pure this compound hinges on the effective control of stereochemistry during the formation of the chiral center. Two primary strategies have emerged as the most robust and scalable:
-
Catalytic Asymmetric Reductive Amination: This approach involves the direct conversion of a prochiral ketone, 5-methoxy-2-tetralone, into the desired chiral amine in a single, highly enantioselective step. This is achieved through the use of a chiral catalyst that directs the stereochemical outcome of the reduction of an in-situ formed imine or enamine intermediate.
-
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides: This alternative strategy involves the initial formation of an enamide from 5-methoxy-2-tetralone, followed by an asymmetric hydrogenation reaction catalyzed by a chiral rhodium complex to establish the stereocenter.
This guide will delve into the technical intricacies of both methodologies, providing a comparative analysis to inform strategic decisions in a research and development setting.
Part 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination
This elegant and atom-economical approach has gained significant traction due to its operational simplicity and high enantioselectivities. The core of this strategy lies in the use of a chiral phosphoric acid (CPA) catalyst to control the stereoselective reduction of an imine formed in situ from 5-methoxy-2-tetralone and n-propylamine.
The Mechanistic Rationale: A Symphony of Non-Covalent Interactions
The success of CPA-catalyzed reductive amination is a testament to the power of well-organized, non-covalent interactions in directing a chemical reaction. The chiral phosphoric acid acts as a bifunctional catalyst, simultaneously activating the imine electrophile through hydrogen bonding with the acidic proton of the phosphate group and orienting the reducing agent for a stereoselective hydride transfer.
Diagram: Proposed Catalytic Cycle for CPA-Catalyzed Reductive Amination
Caption: CPA-catalyzed reductive amination workflow.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example based on established literature for the synthesis of chiral β-aminotetralins.[4]
Materials:
-
5-Methoxy-2-tetralone[5]
-
n-Propylamine
-
(R)-TRIP (or a similar bulky chiral phosphoric acid)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-methoxy-2-tetralone (1.0 equiv.), (R)-TRIP (0.05 equiv.), and activated 4 Å molecular sieves.
-
Solvent and Reagents: Add anhydrous toluene, followed by n-propylamine (1.2 equiv.) and Hantzsch ester (1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Salt Formation (Optional): For enhanced stability and ease of handling, the purified amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
Data Presentation: Expected Outcomes
| Parameter | Typical Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >90% |
Note: Yields and enantioselectivities are highly dependent on the specific chiral phosphoric acid catalyst used, as well as the optimization of reaction conditions.
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide Intermediate
An alternative and equally powerful strategy involves the asymmetric hydrogenation of a pre-formed enamide. This method often provides excellent enantioselectivities and is a well-established industrial process for the synthesis of chiral amines.[6][7]
The Mechanistic Rationale: The Role of the Chiral Ligand
In this approach, the stereoselectivity is governed by the chiral environment created by a bisphosphine ligand coordinated to a rhodium center. The enamide substrate coordinates to the chiral catalyst, and the subsequent delivery of hydrogen occurs preferentially to one face of the double bond, leading to the formation of the desired enantiomer. The choice of the chiral ligand is critical to achieving high enantioselectivity.
Diagram: General Workflow for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Rh-catalyzed asymmetric hydrogenation pathway.
Experimental Protocol: A Two-Stage Approach
Stage 1: Enamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-tetralone in a suitable solvent such as toluene.
-
Reagents: Add n-propylamine and a dehydrating agent (e.g., titanium (IV) isopropoxide).
-
Acylation: After formation of the imine/enamine, add an acylating agent such as propionyl chloride or propionic anhydride.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup and purify the resulting enamide by crystallization or column chromatography.
Stage 2: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., (R)-SDP) in a degassed solvent (e.g., methanol or dichloromethane).
-
Substrate Addition: Add the purified enamide to the catalyst solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-50 atm). Stir the reaction at a specified temperature until the uptake of hydrogen ceases.
-
Workup: Carefully vent the reactor, and concentrate the reaction mixture.
-
Amide Cleavage: The resulting chiral amide is then cleaved to the desired amine. This can be achieved through reduction with a reagent like lithium aluminum hydride or through acidic or basic hydrolysis.
-
Purification: Purify the final product by column chromatography or distillation.
Data Presentation: Expected Outcomes
| Parameter | Typical Value |
| Yield (Hydrogenation Step) | >95% |
| Enantiomeric Excess (ee) | >95% |
Note: The choice of ligand and reaction conditions are critical for achieving high enantioselectivity.
Comparative Analysis and Conclusion
| Feature | Chiral Phosphoric Acid-Catalyzed Reductive Amination | Rhodium-Catalyzed Asymmetric Hydrogenation |
| Number of Steps | One-pot from ketone and amine | Multi-step (enamide formation, hydrogenation, deprotection) |
| Catalyst | Metal-free organocatalyst | Transition metal catalyst (Rhodium) |
| Reagents | Hantzsch ester as a mild reducing agent | High-pressure hydrogen gas |
| Operational Simplicity | Generally simpler and safer | Requires specialized high-pressure equipment |
| Substrate Scope | Can be sensitive to substrate structure | Generally broad substrate scope for enamides |
| Enantioselectivity | High, but can be catalyst-dependent | Consistently high with optimized ligands |
Both the chiral phosphoric acid-catalyzed reductive amination and the rhodium-catalyzed asymmetric hydrogenation of enamides represent state-of-the-art methodologies for the synthesis of this compound. The choice between these two powerful strategies will depend on the specific requirements of the project, including scalability, cost of reagents and catalysts, and available equipment. The directness of the CPA-catalyzed approach is highly appealing for its efficiency, while the robustness and high enantioselectivities of rhodium-catalyzed hydrogenation are well-established in both academic and industrial settings.
References
-
Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [6][7]
-
Rhodium‐Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enamides: Efficient Access to Chiral Cycloalkylamine Derivatives. Advanced Synthesis & Catalysis. [8]
-
Enantioselective Synthesis of β‐Aminotetralins via Chiral Phosphoric Acid‐catalyzed Reductive Amination of β‐Tetralones. Advanced Synthesis & Catalysis. [4]
-
Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. RSC Discovery. [URL: not available][9]
-
Preparation method of rotigotine. Google Patents. [10]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [URL: not available][11]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. [URL: not available]
-
Rotigotine Synthetic Routes. MedKoo Biosciences. [1]
-
5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Google Patents. [12]
-
Process for the preparation of rotigotine. Google Patents. [13]
-
This compound hydrochloride. MCE. [14]
-
This compound hydrochloride. Selleck Chemicals. [URL: not available][15]
-
Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. SENOVA PHARMA. [2]
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A Technical Guide to the Preliminary Bioactivity Screening of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Executive Summary
This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. As a known intermediate in the synthesis of Rotigotine, a potent dopamine receptor agonist, this compound warrants a systematic evaluation of its own pharmacological profile.[1][2] The proposed screening cascade is designed for scientific rigor and efficiency, beginning with computational predictions to generate actionable hypotheses, followed by robust in vitro assays to validate binding affinity and functional activity. This framework prioritizes targets within the monoaminergic system, specifically dopamine and serotonin receptors and transporters, which are common targets for psychoactive compounds.[3][4] The methodologies described herein are intended to provide researchers and drug development professionals with a validated workflow to elucidate the compound's primary pharmacological characteristics, mechanism of action, and potential for further development.
Introduction
This compound (CAS: 101403-24-1) is a tetralin derivative with a chemical structure suggestive of potential interaction with central nervous system (CNS) targets.[5] Its role as a precursor to established dopamine agonists provides a strong rationale for investigating its intrinsic bioactivity.[6] The preliminary screening of a novel chemical entity is a critical phase in drug discovery, aiming to identify and characterize its biological effects early in the process. A failure to adequately profile a compound at this stage can lead to significant downstream expenditure on non-viable candidates.
This document provides a logical, field-proven workflow, progressing from cost-effective computational analysis to definitive experimental validation. The causality behind this tiered approach is rooted in resource management and logical validation: in silico methods generate a focused set of hypotheses, which are then systematically tested and refined through high-fidelity in vitro assays. This ensures that wet-lab resources are directed toward the most probable biological targets.
Part 1: In Silico Profiling & Hypothesis Generation
Rationale: Before committing to resource-intensive experimental assays, a computational assessment serves as an indispensable first step. It leverages existing knowledge of structure-activity relationships to predict the most likely molecular targets, thereby guiding the entire experimental strategy.[7] This predictive power is essential for focusing our investigation on the highest-probability interactions.[8][9]
Target Identification via Structural Homology
The compound's aminotetralin core is a well-established pharmacophore that interacts with monoamine receptors. Based on its structural similarity to dopamine D2/D3 receptor agonists and other centrally-acting agents, the primary targets for investigation are selected from the G-protein coupled receptor (GPCR) and neurotransmitter transporter families.
Primary Target Panel:
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c
-
Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)
Methodology: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[10] This provides a quantitative, albeit predictive, measure of interaction strength that is invaluable for ranking potential targets.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain high-resolution crystal structures of the target proteins (e.g., from the Protein Data Bank) or use validated homology models.[10] Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Grid Generation: Define the binding site (active site) on the target protein, typically based on the location of a co-crystallized native ligand. A grid box is generated encompassing this site.
-
Docking Execution: Utilize a validated docking algorithm (e.g., AutoDock Vina, GOLD, MOE) to systematically place the ligand within the defined grid box and score the resulting poses.[8][9]
-
Analysis: Analyze the top-scoring poses. Key metrics include the predicted binding energy (e.g., kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket.[9]
Data Presentation: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Dopamine D₂ Receptor | -9.5 | Asp114, Ser193, Phe389 |
| Dopamine D₃ Receptor | -10.2 | Asp110, Ser192, Phe345 |
| Serotonin 5-HT₂ₐ Receptor | -8.8 | Asp155, Ser242, Phe339 |
| Dopamine Transporter (DAT) | -8.1 | Asp79, Ser149, Tyr156 |
| Serotonin Transporter (SERT) | -7.9 | Asp98, Tyr176, Phe335 |
Note: Data are hypothetical and for illustrative purposes.
Visualization: In Silico Screening Workflow
Caption: Workflow for in silico hypothesis generation.
Part 2: In Vitro Target Validation via Binding Assays
Rationale: Computational predictions must be validated experimentally. Radioligand competition binding assays are the industry standard for determining a compound's binding affinity (Kᵢ) for a specific receptor target with high precision.[11] This step provides the first piece of concrete experimental evidence, confirming or refuting the in silico hypotheses.
Methodology: Radioligand Competition Binding Assay
This technique measures the ability of the test compound to displace a specific, high-affinity radioligand from a receptor. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is determined and then converted to a binding affinity constant (Kᵢ).
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing hD₂R).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Data Presentation: Experimentally Determined Binding Affinities
| Target | Radioligand | Kᵢ (nM) |
| Dopamine D₂ Receptor | [³H]-Spiperone | 15.2 |
| Dopamine D₃ Receptor | [³H]-7-OH-DPAT | 8.9 |
| Serotonin 5-HT₂ₐ Receptor | [³H]-Ketanserin | 125.6 |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | > 1000 |
| Serotonin Transporter (SERT) | [³H]-Citalopram | > 1000 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: In Vitro Functional Characterization
Rationale: A binding affinity value does not describe the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Functional assays are therefore essential to determine the compound's mechanism of action.[12][13]
Methodology: GPCR Functional Assays
The functional activity at dopamine and serotonin receptors, which are GPCRs, can be determined by measuring the downstream signaling events, such as the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[14]
Experimental Protocol: cAMP Accumulation Assay (for Gᵢ/Gₛ-coupled receptors)
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., hD₂R, which is Gᵢ-coupled).
-
Assay Setup: Plate the cells in a 96-well plate. To measure Gᵢ coupling, pre-treat the cells with forskolin to stimulate cAMP production.
-
Compound Addition: Add varying concentrations of the test compound. To test for agonist activity, measure the compound's ability to inhibit the forskolin-stimulated cAMP production. To test for antagonist activity, measure its ability to block the inhibitory effect of a known agonist (e.g., quinpirole).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: For agonist mode, plot the % inhibition of cAMP production vs. log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist mode, plot the % reversal of agonist effect vs. log[compound] to determine the IC₅₀.
Visualization: GPCR Signaling Pathways
Caption: Simplified Gᵢ-protein coupled receptor signaling.
Methodology: Monoamine Transporter Uptake Assay
This assay measures the compound's ability to block the reuptake of neurotransmitters into cells, which is the primary function of DAT and SERT.[3][15]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Use cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT).
-
Assay Setup: Plate cells in a 96-well plate. Pre-incubate the cells with a range of concentrations of the test compound.
-
Initiate Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine for DAT-expressing cells).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake.
-
Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the % inhibition of neurotransmitter uptake vs. log[compound] to determine the IC₅₀ value.
Data Presentation: Functional Activity Profile
| Assay | Target | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control) |
| cAMP Assay | Dopamine D₂R | Agonist | 35.4 | 85% (vs. Quinpirole) |
| cAMP Assay | Dopamine D₃R | Agonist | 18.1 | 92% (vs. Quinpirole) |
| Ca²⁺ Flux | Serotonin 5-HT₂ₐR | Antagonist | 250.3 | 98% Inhibition |
| Uptake Assay | DAT | Inhibitor | > 1000 | N/A |
Note: Data are hypothetical and for illustrative purposes.
Summary & Forward Outlook
This technical guide presents a structured, hierarchical approach to the preliminary bioactivity screening of this compound. The workflow progresses logically from broad, predictive in silico modeling to specific, quantitative in vitro validation of both binding and function.
Based on the hypothetical data generated for this guide, the compound emerges as a potent and efficacious partial agonist at dopamine D₂ and D₃ receptors, with weak antagonist activity at the serotonin 5-HT₂ₐ receptor and negligible activity at the dopamine and serotonin transporters. This profile suggests a potential therapeutic utility similar to other D₂/D₃ agonists.
The next logical steps in the drug development pipeline would include:
-
Selectivity Profiling: Expanding the binding and functional assays to a wider panel of CNS receptors to assess off-target activity.
-
In Vitro Metabolism: Conducting studies using human liver microsomes to determine metabolic stability and identify major metabolites.[16][17]
-
Lead Optimization: If the profile is promising but requires refinement (e.g., improved selectivity or metabolic stability), medicinal chemistry efforts would be initiated.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Assessing the compound's behavior and pharmacological effects in animal models.
By adhering to this systematic screening cascade, research teams can efficiently and robustly characterize novel chemical entities, enabling data-driven decisions for their progression toward clinical development.
References
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Wallach, J., & Brandt, S. D. (2018). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega. Available at: [Link]
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Cannaert, A. (n.d.). Activity-based detection of new psychoactive substances as an alternative screening approach in forensic toxicology. CORE. Available at: [Link]
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Kolanos, R., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Publications. Available at: [Link]
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Catalani, V. (2022). Assessing the Pharmacological Properties of Novel Psychoactive Substances (NPS) Identified Online: In Silico Studies on Designer Benzodiazepines and Novel Synthetic Opioids. University of Hertfordshire Research Archive. Available at: [Link]
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PubChem. (n.d.). (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. Available at: [Link]
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Peters, F. T., & Meyer, M. R. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug testing and analysis. Available at: [Link]
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Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]
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Methodological & Application
protocol for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine synthesis
An Application Guide to the Enantioselective Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
This compound, a key chiral amine, serves as a critical intermediate in the synthesis of various pharmacologically active compounds, most notably Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] The biological activity of many aminotetralin derivatives is highly dependent on their stereochemistry, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest for researchers in medicinal chemistry and process development.
This document provides a comprehensive guide to the synthesis of this target molecule, designed for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions involved in constructing this chiral molecule. Two primary strategies for achieving the desired enantiopurity are presented: a classical approach involving diastereomeric resolution and a modern, more atom-economical method utilizing asymmetric reductive amination.
Overall Synthetic Strategy
The synthesis originates from the precursor 5-Methoxy-2-tetralone. This ketone is the focal point for introducing the amine functionality and establishing the critical stereocenter. The overall transformation can be visualized as a two-stage process: first, the synthesis of the key tetralone intermediate, and second, its conversion to the target chiral amine.
Caption: Overall synthetic pathway from 3-methoxyphenylacetic acid to the target chiral amine.
Part 1: Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone
The synthesis of 5-Methoxy-2-tetralone is a critical first step that has been approached through various routes. A robust and scalable method begins with 3-methoxyphenylacetic acid, which undergoes intramolecular Friedel-Crafts acylation.[3][4] This approach offers advantages in terms of starting material availability and suitability for large-scale production.[3]
Protocol 1: Synthesis of 5-Methoxy-2-tetralone
This protocol involves the conversion of 3-methoxyphenylacetic acid to its acid chloride, followed by a cyclization reaction with ethylene.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxyphenylacetic acid | 166.17 | 16.6 g | 0.10 |
| Thionyl chloride (SOCl₂) | 118.97 | 10 mL (excess) | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | Catalyst |
| Ethylene (gas) | 28.05 | Excess | - |
| Aluminum chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | Solvent |
| n-Hexane | 86.18 | As needed | Recrystallization |
| Saturated Sodium Bicarbonate | - | As needed | Workup |
| Saturated Sodium Bisulfite | - | As needed | Purification |
| Sodium Carbonate | 105.99 | As needed | Purification |
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 5-Methoxy-2-tetralone.
Step-by-Step Procedure:
-
Acid Chloride Formation: To a flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenylacetic acid (16.6 g, 0.10 mol), thionyl chloride (10 mL), and DMF (0.5 mL). Heat the mixture to 90°C and stir for 3 hours. Monitor reaction completion by TLC.[4]
-
Purification of Acid Chloride: After cooling, remove the excess thionyl chloride under reduced pressure. Dissolve the resulting oil in hot n-hexane and allow it to cool to induce crystallization. Filter the crystals to obtain purified 3-methoxyphenylacetyl chloride.
-
Friedel-Crafts Cyclization: In a separate flask under a nitrogen atmosphere, suspend aluminum chloride (14.7 g, 0.11 mol) in dichloromethane (150 mL) and cool to 0°C. Add a solution of the purified 3-methoxyphenylacetyl chloride in dichloromethane (50 mL) dropwise. Bubble ethylene gas through the vigorously stirred reaction mixture for 4-6 hours, maintaining the temperature at 0°C.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Bisulfite Purification: Concentrate the organic layer to yield the crude tetralone. Stir this crude product with a saturated solution of sodium bisulfite for 30 minutes to form the solid bisulfite adduct. Filter this solid.[5]
-
Isolation: Suspend the solid adduct in water and add sodium carbonate solution until the mixture is basic and the solid dissolves. Extract the liberated 5-Methoxy-2-tetralone with diethyl ether (3 x 75 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product, typically as a clear oil which may solidify upon standing.[5][6]
Part 2: Enantioselective Synthesis of the Target Amine
With the key ketone intermediate in hand, the next crucial phase is the reductive amination with n-propylamine to form the target secondary amine with the correct (S)-stereochemistry.
Method A: Reductive Amination Followed by Chiral Resolution
This classical, robust method first synthesizes the racemic amine, which is then separated into its constituent enantiomers using a chiral resolving agent. D-tartaric acid is a commonly used and effective agent for this purpose.[1]
Protocol 2A: Racemic Reductive Amination and Resolution
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-2-tetralone | 176.21 | 17.6 g | 0.10 |
| n-Propylamine | 59.11 | 7.1 g (9.9 mL) | 0.12 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 6.9 g | 0.11 |
| Methanol | 32.04 | 250 mL | Solvent |
| D-(-)-Tartaric acid | 150.09 | 7.5 g | 0.05 |
| Ethyl acetate | 88.11 | As needed | Solvent |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | As needed | Workup |
Experimental Workflow:
Caption: Experimental workflow for the synthesis via chiral resolution.
Step-by-Step Procedure:
-
Racemic Reductive Amination: Dissolve 5-Methoxy-2-tetralone (17.6 g, 0.10 mol) and n-propylamine (9.9 mL, 0.12 mol) in methanol (250 mL). Stir the solution at room temperature for 1 hour to facilitate imine formation.[7][8]
-
Slowly add sodium cyanoborohydride (6.9 g, 0.11 mol) in portions, ensuring the temperature does not rise significantly. Stir the reaction mixture overnight at room temperature.
-
Workup: Quench the reaction by adding water (50 mL). Remove the methanol under reduced pressure. Add 1 M NaOH to make the solution basic (pH > 10) and extract the racemic amine with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.
-
Diastereomeric Salt Formation: Dissolve the crude racemic amine in a minimal amount of hot methanol. In a separate flask, dissolve D-(-)-tartaric acid (7.5 g, 0.05 mol) in hot methanol. Combine the two solutions. Slowly add ethyl acetate until the solution becomes turbid. Heat gently to redissolve, then allow to cool slowly to room temperature and then in an ice bath to crystallize the diastereomeric salt. The (S)-amine preferentially crystallizes with the (2R,3R)-tartrate.
-
Isolation and Purification: Filter the precipitated solid. The diastereomeric and enantiomeric purity can be improved by recrystallizing the salt from a methanol/ethyl acetate mixture.
-
Liberation of the (S)-Amine: Dissolve the purified diastereomeric salt in water and basify with 1 M NaOH solution. Extract the free (S)-amine with diethyl ether (3 x 75 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Method B: Asymmetric Reductive Amination
This modern approach establishes the stereocenter directly, avoiding a resolution step and thus improving overall efficiency. It employs a chiral catalyst to control the stereochemical outcome of the reduction. A notable example is the use of a chiral phosphoric acid catalyst in combination with a Hantzsch ester as a mild reducing agent.[2][9]
Protocol 2B: Catalytic Asymmetric Reductive Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-2-tetralone | 176.21 | 1.76 g | 0.01 |
| n-Propylamine | 59.11 | 1.0 mL | 0.012 |
| Chiral Phosphoric Acid Catalyst (e.g., TRIP) | ~750 | 75 mg | 0.0001 (1 mol%) |
| Hantzsch Ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | 253.31 | 3.04 g | 0.012 |
| Toluene | 92.14 | 50 mL | Solvent |
| Molecular Sieves (4Å) | - | 2 g | Dehydrating agent |
Experimental Workflow:
Caption: Experimental workflow for the asymmetric reductive amination method.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 5-Methoxy-2-tetralone (1.76 g, 0.01 mol), the chiral phosphoric acid catalyst (1 mol%), Hantzsch ester (3.04 g, 0.012 mol), and activated 4Å molecular sieves (2 g). Add anhydrous toluene (50 mL).
-
Reaction: Add n-propylamine (1.0 mL, 0.012 mol) and heat the mixture to 60°C. Stir vigorously for 24-48 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or LC-MS to observe the disappearance of the starting tetralone.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution. Extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine) to afford the pure product.
-
Characterization: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC analysis.
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₂₁NO, MW: 219.32).
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and confirm the success of the enantioselective synthesis or resolution.
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.
-
Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a fume hood, and acidic quenching should be avoided.
-
n-Propylamine is flammable and corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
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- Google Patents. (n.d.). US20230382858A1 - Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine.
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Application Notes and Protocols for the In Vivo Experimental Use of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the in vivo investigation of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a novel aminotetralin derivative with suspected dopaminergic and serotonergic activity. Drawing parallels from its structural analog, rotigotine, this document outlines a strategic experimental workflow designed to elucidate the compound's pharmacological profile.[1][2][3] The protocols herein are detailed to ensure scientific rigor and reproducibility, encompassing animal models of Parkinson's disease, behavioral assays for motor and non-motor functions, and neurochemical analysis via in vivo microdialysis. Ethical considerations and best practices in animal research are underscored throughout.
Introduction: Unveiling the Therapeutic Potential of a Novel Aminotetralin
This compound belongs to the 2-aminotetralin class of compounds, which are recognized for their interaction with monoamine neurotransmitter systems.[4][5] Its structural similarity to rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, suggests a potential role as a dopamine receptor agonist.[1][2][3][6] Rotigotine exhibits high affinity for D3, D2, and D1 dopamine receptors and also interacts with serotonin 5-HT1A receptors.[2][3][6] This dual pharmacology presents an intriguing avenue for therapeutic development, potentially addressing both the motor and non-motor symptoms of neurodegenerative disorders.
These application notes are designed to guide researchers in the systematic in vivo evaluation of this compound. The proposed experimental workflow is structured to first establish a suitable dosing regimen, followed by a comprehensive assessment of its effects in a validated animal model of Parkinson's disease, and finally, to probe its neurochemical mechanism of action.
Pre-Clinical In Vivo Workflow: A Phased Approach
A logical and phased experimental approach is critical for the robust characterization of a novel compound. The following workflow is recommended:
Caption: Recommended experimental workflow for the in vivo evaluation of this compound.
Phase 1: Formulation and Dose-Finding Studies
Vehicle Formulation for In Vivo Administration
Given that aminotetralin derivatives can have limited aqueous solubility, a suitable vehicle is essential for consistent and reliable in vivo administration. The following formulation is recommended based on established protocols for similar compounds.[7]
| Component | Percentage by Volume | Purpose |
| Dimethyl sulfoxide (DMSO) | 5-10% | Primary solvent |
| Polyethylene glycol 300 (PEG300) | 30-40% | Co-solvent to enhance solubility |
| Tween 80 | 5% | Surfactant for emulsification |
| Saline (0.9% NaCl) | 45-60% | Diluent for isotonicity |
Protocol for Vehicle Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the specified volume of DMSO to create a stock solution. Gentle warming and vortexing can aid dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 and continue mixing until a homogenous solution is achieved.
-
Slowly add the saline dropwise while continuously mixing to reach the final desired concentration and volume.
Dose-Response and Tolerability Study
Due to the absence of published in vivo data for this specific compound, a preliminary dose-finding study is imperative. Based on the effective doses of the structurally related compound, rotigotine, in rats (0.1-5.0 mg/kg), a starting dose range for subcutaneous (s.c.) administration is proposed.[8][9][10]
Experimental Design:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Groups (n=6-8 per group):
-
Vehicle control
-
0.1 mg/kg this compound
-
0.3 mg/kg this compound
-
1.0 mg/kg this compound
-
3.0 mg/kg this compound
-
10.0 mg/kg this compound
-
-
Administration: Subcutaneous injection.
-
Observations: Monitor animals for any signs of toxicity, including changes in weight, posture, grooming, and any abnormal behaviors for at least 4 hours post-injection and daily for 3 days.
-
Behavioral Assessment: Conduct an open-field test to assess locomotor activity.
Open Field Test Protocol:
-
Habituate the rats to the testing room for at least 60 minutes before the test.[11][12]
-
Place each rat individually in the center of a square open-field arena (e.g., 100 x 100 cm).[11]
-
Record the animal's activity for 10-15 minutes using an automated video-tracking system.[11][12]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[2][7][13]
-
Thoroughly clean the arena with 70% ethanol between each animal.[12]
Phase 2: Efficacy in a Rat Model of Parkinson's Disease
The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a well-established and widely used model to study Parkinson's disease and to evaluate the efficacy of dopaminergic therapies.[11][14][15][16][17]
6-OHDA Lesion Surgery Protocol
Materials:
-
Male Sprague-Dawley rats (225-250 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Hamilton syringe (10 µL)
Surgical Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid).
-
Make a midline incision on the scalp and expose the skull.
-
Identify bregma and lambda and adjust the head position to ensure a flat skull surface.
-
Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from the dura.[15]
-
Slowly lower the Hamilton syringe to the target coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesia and monitoring of body weight.
Assessment of Motor Function: Apomorphine-Induced Rotation
Two to three weeks post-surgery, the extent of the dopaminergic lesion can be confirmed by assessing the rotational behavior induced by the dopamine agonist apomorphine.[14][18][19][20][21]
Protocol:
-
Administer apomorphine hydrochloride (0.25-0.5 mg/kg, s.c.).[18][19]
-
Place the rat in a circular test arena.
-
Record the number of full contralateral (away from the lesioned side) rotations for 30-60 minutes using an automated rotometer or by manual counting from video recordings.[18][19]
-
A successful lesion is typically indicated by a robust contralateral rotational response (e.g., > 5-7 rotations per minute).[14][20]
Efficacy Testing of this compound
Once the 6-OHDA lesion is validated, the therapeutic efficacy of the test compound can be evaluated.
Experimental Design:
-
Animals: 6-OHDA lesioned rats with confirmed contralateral rotation to apomorphine.
-
Groups (n=8-10 per group):
-
Vehicle control
-
Effective, non-toxic doses of this compound (determined from Phase 1)
-
Positive control (e.g., L-DOPA/benserazide or rotigotine)
-
-
Administration: Subcutaneous injection.
-
Behavioral Assessment: Measure contralateral rotations induced by the test compound over a defined time course (e.g., 90-120 minutes).
Phase 3: Neurochemical and Broader Behavioral Profiling
In Vivo Microdialysis for Dopamine and Serotonin
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing critical insights into the compound's mechanism of action.[22][23][24][25][26][27]
Caption: A schematic overview of the in vivo microdialysis experimental workflow.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: +2.5 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period.
-
-
Sample Collection and Analysis:
-
Drug Administration:
-
After establishing a stable baseline of neurotransmitter levels, administer the test compound (s.c.) or vehicle.
-
Continue collecting dialysate samples to monitor drug-induced changes in neurotransmitter release.
-
HPLC-ECD Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 3 µm particle size, 100 mm x 2 mm)[3] |
| Mobile Phase | Phosphate buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 0.2-0.5 mL/min |
| Electrode Potential | +650 to +750 mV vs. Ag/AgCl reference electrode[3] |
Expanded Behavioral Phenotyping
To gain a broader understanding of the compound's effects, a battery of behavioral tests is recommended.
-
Open Field Test: As described in Phase 1, to assess general locomotor activity and potential anxiolytic or anxiogenic effects.[2][7][11][12][13]
-
Elevated Plus Maze (EPM): To specifically evaluate anxiety-like behavior. The test is based on the animal's natural aversion to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[14][15][22][25][30]
-
Novel Object Recognition (NOR) Test: To assess cognitive function, particularly recognition memory. This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.[16][17][24][31][32]
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with the guidelines set forth by the institutional animal care and use committee (IACUC) and national regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be adhered to at all stages of the research. This includes using the minimum number of animals required to obtain statistically significant results, refining experimental procedures to minimize pain and distress, and considering alternatives to animal use wherever possible.
Data Analysis and Interpretation
Data should be analyzed using appropriate statistical methods. For behavioral data, analysis of variance (ANOVA) followed by post-hoc tests is typically used to compare group means. For microdialysis data, neurotransmitter levels are often expressed as a percentage of the baseline and analyzed using repeated measures ANOVA. Correlational analyses can be performed to link behavioral outcomes with neurochemical changes.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive in vivo characterization of this compound. By systematically evaluating its formulation, dose-response, efficacy in a disease model, and its impact on neurochemistry and behavior, researchers can gain valuable insights into its therapeutic potential. This structured approach, grounded in established methodologies, will facilitate the generation of high-quality, reproducible data essential for advancing our understanding of this novel compound.
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Eicom. (2015). Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples. Retrieved from [Link]
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Spandidos Publications. (2017). Time-course behavioral features are correlated with Parkinson's disease‑associated pathology in a 6‑hydroxydopamine hemiparkinsonian rat model. Retrieved from [Link]
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Lai, J. H., Chen, Y. H., Kang, S. J., Hsieh, T. H., Hoffer, B. J., & Chiang, Y. H. (2018). 4.6. Apomorphine-Induced Rotation. Bio-protocol, 8(8), e2805. Retrieved from [Link]
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Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in molecular biology (Clifton, N.J.), 1916, 99–103. Retrieved from [Link]
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Tadori, Y., et al. (2011). Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors. European journal of pharmacology, 667(1-3), 138–145. Retrieved from [Link]
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Kokotos, A. C., et al. (2024). Apomorphine-induced rotations. protocols.io. Retrieved from [Link]
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Jo, J., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58239. Retrieved from [Link]
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Fenu, S., et al. (2016). In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors. European journal of pharmacology, 788, 253–259. Retrieved from [Link]
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ResearchGate. (n.d.). Extracellular dopamine levels in rats under treatment with rotigotine. Retrieved from [Link]
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Hoffmann, I. S., Naylor, R. J., & Cubeddu, L. X. (1980). Presynaptic Effects of 2-aminotetralins on Striatal Dopaminergic Neurons. The Journal of pharmacology and experimental therapeutics, 215(2), 486–493. Retrieved from [Link]
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Kokotos, A. C., et al. (2024). Apomorphine-induced rotations. protocols.io. Retrieved from [Link]
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NCBI. (n.d.). Reverse-dialysis can be misleading for drug release studies in emulsions as demonstrated by NMR dilution experiments. Retrieved from [Link]
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PubMed. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. Retrieved from [Link]
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Application Notes and Protocols for the Pharmacological Characterization of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction: Elucidating the Activity of a Key Rotigotine Intermediate
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a critical intermediate in the synthesis of Rotigotine, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] Rotigotine itself exhibits a broad pharmacological profile, acting as an agonist at dopamine D1, D2, and D3 receptors, with the highest affinity for the D3 subtype.[3][4] It also demonstrates activity as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the α2B-adrenergic receptor.[3][5]
Given its structural role as the core aminotetralin pharmacophore of Rotigotine, it is imperative for researchers in drug discovery and development to characterize the intrinsic biological activity of this compound. Understanding its receptor interaction profile is crucial for quality control, impurity analysis, and the exploration of new therapeutic applications.
This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the pharmacological signature of this compound. We will focus on assays for the primary targets of Rotigotine: dopamine (D1, D2, D3) and serotonin (5-HT1A) receptors. The methodologies are designed to be robust, reproducible, and provide clear, quantitative data on receptor binding and functional activity.
Section 1: Foundational Assays - Receptor Binding Affinity
The initial step in characterizing a compound is to determine its affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between the test compound and the receptor.
Principle of Radioligand Binding Assays
These assays operate on the principle of competitive displacement. A known radiolabeled ligand with high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. The test compound is added at various concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Dopamine D2 Receptor Binding Assay
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the test compound dilutions, and the radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
To determine non-specific binding, use a high concentration of a known unlabeled D2 antagonist (e.g., Haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Receptor Target | Recommended Radioligand | Cell Line Example |
| Dopamine D1 | [3H]-SCH23390 | CHO-K1 or HEK293 |
| Dopamine D2 | [3H]-Spiperone or [3H]-Raclopride | CHO-K1 or HEK293 |
| Dopamine D3 | [3H]-Spiperone or [125I]-Iodosulpride | CHO-K1 or HEK293 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | CHO-K1 or HEK293 |
Section 2: Functional Assays - Quantifying Cellular Response
While binding affinity is crucial, it does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are essential to determine the compound's efficacy.
Principle of Second Messenger Assays
G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, transduce extracellular signals into intracellular responses by activating second messenger pathways. By measuring changes in the concentration of these second messengers, we can quantify the functional activity of a test compound.
-
D1-like receptors (D1, D5) are typically coupled to Gs proteins, which increase intracellular cyclic AMP (cAMP) levels.
-
D2-like receptors (D2, D3, D4) and 5-HT1A receptors are typically coupled to Gi/o proteins, which decrease intracellular cAMP levels.
Experimental Workflow: cAMP Assay (Gi-Coupled Receptor)
Caption: Workflow for a Gi-coupled receptor functional assay measuring cAMP inhibition.
Protocol: D2 Receptor-Mediated cAMP Inhibition Assay
This protocol uses a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), to measure cAMP levels.
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D2 receptor, such as the DRD2 Nomad Cell Line or a similar CHO-K1 or HEK293 line.[6]
-
Plate the cells in a suitable microplate (e.g., 384-well) and culture overnight.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the cells, followed immediately by a solution of Forskolin (an adenylyl cyclase activator). The final Forskolin concentration should be one that elicits a sub-maximal cAMP response (e.g., its EC80).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The signal from the detection method will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect), which represents the compound's potency as an agonist.
-
| Receptor Target | G-Protein | Expected cAMP Change | Assay Type |
| Dopamine D1 | Gs | Increase | Measure direct cAMP accumulation |
| Dopamine D2/D3 | Gi/o | Decrease | Inhibit Forskolin-stimulated cAMP |
| Serotonin 5-HT1A | Gi/o | Decrease | Inhibit Forskolin-stimulated cAMP |
Section 3: Data Interpretation and Summary
The data generated from these assays will provide a comprehensive pharmacological profile of this compound.
| Parameter | Assay Type | Description |
| Ki (nM) | Radioligand Binding | Binding Affinity: The concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher affinity. |
| EC50 (nM) | Functional (Agonist) | Potency: The concentration of the compound that produces 50% of its maximal response. A lower EC50 indicates higher potency. |
| Emax (%) | Functional (Agonist) | Efficacy: The maximum response produced by the compound relative to a known full agonist for that receptor. |
By comparing the Ki, EC50, and Emax values across the different dopamine and serotonin receptor subtypes, researchers can build a detailed picture of the compound's selectivity and functional activity. This information is invaluable for predicting its potential physiological effects, off-target liabilities, and its suitability as a lead compound or its contribution to the activity of the final drug product, Rotigotine.
References
-
Wikipedia contributors. (2024). Rotigotine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Drugs.com. (2025). Rotigotine Monograph for Professionals. Retrieved from [Link]
-
PubChem. Rotigotine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Innoprot. D2 Dopamine Receptor Assay. Retrieved from [Link]
-
SENOVA PHARMA. Top Purity API 101403-24-1 (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine). Retrieved from [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
-
Patsnap Synapse. What is the mechanism of Rotigotine?. Retrieved from [Link]
-
El-Khatib, M. F., et al. (2018). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Current drug metabolism, 19(11), 915-926. Retrieved from [Link]
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- 3. Rotigotine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
Chiral Purity Analysis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine by High-Performance Liquid Chromatography
Abstract
This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of chiral purity. This document provides a detailed methodology, including the rationale behind the selection of the chiral stationary phase, mobile phase optimization, and a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Significance of Chiral Separation
This compound, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a chiral center. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is critical in drug development and quality control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.
The primary objective of this application note is to provide a detailed, scientifically-grounded protocol for the chiral separation of this compound enantiomers. The method described herein is designed to be both reliable and transferable, providing a solid foundation for routine analysis in a regulated environment.
Method Development: A Rationale-Driven Approach
The development of a successful chiral HPLC method hinges on the systematic selection and optimization of the chromatographic conditions. Our approach is grounded in the established principles of chiral recognition and liquid chromatography.
Chiral Stationary Phase (CSP) Selection: The Core of Enantioselectivity
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including aminotetralin derivatives.
For the analysis of this compound, a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel column (e.g., Chiralcel® OD-H) is recommended. The chiral recognition mechanism of this CSP is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the formation of transient diastereomeric complexes with the enantiomers, leading to their differential retention.
Mobile Phase Optimization: Fine-Tuning the Separation
A normal-phase chromatographic mode is often preferred for polysaccharide-based CSPs as it can provide enhanced selectivity. The mobile phase typically consists of a non-polar solvent with a polar modifier.
-
Primary Solvent: n-Hexane is an excellent choice as the primary, non-polar solvent, providing good solubility for the analyte and compatibility with the stationary phase.
-
Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used as the polar modifier to modulate the retention and selectivity. The concentration of the alcohol is a critical parameter; a lower concentration generally leads to stronger retention and can improve resolution, while a higher concentration reduces analysis time. A systematic evaluation of the alcohol percentage is necessary to find the optimal balance.
-
Additive: For basic analytes like aminotetralins, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak shape and reproducibility by minimizing interactions with residual silanol groups on the silica support.
Detection Wavelength: Ensuring Sensitivity
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of the analyte should be determined to identify the wavelength of maximum absorbance (λmax). Based on the chromophore present in the 5-methoxytetralin structure, a detection wavelength in the range of 220-230 nm is expected to provide a strong signal. For this application note, a wavelength of 225 nm is proposed.
Experimental Protocol
This section provides a step-by-step protocol for the chiral HPLC analysis of this compound.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Reference Standard (>99.5% purity) |
| Racemic 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | For system suitability |
| n-Hexane | HPLC Grade |
| Isopropanol (IPA) | HPLC Grade |
| Diethylamine (DEA) | Reagent Grade |
| Methanol | HPLC Grade (for sample preparation) |
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (S)-enantiomer reference standard and dissolve it in 10 mL of methanol.
-
Racemic Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic mixture and dissolve it in 10 mL of methanol. This solution is used for system suitability to confirm the resolution of the enantiomers.
-
Working Standard Solution (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard solution, using the mobile phase as the diluent.
Analytical Procedure Workflow
Figure 1: A schematic representation of the analytical workflow for the chiral HPLC analysis.
Method Validation: Ensuring Reliability and Trustworthiness
A comprehensive method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be conducted in accordance with the ICH Q2(R1) guidelines.[1][2][3]
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the racemic standard solution.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between the two enantiomers | ≥ 1.5 |
| Tailing Factor (T) for the (S)-enantiomer peak | ≤ 2.0 |
| Relative Standard Deviation (RSD) for peak area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer. This is demonstrated by showing that there are no interfering peaks at the retention time of the (S)-enantiomer when analyzing a blank (mobile phase) and a sample spiked with the (R)-enantiomer.
Linearity
The linearity of the method should be established across a range of concentrations that are representative of the expected sample concentrations.
| Parameter | Expected Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
Accuracy
The accuracy of the method is determined by recovery studies. A sample of known concentration is spiked with known amounts of the (S)-enantiomer at different levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Acceptance Criteria |
| Repeatability (n=6) | RSD ≤ 2.0% |
| Intermediate Precision (different days, analysts, equipment) | RSD ≤ 3.0% |
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesired enantiomer as an impurity. The LOQ is typically established at a signal-to-noise ratio of approximately 10:1.
| Parameter | Expected Result |
| LOQ Concentration | ~0.1 µg/mL |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations to the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Isopropanol Concentration | ± 1% |
The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.
Data Interpretation and Reporting
The primary result of this analysis is the enantiomeric purity of the this compound sample. This is typically expressed as a percentage of the desired enantiomer relative to the total amount of both enantiomers.
Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100
Where:
-
Area(S) = Peak area of the (S)-enantiomer
-
Area(R) = Peak area of the (R)-enantiomer
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust means for the enantioselective analysis of this compound. The use of a cellulose-based chiral stationary phase in a normal-phase mode offers excellent resolution and peak shape. Adherence to the comprehensive validation protocol outlined will ensure that the method is suitable for its intended purpose in a research or quality control setting, providing trustworthy data on the chiral purity of this important pharmaceutical intermediate.
References
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- European Medicines Agency. ICH Q2(R1)
Sources
Application Note & Protocol: Administration of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine for Preclinical Behavioral Assessment
Authored for: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, administration, and behavioral evaluation of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Structurally related to known dopaminergic and serotonergic modulators, this compound presents a compelling subject for neuropharmacological investigation. These application notes are designed to offer both the foundational knowledge and the practical, step-by-step protocols necessary for conducting rigorous and reproducible preclinical behavioral studies in rodent models. We emphasize experimental design, technical rationale, and data interpretation to empower researchers in characterizing the compound's potential effects on motor function, anxiety, motivation, and depression-like states.
Compound Profile and Hypothesized Mechanism of Action
This compound is a synthetic small molecule whose structural backbone is a key feature in several neurologically active compounds. Notably, it is recognized as a pharmaceutical intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist[1][2]. This structural relationship strongly suggests its potential to modulate central nervous system (CNS) pathways, primarily through dopaminergic and possibly serotonergic receptor systems.
| Property | Value |
| IUPAC Name | (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine[3] |
| CAS Number | 101403-24-1[1][3] |
| Molecular Formula | C₁₄H₂₁NO[1][3] |
| Molecular Weight | 219.33 g/mol [1][3] |
| Form | Typically supplied as a hydrochloride salt, which is a solid at room temperature[4]. |
Hypothesized Pharmacological Profile:
The primary hypothesis is that this compound acts as an agonist or partial agonist at dopamine receptors, particularly the D2 and D3 subtypes, given its lineage from Rotigotine. Dopamine systems are integral to motor control, motivation, and reward processing[5]. Therefore, behavioral effects related to these domains are of high interest.
Furthermore, many dopaminergic compounds exhibit cross-reactivity with serotonin (5-HT) receptors. The 5-HT1A receptor, in particular, is a critical modulator of mood and anxiety[6][7]. Agonism at 5-HT1A receptors is a validated mechanism for anxiolytic and antidepressant-like effects[6][8]. Consequently, a comprehensive behavioral assessment should investigate outcomes relevant to both neurotransmitter systems.
Caption: Hypothesized signaling of the compound at dopamine and serotonin receptors.
Experimental Design & Methodological Considerations
A robust experimental design is crucial for obtaining meaningful data. The following points should be addressed before initiating any study.
-
Objective-Driven Assay Selection: The choice of behavioral paradigm must align with the research hypothesis. If investigating effects on motor function, locomotor activity and rotational behavior assays are appropriate[9]. If exploring anxiolytic properties, the elevated plus maze or hole-board test should be considered[10].
-
Controls are Non-Negotiable:
-
Vehicle Control: This is the most critical control group. The vehicle solution without the active compound must be administered to a separate cohort under identical conditions to control for the effects of the solvent, handling, and injection stress.
-
Positive Control (Recommended): Including a well-characterized reference compound (e.g., a known D2 agonist like Quinpirole or a 5-HT1A agonist like 8-OH-DPAT) can validate the assay's sensitivity and provide a benchmark for comparing the potency and efficacy of the test compound.
-
-
Dose-Response Characterization: It is essential to establish a dose-response curve. A single dose provides limited information. Start with a wide range of doses (e.g., 0.1, 1, 10 mg/kg) to identify the effective dose range and observe potential biphasic (U-shaped) dose-response relationships. Doses of related dopaminergic compounds often fall within the 0.1 to 10 mg/kg range for systemic administration in rodents[5][10].
-
Pharmacokinetics and Pre-Treatment Interval: The time between compound administration and behavioral testing is a critical variable. For intraperitoneal (IP) injections, a pre-treatment interval of 30 minutes is a common starting point for small molecules targeting the CNS[5]. However, the optimal timing should be determined empirically through pilot studies.
Compound Preparation and Administration Protocols
Accurate formulation and consistent administration are the bedrock of reproducible pharmacology.
Protocol 3.1: Vehicle Formulation & Compound Solubilization
Due to the likely hydrophobic nature of the compound, a co-solvent system is often required for complete solubilization. The following is a standard, well-tolerated vehicle for in vivo rodent studies.
Materials:
-
This compound HCl
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: Dissolve the compound in a small volume of DMSO first. For example, for a final vehicle composition of 10% DMSO, dissolve the total amount of drug in this 10% volume.
-
Adding Co-solvents: Add PEG 300 to the DMSO/compound mixture. A common next step is a 30-40% final concentration[11]. Vortex thoroughly until the solution is clear.
-
Adding Surfactant: Add Tween 80 (e.g., to a final concentration of 5%) and vortex again. The surfactant helps maintain the compound in solution when the aqueous component is added.
-
Final Dilution: Bring the solution to the final volume with sterile saline or PBS. Vortex vigorously. The final solution should be clear and free of precipitates.
-
Storage: Prepare the formulation fresh daily. Store on ice and protect from light during the experiment.
| Vehicle Component | Example Final % | Purpose |
| DMSO | 5-10% | Primary organic solvent |
| PEG 300 | 30-40% | Co-solvent, increases solubility |
| Tween 80 | 5% | Surfactant, prevents precipitation |
| Saline / PBS | 45-60% | Aqueous vehicle, brings to final volume |
Protocol 3.2: Intraperitoneal (IP) Injection
IP injection is a common and reliable method for systemic drug delivery in rodents, offering rapid absorption[12].
Procedure:
-
Animal Restraint: Gently but firmly restrain the rodent. For mice, scruffing the neck and securing the tail is effective. For rats, ensure the hindquarters are immobilized.
-
Injection Site: Locate the lower right or left abdominal quadrant. This avoids the cecum and urinary bladder.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger. If no fluid or blood enters the syringe, it is safe to inject.
-
Injection: Slowly and steadily depress the plunger. The typical injection volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Post-Injection: Withdraw the needle and return the animal to its home cage. Monitor for any immediate adverse reactions.
Protocol 3.3: Voluntary Oral Dosing (A Refinement Technique)
To minimize the stress associated with injections, voluntary oral administration is an excellent alternative, aligning with the 3Rs (Reduce, Refine, Replace) principles[12][13]. This method involves training the animals to willingly consume the drug mixed in a palatable vehicle.
Brief Training Outline:
-
Habituation: For several days, habituate the animal to handling and presentation of a syringe or micropipette containing only the palatable vehicle (e.g., sweetened condensed milk diluted in water)[13].
-
Introduction of Compound: Once animals reliably consume the vehicle, introduce the experimental compound at the desired concentration into the palatable mixture.
-
Compliance Monitoring: Monitor consumption to ensure the full dose is administered. This method may result in lower bioavailability compared to IP injections, which should be considered when comparing data across studies[12].
Caption: A generalized workflow for behavioral pharmacology studies.
Recommended Behavioral Assay Protocols
The following are standard, validated assays relevant to the hypothesized pharmacological profile of the compound.
Assay 4.1: Open Field Test (Locomotor Activity & Anxiety)
-
Rationale: Assesses general locomotor activity (distance traveled, speed) and anxiety-like behavior (time spent in the center vs. periphery). It is crucial for ruling out confounding motor effects in other behavioral tests.
-
Protocol:
-
Place the animal in the corner of a square arena (e.g., 40x40 cm for mice).
-
Allow the animal to explore freely for 10-30 minutes.
-
An overhead camera connected to tracking software records the session.
-
Key parameters: total distance traveled, velocity, time in center, entries into center.
-
Assay 4.2: Elevated Plus Maze (Anxiety)
-
Rationale: Based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds typically increase exploration of the open arms.
-
Protocol:
-
Place the animal in the center of a plus-shaped maze, elevated from the floor, with two open and two closed arms.
-
Allow 5 minutes of free exploration.
-
Record the session for manual or automated scoring.
-
Key parameters: time spent in open arms, entries into open arms, total arm entries.
-
Assay 4.3: Forced Swim Test (Antidepressant-like Effects)
-
Rationale: Measures behavioral despair. Antidepressant compounds characteristically reduce the duration of immobility, reflecting a more active coping strategy. This test is sensitive to both serotonergic and dopaminergic drugs[8].
-
Protocol:
-
Place the animal in a cylinder of water from which it cannot escape.
-
A typical session lasts 6 minutes. The first 2 minutes are for habituation.
-
Record the duration of immobility (floating with only minor movements to maintain balance) during the final 4 minutes.
-
Key parameters: duration of immobility.
-
Assay 4.4: Effort-Based Decision Making (T-Maze Task)
-
Rationale: This task assesses motivation by forcing the animal to choose between a high-effort/high-reward option and a low-effort/low-reward option. Dopamine signaling in the nucleus accumbens is critical for this type of decision-making[5].
-
Protocol:
-
Animals are typically food-restricted to increase motivation.
-
In a T-maze, one arm contains a large reward (e.g., multiple food pellets) but requires overcoming a barrier. The other arm contains a small, easily accessible reward.
-
Over multiple trials, record the animal's choice of arm.
-
Key parameters: percentage of high-reward arm choices.
-
References
-
Takeda, H., et al. (1998). Different effects of 5-HT1A receptor agonists and benzodiazepine anxiolytics on the emotional state of naive and stressed mice: a study using the hole-board test. PubMed. Available at: [Link]
-
Detke, M. J., et al. (1997). Antidepressant-like behavioral effects of serotonin receptor agonists. PubMed. Available at: [Link]
-
Graeff, F. G., et al. (1996). Overview of the behavioral effects of 5-HT 1A receptor agonists,... ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]
-
Sarkar, S., et al. (2011). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available at: [Link]
-
PubChem. (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. Available at: [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
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Ward, S. J., et al. (2015). Dopamine Modulates Effort-Based Decision-Making in Rats. PMC - PubMed Central. Available at: [Link]
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Taylor, B. F., et al. (2020). Voluntary oral dosing for precise experimental compound delivery in adult rats. PMC - PubMed Central. Available at: [Link]
-
PubChem. This compound. PubChem. Available at: [Link]
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LookChem. (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. LookChem. Available at: [Link]
-
Delfino, M. A., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. PubMed. Available at: [Link]
-
Rodent MDA. Researchers. Rodent MDA. Available at: [Link]
- Google Patents. CN106866762A - Preparation method of rotigotine. Google Patents.
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Application Notes and Protocols: (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine as a Radioligand for Imaging Dopamine D2/D3 Receptors
Introduction: A Novel Tool for Interrogating the Dopaminergic System
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a potent and selective ligand for the dopamine D2 and D3 receptors. Its structural similarity to known dopaminergic agonists, such as Rotigotine, for which it serves as a key synthetic intermediate, underscores its potential for high-affinity binding to these critical neurological targets.[1][2] The dopaminergic system is deeply implicated in a vast array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3] Positron Emission Tomography (PET) imaging provides a powerful, non-invasive window into the living brain, allowing for the quantification of receptor densities and drug occupancy.[3] By radiolabeling this compound with a short-lived positron-emitting isotope like Carbon-11 ([¹¹C]), we can create a valuable tool for researchers and drug developers to probe the status of D2/D3 receptors in both preclinical models and human subjects.
This guide provides a comprehensive overview of the application of [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine as a PET radioligand, from its synthesis and quality control to its use in in vitro and in vivo imaging studies. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring robust and reproducible results.
Section 1: Radiosynthesis of [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
The radiosynthesis of the target radioligand is achieved via a nucleophilic [¹¹C]-methylation of the corresponding desmethyl precursor, (S)-5-Hydroxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This approach leverages the well-established chemistry of introducing the short-lived Carbon-11 isotope.[4][5]
Synthesis of the Desmethyl Precursor: (S)-5-Hydroxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
The synthesis of the phenolic precursor is a critical first step. A common and effective method for O-demethylation of aryl methyl ethers is treatment with a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid like hydrobromic acid (HBr).[6][7]
Protocol 1: O-Demethylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.1-1.5 equivalents) in dichloromethane to the cooled solution. The reaction is exothermic and should be controlled carefully.
-
Warming and Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C, followed by water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure desmethyl precursor.
[¹¹C]-Methylation and Purification
The radiolabeling is performed using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are produced from cyclotron-generated [¹¹C]CO₂.[8][9] The reaction is typically carried out in an automated synthesis module to handle the high radioactivity and short half-life of Carbon-11 (20.4 minutes).
Protocol 2: Automated Radiosynthesis of [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
-
Precursor Preparation: Dissolve the desmethyl precursor (0.5-1.0 mg) in a suitable solvent (e.g., dimethylformamide or acetone) in a reaction vessel within the automated synthesis module.
-
[¹¹C]Methylating Agent Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using established gas-phase or wet-chemistry methods within the synthesis module.[9]
-
Radiolabeling Reaction: Trap the [¹¹C]methylating agent in the reaction vessel containing the precursor solution. Heat the reaction mixture (e.g., 80-120°C) for a short period (e.g., 3-5 minutes) to facilitate the methylation reaction.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing the desired product, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, and sterility testing.
Table 1: Typical Quality Control Specifications for [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at the end of synthesis | Calculated from the radioactivity and the mass of the compound |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for ethanol) | Gas Chromatography |
| pH | 5.5 - 7.5 | pH meter |
| Sterility | Sterile | Standard sterility testing |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Note: Specific activity is a critical parameter for receptor imaging studies to avoid significant receptor occupancy by the non-radioactive ("cold") ligand.[10][11]
Diagram 1: Radiosynthesis Workflow
Caption: Workflow for the synthesis of [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Section 2: In Vitro Characterization - Autoradiography
In vitro autoradiography allows for the detailed anatomical localization of D2/D3 receptors in tissue sections. This technique is invaluable for confirming the binding specificity of the radioligand and for conducting competition binding assays to determine the affinity of other compounds.
Protocol 3: In Vitro Receptor Autoradiography
-
Tissue Preparation:
-
Sacrifice the animal model (e.g., rat or mouse) and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with liquid nitrogen.
-
Section the frozen brain into thin slices (e.g., 10-20 µm) using a cryostat and mount them on microscope slides. Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Thaw the slides to room temperature.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous dopamine.
-
-
Incubation:
-
Incubate the slides with a solution containing [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine at a suitable concentration (e.g., 0.1-1.0 nM) in incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, pH 7.4) for 60-90 minutes at room temperature.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 10 µM) of a known D2/D3 receptor antagonist (e.g., raclopride or eticlopride).
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) multiple times (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Expose the dried slides to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the radioactivity on the slides and can range from a few hours to overnight.
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager to generate a digital autoradiogram.[12][13]
-
Quantify the signal intensity in different brain regions of interest (ROIs) using appropriate image analysis software.[14]
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Diagram 2: In Vitro Autoradiography Workflow
Caption: Key steps in the in vitro autoradiography protocol.
Section 3: In Vivo Imaging with Positron Emission Tomography (PET)
In vivo PET imaging with [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine allows for the non-invasive quantification of D2/D3 receptor availability and occupancy in the living brain.
Animal Models and Preparation
A variety of animal models can be used for preclinical PET imaging studies of the dopaminergic system, including rodents (rats, mice) and non-human primates.[1][15]
Protocol 4: Animal Preparation for PET Imaging
-
Animal Selection: Choose an appropriate animal model based on the research question. For studies of Parkinson's disease, models such as 6-hydroxydopamine (6-OHDA) lesioned rats or MPTP-treated non-human primates are commonly used.
-
Anesthesia: Anesthetize the animal for the duration of the PET scan. Isoflurane is a common choice as it has minimal effects on the dopaminergic system.
-
Catheterization: Place a catheter in a tail vein for the injection of the radioligand and any other pharmacological agents.
-
Positioning: Securely position the animal in the PET scanner to minimize motion artifacts during the scan.
PET Scan Protocol
Protocol 5: Dynamic PET Scan
-
Transmission Scan: Perform a transmission scan (using a rotating radioactive source) for attenuation correction of the emission data.
-
Radioligand Injection: Inject a bolus of [¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine intravenously. The injected dose will depend on the animal species and the scanner sensitivity.
-
Dynamic Emission Scan: Acquire dynamic emission data for a period of 60-90 minutes post-injection. The data should be binned into a series of time frames of increasing duration.
-
Receptor Occupancy Studies: For receptor occupancy studies, a baseline scan is performed first. Then, the animal is administered the drug of interest, and a second PET scan is performed to measure the displacement of the radioligand.[16] The percentage of receptor occupancy can then be calculated.
Data Analysis: Kinetic Modeling
Kinetic modeling of the dynamic PET data is essential for quantifying receptor binding. The Simplified Reference Tissue Model (SRTM) is a widely used method that does not require arterial blood sampling, making it less invasive.[17][18][19]
Simplified Reference Tissue Model (SRTM):
The SRTM assumes that the brain can be divided into two compartments: a region of interest (ROI) containing the target receptors (e.g., striatum) and a reference region devoid of specific binding (e.g., cerebellum). The model estimates the binding potential (BP_ND_), which is proportional to the density of available receptors.
Equation for Receptor Occupancy:
Receptor Occupancy (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100
Protocol 6: PET Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.
-
Image Registration: Co-register the PET images with an anatomical image (e.g., MRI) of the same animal to accurately delineate brain regions.
-
Region of Interest (ROI) Definition: Define ROIs for the target region (e.g., caudate, putamen) and the reference region (cerebellum) on the co-registered images.
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI as a function of time.
-
Kinetic Modeling: Fit the TACs from the ROI and the reference region to the SRTM to estimate the BP_ND_.
-
Receptor Occupancy Calculation: For occupancy studies, calculate the percentage of receptor occupancy using the BP_ND_ values from the baseline and post-drug scans.
Diagram 3: In Vivo PET Imaging and Data Analysis Workflow
Caption: Workflow for in vivo PET imaging and subsequent data analysis.
Conclusion
[¹¹C]-(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine holds significant promise as a specific and high-affinity radioligand for imaging dopamine D2/D3 receptors with PET. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro characterization, and in vivo application. By following these detailed methodologies, researchers can effectively utilize this novel imaging agent to advance our understanding of the dopaminergic system in health and disease, and to accelerate the development of new therapeutics targeting this critical neurotransmitter system.
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Probing Dopaminergic Pathways: Application Notes for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine in Neuroscience Research
Introduction: Unveiling a Key Structural Scaffold for Dopamine Receptor Modulation
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative that serves as a critical structural backbone in the development of dopaminergic compounds. While primarily recognized as a key intermediate in the synthesis of the potent dopamine agonist Rotigotine, its intrinsic pharmacological properties and its utility as a research tool in neuroscience warrant a detailed examination.[1][2][3] This guide provides an in-depth exploration of the scientific rationale and practical applications of this compound, offering researchers a comprehensive resource for its use in studying the complexities of the dopamine system.
The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. Structure-activity relationship (SAR) studies have revealed that the stereochemistry at the 2-position and the nature of the substituent at the 5-position are crucial determinants of pharmacological activity.[4][5] The (S)-enantiomer, as present in the topic compound, is generally associated with higher affinity and agonist activity at dopamine receptors, particularly the D2-like family (D2, D3, and D4).[4][5] The 5-methoxy group, while often a precursor to a more active 5-hydroxy moiety, may itself confer distinct properties, potentially influencing receptor subtype selectivity and functional efficacy. Research on related compounds suggests that O-methylation can sometimes shift a compound's profile towards antagonism.[4]
This application note will delve into the mechanistic underpinnings of dopaminergic signaling, provide detailed protocols for in vitro and in vivo characterization, and discuss the potential of this compound as a tool to investigate neurological and psychiatric disorders.
Mechanism of Action: Targeting the Dopamine Receptor Family
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in motor control, motivation, reward, and cognition. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase, decrease cAMP, and modulate ion channel activity.
The pharmacological profile of this compound is predicted to be that of a dopamine D2-like receptor agonist, based on the activity of its close analogue, Rotigotine. Rotigotine is a non-ergoline dopamine agonist with high affinity for D3, D2, and D1 receptors, acting as a full agonist at these subtypes.[6][7] It is hypothesized that this compound will exhibit a similar, though likely less potent, profile.
Predicted Receptor Binding Profile
While direct binding data for this compound is not extensively published, the affinity of its derivative, Rotigotine, provides a strong indication of its likely targets.
| Receptor Subtype | Rotigotine Ki (nM)[7] | Predicted Affinity for this compound |
| Dopamine D3 | 0.71 | High |
| Dopamine D2 | 13.5 | Moderate to High |
| Dopamine D1 | 83 | Moderate |
| Dopamine D4 | 3.9 - 15 | High |
| Dopamine D5 | 5.4 | High |
| Serotonin 5-HT1A | 30 | Moderate |
| Adrenergic α2B | 27 | Moderate |
In Vitro Applications: Characterizing Dopaminergic Activity
The initial characterization of any compound targeting dopamine receptors involves a battery of in vitro assays to determine its binding affinity and functional efficacy.
Protocol 1: Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Objective: To quantify the binding affinity of the test compound for human dopamine D2 and D3 receptors expressed in a stable cell line.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 or D3 receptors[8]
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-Spiperone (for D2 and D3)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound: this compound
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of [3H]-Spiperone, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of haloperidol.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the ability of the test compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist at dopamine D2-like receptors.
Materials:
-
CHO-K1 cells stably expressing human dopamine D2 or D3 receptors
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Test compound: this compound
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing varying concentrations of the test compound. Incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition of the forskolin-stimulated response.
Signaling Pathway of D2-like Receptor Agonism
Caption: D2-like receptor activation by an agonist.
In Vivo Applications: Modeling Dopaminergic Dysfunction
To investigate the effects of this compound in a physiological context, animal models of dopamine-related disorders, such as Parkinson's disease, are employed.
Animal Model: The 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of rodents leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.
Protocol 3: Assessment of Motor Function in the 6-OHDA Model
Objective: To evaluate the ability of the test compound to reverse motor deficits in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats
-
6-OHDA hydrochloride
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Test compound: this compound
-
Vehicle (e.g., saline, DMSO)
-
Apomorphine (for inducing rotational behavior)
-
Rotometer (automated rotational behavior monitoring system)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rats and secure them in a stereotaxic frame. Unilaterally inject 6-OHDA into the medial forebrain bundle. Allow the animals to recover for at least two weeks to allow for the full development of the lesion.
-
Lesion Verification: Confirm the extent of the dopaminergic lesion by assessing apomorphine-induced rotations. A robust contralateral rotational response indicates a successful lesion.
-
Drug Administration: Administer the test compound or vehicle to the lesioned rats via a suitable route (e.g., intraperitoneal, subcutaneous).
-
Behavioral Testing (Rotational Behavior): Place the rats in the rotometer chambers and record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a specified period (e.g., 60-90 minutes). A net contralateral rotation is indicative of a direct dopamine agonist effect.
-
Data Analysis: Compare the net rotational scores between the test compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
Experimental Workflow for In Vivo Assessment
Caption: Workflow for evaluating a dopamine agonist.
Discussion and Future Directions
This compound represents a valuable chemical entity for neuroscience research. While its primary role to date has been as a synthetic precursor, its inherent structural features suggest it may possess interesting pharmacological properties of its own.
For Researchers and Drug Development Professionals:
-
As a Research Tool: This compound can be used as a starting point for the synthesis of novel dopamine receptor ligands. By modifying the N-propyl group or the 5-methoxy substituent, researchers can explore the SAR of the 2-aminotetralin scaffold to develop more potent and selective compounds.
-
As a Comparator: In studies involving Rotigotine or other 2-aminotetralin-based dopamine agonists, this compound could serve as a useful comparator to understand the contribution of specific functional groups to the overall pharmacological profile.
-
Investigating Intrinsic Activity: Further research is needed to fully characterize the binding affinities and functional potencies of this compound at all dopamine receptor subtypes, as well as at other potential off-target receptors. This would clarify its potential as a standalone pharmacological tool.
References
-
Hacksell, U., et al. (1981). Resolved Cis- And trans-2-amino-5-methoxy-1-methyltetralins: Central Dopamine Receptor Agonists and Antagonists. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]
-
Glennon, R. A., et al. (1989). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry, 32(8), 1921-1926. [Link]
-
Wikipedia. (2024). Rotigotine. [Link]
-
Sonesson, C., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167-2172. [Link]
-
Elshourbagy, N. A., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(5), 487-501. [Link]
-
Jenner, P. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. ResearchGate. [Link]
-
Elshourbagy, N. A., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed. [Link]
-
Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86. [Link]
-
Guo, K., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LookChem. (n.d.). Cas 101403-24-1,(S). [Link]
-
Ghosh, B., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(7), 1847-1857. [Link]
- Google Patents. (n.d.). 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine.
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]
-
Neumeyer, J. L., et al. (1991). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of Medicinal Chemistry, 34(10), 3144-3148. [Link]
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- 1. Cas 101403-24-1,(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) | lookchem [lookchem.com]
- 2. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotigotine - Wikipedia [en.wikipedia.org]
- 7. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for the synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to enhance your synthetic yield and purity. The synthesis of this chiral amine, a key intermediate for various active pharmaceutical ingredients, presents several challenges that this guide aims to address with scientifically grounded solutions.
I. Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound initiates from 5-methoxy-2-tetralone. The key transformation involves a reductive amination followed by chiral resolution or an asymmetric synthesis approach.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
A. Issues Related to the Starting Material: 5-Methoxy-2-tetralone
Question 1: My yield of 5-methoxy-2-tetralone is consistently low. What are the common pitfalls in its synthesis?
Answer: The synthesis of 5-methoxy-2-tetralone can indeed be challenging. Common methods include the Birch reduction of 1,6-dimethoxynaphthalene or the Friedel-Crafts acylation of a suitable precursor followed by cyclization.[1][2][3] Low yields can often be attributed to the following:
-
Incomplete Birch Reduction: The reduction of 1,6-dimethoxynaphthalene using metallic sodium in an ethanol-ammonia medium is sensitive to reaction conditions.[1][4] Ensure that the sodium is finely dispersed and added portion-wise to a vigorously stirred solution to maintain a controlled reaction. The temperature should be carefully maintained between 15-35°C.[4][5]
-
Side Reactions in Friedel-Crafts Acylation: The reaction of 3-methoxyphenylacetic acid with an activating agent like thionyl chloride can lead to side products if not performed under optimal conditions.[2][3][4] The subsequent cyclization is also a critical step where regioisomers can form.[6]
Solution Workflow:
-
For Birch Reduction:
-
Use high-purity, finely cut sodium.
-
Maintain a consistent and low temperature throughout the addition of sodium.
-
Ensure efficient stirring to maximize the surface area of the reactants.
-
-
For Friedel-Crafts Route:
B. Challenges in Reductive Amination
Question 2: I am observing significant amounts of the dialkylated product and unreacted starting material after the reductive amination of 5-methoxy-2-tetralone with propylamine. How can I improve the selectivity for the desired secondary amine?
Answer: This is a classic challenge in N-alkylation of primary amines. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[7][8]
-
Causality: The formation of the tertiary amine is a competing reaction. Controlling the stoichiometry and reaction conditions is crucial.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the primary amine (propylamine). | This shifts the equilibrium towards the formation of the initial imine and statistically favors the reaction of the ketone with the primary amine over the secondary amine product. |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9] | These reagents are less reactive towards ketones and aldehydes but efficiently reduce the intermediate iminium ion, minimizing the reduction of the starting ketone and allowing for a one-pot procedure.[9][10] |
| pH Control | Maintain a weakly acidic pH (around 5-6). | This pH range is optimal for the formation of the imine intermediate.[8][11] |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0-25°C). | Lower temperatures can help to control the rate of the reaction and improve selectivity. |
Experimental Protocol for Selective Mono-N-propylation:
-
Dissolve 5-methoxy-2-tetralone in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Add 1.1 to 1.5 equivalents of propylamine.
-
Add a catalytic amount of acetic acid to maintain a weakly acidic pH.
-
Cool the mixture to 0°C.
-
Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup to quench the reaction and purify the product by column chromatography.
C. Enantioselective Synthesis and Chiral Resolution
Question 3: My enantiomeric excess (ee) is low after chiral resolution with a resolving agent. What factors should I consider to improve the separation?
Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is a multi-faceted problem.[12][13]
-
Underlying Principle: The separation relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent (e.g., tartaric acid or mandelic acid).[13][14]
Troubleshooting Steps:
-
Choice of Resolving Agent: The interaction between the amine and the chiral acid is highly specific. If one resolving agent gives poor results, screen others. For 2-aminotetralin derivatives, (S)-mandelic acid has been shown to be effective.[14]
-
Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent system. A systematic screening of solvents with varying polarities is recommended. Sometimes a mixture of solvents provides the best results.[12]
-
Crystallization Conditions:
-
Temperature: A slow, controlled cooling profile can lead to the formation of more well-defined crystals and better separation.
-
Concentration: The concentration of the solution can significantly impact the crystallization process. Experiment with different concentrations to find the optimal conditions.
-
Equilibration Time: Allow sufficient time for the less soluble diastereomer to crystallize out of solution. However, excessively long times can sometimes lead to the co-precipitation of the more soluble diastereomer.[12]
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high ee. One or two recrystallizations of the obtained diastereomeric salt can significantly improve the enantiomeric purity.
Alternative Approach: Asymmetric Synthesis
Consider an asymmetric synthesis approach to avoid the resolution step altogether. This can be achieved through:
-
Enzymatic Reductive Amination: Using imine reductases (IREDs) can provide high enantioselectivity and yield.[15][16][17]
-
Chiral Catalyst: Chiral phosphoric acid-catalyzed reductive amination is another powerful method for the enantioselective synthesis of β-aminotetralins.[18]
III. Frequently Asked Questions (FAQs)
Q1: What is the significance of the N-propyl group in this molecule?
A1: For 2-aminotetralin derivatives that act as dopamine receptor agonists, an n-propyl group on the nitrogen has been found to be optimal for activity.[19] This is thought to be due to a combination of steric and electronic factors that allow for a favorable interaction with the receptor binding site.[19]
Q2: Are there any specific analytical techniques recommended for monitoring the reaction and determining enantiomeric excess?
A2: Yes, for reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For determining the enantiomeric excess, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the standard method.[20][21]
Q3: Can the unwanted (R)-enantiomer be recycled?
A3: Yes, developing a racemization protocol for the unwanted enantiomer is a cost-effective strategy. For some 2-aminotetralin derivatives, heating in the presence of a catalyst like Raney Cobalt under a hydrogen atmosphere has been shown to regenerate the racemic mixture, which can then be re-subjected to the resolution process.[14]
IV. Visualizing the Synthetic Challenges and Solutions
Below is a diagram illustrating the key decision points and potential pitfalls in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis.
V. References
-
Synthesis of 5-Methoxy-2-tetralone - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes. (2019). The Journal of Organic Chemistry. [Link]
-
Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. (1997). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Angewandte Chemie International Edition. [Link]
-
Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap. (n.d.). Patsnap. [Link]
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Request PDF. [Link]
-
Short Synthesis of Dopamine Agonist Rotigotine. (2024). Thieme E-Books & E-Journals. [Link]
-
An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. (2005). Organic Process Research & Development. [Link]
-
CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents. (n.d.). Google Patents.
-
Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. (2012). Magnetic Resonance in Chemistry. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012). ResearchGate. [Link]
-
5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. (n.d.). Google Patents.
-
Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. (n.d.). ResearchGate. [Link]
-
(PDF) Short Synthesis of Dopamine Agonist Rotigotine. (2024). ResearchGate. [Link]
-
Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. (2021). Organic & Biomolecular Chemistry. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). Molecules. [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry. [Link]
-
N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. (1982). Journal of Medicinal Chemistry. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2022). Journal of Medicinal Chemistry. [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances. [Link]
-
Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007). Semantic Scholar. [Link]
-
Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. (n.d.). SENOVA PHARMA. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents. (n.d.). Google Patents.
-
Chiral resolution - Wikipedia. (n.d.). Wikipedia. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (1996). The Journal of Organic Chemistry. [Link]
-
5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. (1983). Journal of Medicinal Chemistry. [Link]
-
Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
-
The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
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- 6. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. ROTIGOTINE synthesis - chemicalbook [chemicalbook.com]
- 19. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine solubility issues and solutions
This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro assays. What is the recommended initial approach?
A1: It is common for amine-containing compounds with significant hydrocarbon structures to exhibit poor aqueous solubility. The recommended initial approach is to first attempt dissolution in a small amount of a water-miscible organic solvent before further dilution into your aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[1] Other common organic solvents to consider are ethanol and dimethylformamide (DMF).[1][2]
Q2: What is the best way to prepare a stock solution of this compound?
A2: A systematic approach is recommended to prepare a stock solution.[1] Start by preparing a high-concentration stock solution in 100% DMSO. A common starting concentration is 10 mM.[1] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[1] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] From this high-concentration stock, you can make intermediate dilutions in DMSO before preparing your final working solution in the aqueous medium.[1]
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. Here are a few strategies to overcome this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Optimize the DMSO concentration: While you want to keep the final DMSO concentration low to avoid solvent effects on your biological system, sometimes a slightly higher concentration (e.g., 0.5% to 1%) is necessary to maintain solubility.
-
Use a pre-warmed medium: Adding your DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can sometimes help keep the compound in solution.[1]
-
Vortex during dilution: Vigorously vortexing the aqueous medium while adding the DMSO stock can aid in rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q4: Can I improve the aqueous solubility of this compound without using organic solvents?
A4: Yes, there are several effective methods. Since this compound is a basic compound (an amine), its solubility is highly pH-dependent.[3][4] Lowering the pH of the aqueous solution will protonate the amine group, forming a more water-soluble salt.[5][6] Additionally, the use of solubilizing agents like cyclodextrins can significantly enhance aqueous solubility.[7][8][9]
Troubleshooting Guide: Enhancing Aqueous Solubility
Method 1: pH Adjustment and Salt Formation
The amine functional group in this compound makes it a weak base.[3] By lowering the pH of the solvent, the amine group becomes protonated, forming a more polar and thus more water-soluble cationic species.[4][5] This is the principle behind the enhanced solubility of amine hydrochloride salts.[6]
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., pH 4, 5, 6, and 7.4).
-
Add the compound: Add an excess of this compound to a small volume of each buffer.
-
Equilibrate: Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
Separate the solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Measure the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]
The relationship between pH, pKa, and the solubility of a basic compound can be visualized as follows:
Caption: Relationship between pH, ionization state, and aqueous solubility of a basic compound.
Method 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[12] They work by reducing the overall polarity of the solvent system.[13][14]
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Concentration Range in Final Solution | Notes |
| DMSO | 0.1% - 1% | A very strong solvent, but can have effects on cell-based assays at higher concentrations.[1] |
| Ethanol | 1% - 10% | Generally well-tolerated in many biological systems.[12] |
| Propylene Glycol | 1% - 20% | Often used in pharmaceutical formulations.[12] |
| Polyethylene Glycol (PEG) | 1% - 20% | The molecular weight of the PEG can influence its solubilizing capacity.[12] |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare co-solvent mixtures: Create a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).
-
Determine solubility: Use the shake-flask method described previously to determine the solubility of this compound in each co-solvent mixture.[10]
-
Plot the results: Graph the solubility as a function of the co-solvent concentration to identify the optimal mixture for your needs.
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[8][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a cavity size suitable for many drug molecules.[16]
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Prepare HP-β-CD solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine solubility: Using the shake-flask method, determine the solubility of this compound in each HP-β-CD solution.[10]
-
Analyze the data: Plot the solubility of the compound against the HP-β-CD concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Protonation of the amine group to form a more soluble salt.[5] | Simple and effective for basic compounds; avoids organic solvents. | The required pH may not be compatible with the experimental system. |
| Co-solvents | Reducing the polarity of the aqueous solvent system.[13] | Effective for a wide range of hydrophobic compounds. | The co-solvent may have unintended effects on the biological assay.[14] |
| Cyclodextrins | Formation of a water-soluble inclusion complex.[7] | Can significantly increase aqueous solubility and stability.[9] | The large size of the cyclodextrin complex may affect drug-target interactions in some cases. |
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubMed. Salt formation to improve drug solubility.
- Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. Why salt formation of weak acid increases the drug solubility?
- Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
- PubMed. Accuracy of calculated pH-dependent aqueous drug solubility.
- Wikipedia. Cosolvent.
- ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- Solubility and pH of amines.
- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- 5-MeO-DMT - Solubility of Things.
- PMC - PubMed Central. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- Cayman Chemical. 5-methoxy MiPT (CAS 96096-55-8).
- YouTube. Ph and Solubility of Drugs.
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Technical Support Center: Purification of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This chiral amine is a key intermediate in the synthesis of pharmacologically active compounds, and achieving high purity is critical for downstream applications. This guide is designed to address common challenges encountered during its purification from typical reaction byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The amine product oils out during crystallization.
Cause: Oiling out, or the formation of a liquid phase instead of solid crystals, can occur for several reasons. The melting point of your compound might be lower than the temperature of the crystallization solution, or impurities may be depressing the melting point. The chosen solvent system may also be inappropriate for inducing crystallization. For amines, which are often basic, this can be a common issue.[1][2]
Solution:
-
Convert to a Salt: A highly effective strategy for inducing crystallization in amines is to convert the freebase into a salt.[1] The ionic nature of the salt increases the melting point and often leads to well-defined crystals. The hydrochloride salt is a common choice and can be prepared by dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.[1] Other acids like tartaric acid or oxalic acid can also be used to form crystalline salts.[3][4]
-
Optimize the Solvent System: Experiment with a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble).[1] The anti-solvent is slowly added to a solution of the compound in the good solvent until turbidity is observed, which can then be cleared by gentle heating, followed by slow cooling to promote crystallization.
-
Lower the Crystallization Temperature: If the compound has a low melting point, conduct the crystallization at a lower temperature. This may involve using a refrigerator or freezer to facilitate crystal formation.
Problem 2: Poor separation of the target amine from starting materials (e.g., 5-methoxy-2-tetralone) by column chromatography.
Cause: Insufficient resolution in column chromatography is often due to an inappropriate choice of stationary phase or mobile phase. Amines, being basic, can interact strongly with the acidic silica gel, leading to tailing and poor separation.
Solution:
-
Use a Modified Stationary Phase: Consider using an amine-functionalized silica gel or alumina as the stationary phase.[1] These stationary phases are designed to minimize the interaction with basic compounds, resulting in better peak shapes and improved separation.
-
Modify the Mobile Phase: For standard silica gel, adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can help to reduce tailing by competing with the amine for active sites on the silica surface.
-
Employ Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase flash chromatography using a C18-functionalized silica gel can be a powerful alternative.[5] This technique separates compounds based on hydrophobicity and can be particularly useful for separating polar amines from non-polar impurities.
Problem 3: The final product is not enantiomerically pure.
Cause: If the synthesis is not perfectly stereoselective, the final product may be a mixture of enantiomers or diastereomers. Standard purification techniques like crystallization or achiral chromatography will not separate enantiomers.
Solution:
-
Chiral Resolution via Diastereomeric Salt Formation: React the racemic or enantiomerically enriched amine with a chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid, to form a mixture of diastereomeric salts.[6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5][6] Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base.[6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly effective method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[8] Polysaccharide-based chiral stationary phases, such as those coated with cellulose tris(3,5-dimethylphenylcarbamate), are often successful in resolving a wide range of chiral compounds.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts depend on the synthetic route. If the synthesis involves reductive amination of 5-methoxy-2-tetralone with propylamine, potential impurities include unreacted 5-methoxy-2-tetralone, the corresponding alcohol from over-reduction, and potentially the primary amine if the N-propylation is incomplete. If a chiral resolving agent is used, the corresponding diastereomer may also be present.
Q2: How can I effectively remove unreacted 5-methoxy-2-tetralone?
A2: An acid-base extraction is a straightforward and effective method. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral ketone starting material will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
Q3: What is the best general approach for purifying this amine to a high degree of purity?
A3: A multi-step approach is often the most effective. Start with an acid-base extraction to remove neutral and acidic impurities. Then, convert the amine to a crystalline salt (e.g., hydrochloride) and recrystallize it to improve chemical purity. Finally, if enantiomeric purity is a concern, employ a chiral separation technique like diastereomeric salt resolution or chiral HPLC.
Q4: My NMR spectrum shows a complex mixture of signals. How can I confirm the presence of my target compound?
A4: A complex NMR spectrum suggests the presence of multiple compounds. To confirm your product, you can compare the spectrum to a known reference spectrum if available. Alternatively, obtaining a mass spectrum (MS) will help to identify the molecular ion corresponding to your target compound. If diastereomers are present, you may see duplicated signals in the NMR spectrum.[3]
Experimental Protocols
Protocol 1: Purification by Hydrochloride Salt Formation and Recrystallization
This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.
Materials:
-
Crude this compound
-
Diethyl ether (anhydrous)
-
2M HCl in diethyl ether
-
Acetone
-
Hexanes
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
For recrystallization, dissolve the hydrochloride salt in a minimal amount of hot acetone.
-
Slowly add hexanes as an anti-solvent until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to complete the crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the pure this compound hydrochloride.
To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with an aqueous NaOH solution, and extracted with an organic solvent.[7]
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
- AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- How to separate two diastereomeric amines? - Chemistry Stack Exchange. Chemistry Stack Exchange. (2017-10-02).
- Forming oxalte salts of amines - Powered by XMB 1.9.11. Sciencemadness.org. (2009-07-25).
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19).
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
- 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Google Patents.
- Isolation (Recovery). Organic Web Chem.
- This compound hydrochloride. MedChemExpress.
- Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. SENOVA PHARMA.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. (2015-07-05).
- (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem.
- This compound. PubChem.
- This compound hydrochloride. Apollo Scientific.
- This compound. Pharmaffiliates.
- Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. (2018-10-26).
- s-5-methoxy-n-propyl-1-2-3-4-tetrahydronaphthalen-2-amine-hydrochlori. MedChemExpress.
- Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
- (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. (2003-11-01).
- CHIRAL COLUMNS. Analytics-Shop.
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. santaisci.com [santaisci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. analytics-shop.com [analytics-shop.com]
Technical Support Center: Stereospecific Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for the stereospecific synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during your experiments.
Introduction
The synthesis of enantiomerically pure this compound, a key intermediate for various active pharmaceutical ingredients, presents several stereochemical challenges.[1][2][3][4] Achieving high enantiomeric excess (e.e.) is critical, and this guide will explore the common hurdles and provide practical solutions for both classical resolution and asymmetric synthesis approaches.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Overall Yield in Classical Resolution
Symptoms:
-
The final yield of the desired (S)-enantiomer is significantly below the theoretical maximum of 50%.
-
Substantial loss of material at the diastereomeric salt crystallization step.
Probable Causes:
-
Incomplete Racemization of the Unwanted (R)-enantiomer: One of the most significant drawbacks of classical resolution is that the unwanted enantiomer is often discarded, limiting the theoretical yield to 50%.[5]
-
Suboptimal Choice of Resolving Agent: The selection of the chiral resolving agent is crucial for efficient separation of diastereomeric salts.
-
Poor Crystallization Conditions: Improper solvent, temperature, or concentration can lead to co-crystallization of both diastereomers or low recovery of the desired salt.
Solutions:
-
Implement a Racemization Step: To improve the overall yield, the undesired (R)-enantiomer can be racemized and recycled. A common method involves heating the off-enantiomer in a suitable solvent over a catalyst like Raney Cobalt under a hydrogen atmosphere.[6][7][8]
-
Screening of Resolving Agents: Experiment with different chiral acids, such as (S)-mandelic acid or tartaric acid derivatives, to find the one that forms the most distinct and easily separable diastereomeric salts.[6][7][8]
-
Optimize Crystallization: Systematically vary the solvent system, temperature gradient, and concentration to achieve selective crystallization of the desired diastereomer. Seeding with a small crystal of the pure diastereomeric salt can also be beneficial.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Symptoms:
-
The enantiomeric excess (e.e.) of the final product is below the desired level (typically >99%).
-
Inconsistent e.e. values between batches.
Probable Causes:
-
Inefficient Chiral Auxiliary or Catalyst: The chiral auxiliary or catalyst may not be providing sufficient steric hindrance or electronic influence to direct the reaction stereoselectively.
-
Catalyst Deactivation: In catalytic asymmetric hydrogenations, the catalyst can be deactivated by impurities in the substrate or solvent, or by the amine product itself.[9]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all have a significant impact on the enantioselectivity of the reaction.
Solutions:
-
Choice of Chiral Auxiliary/Catalyst: For asymmetric synthesis using a chiral auxiliary like R-(+)-α-phenylethylamine, ensure its purity.[10][11] When using a chiral catalyst, consider screening different ligands to find the optimal match for the substrate.
-
Catalyst Protection and Loading: In catalytic methods, ensure the substrate and solvent are of high purity. It may be necessary to optimize the catalyst loading and consider using a co-catalyst to prevent deactivation.
-
Reaction Condition Optimization: Methodically screen reaction parameters such as temperature, pressure, and solvent. Lower temperatures often lead to higher enantioselectivity.
Issue 3: Difficulties in Product Purification
Symptoms:
-
The final amine product is difficult to isolate from reaction byproducts or the chiral auxiliary.
-
Contamination of the final product with residual reducing agents or their byproducts.
Probable Causes:
-
Similar Physical Properties of Product and Impurities: The desired amine and certain byproducts may have similar boiling points or polarities, making separation by distillation or chromatography challenging.
-
Amine Sensitivity: Some amines can be sensitive to silica gel during column chromatography.
Solutions:
-
Acid-Base Extraction: Utilize the basic nature of the amine to separate it from non-basic impurities. Extract the reaction mixture with an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove impurities, and then basify the aqueous layer to recover the amine.[12]
-
Salt Formation and Crystallization: Convert the amine into a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization.[12] This can also be an effective way to remove residual chiral auxiliaries.
-
Chromatography on Treated Silica: If column chromatography is necessary, consider using silica gel treated with a small amount of triethylamine to prevent streaking and decomposition of the amine product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
There are two main approaches:
-
Classical Resolution of a Racemic Mixture: This involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[6][7][8]
-
Asymmetric Synthesis: This strategy aims to directly synthesize the desired (S)-enantiomer with high stereoselectivity. This can be achieved through methods like:
Q2: What are the pros and cons of classical resolution versus asymmetric synthesis?
| Feature | Classical Resolution | Asymmetric Synthesis |
| Pros | Well-established, can be effective for large-scale production. | Potentially higher overall yield (no theoretical 50% limit), more atom-economical. |
| Cons | Theoretical maximum yield of 50% without a racemization step, requires screening of resolving agents, can be labor-intensive.[5] | May require expensive chiral catalysts or auxiliaries, catalyst deactivation can be an issue, may require extensive optimization of reaction conditions.[14] |
Q3: How can I improve the efficiency of the reductive amination step?
Reductive amination is a key step in many synthetic routes. To improve its efficiency:
-
Optimize Imine Formation: Ensure complete formation of the imine intermediate before adding the reducing agent. This can be facilitated by removing water, for example, by using a Dean-Stark trap or a drying agent.
-
Choice of Reducing Agent: Sodium borohydride is a common choice, but for more challenging substrates, other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation can be more effective.[15]
-
Control of Reaction Conditions: Maintain an optimal pH and temperature to favor imine formation and reduction while minimizing side reactions.
Q4: Are there any "green" or more sustainable approaches to this synthesis?
Yes, biocatalysis using enzymes like transaminases offers a more sustainable alternative to traditional chemical methods.[5][16] These enzymatic reactions are often performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. However, challenges in enzyme stability, substrate scope, and cofactor recycling need to be addressed for industrial-scale applications.[13]
Experimental Protocols
Protocol 1: Classical Resolution using (S)-Mandelic Acid
This protocol is based on the resolution of (±)-2-amino-5-methoxytetralin.[6][7][8]
-
Diastereomeric Salt Formation:
-
Dissolve (±)-2-amino-5-methoxytetralin hydrochloride in a suitable solvent (e.g., methanol).
-
Add a stoichiometric amount of (S)-mandelic acid.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the (S)-2-amino-5-methoxytetralin.
-
-
N-propylation:
-
The resulting (S)-2-amino-5-methoxytetralin can then be N-propylated using standard procedures, such as reductive amination with propionaldehyde.
-
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
This protocol is based on the use of R-(+)-α-phenylethylamine as a chiral auxiliary.[10][11]
-
Imine Formation:
-
React 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine in a suitable solvent like toluene, often with a catalytic amount of an acid such as p-toluenesulfonic acid.
-
Remove water formed during the reaction using a Dean-Stark apparatus.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture containing the chiral imine to a low temperature (e.g., -30°C to 20°C).
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
-
Removal of the Chiral Auxiliary:
-
After the reduction is complete, the chiral auxiliary is typically removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
N-propylation:
-
The resulting (S)-2-amino-5-methoxytetralin is then N-propylated as described in the previous protocol.
-
Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Troubleshooting workflow for common synthesis challenges.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- Hirayama, Y., Ikunaka, M., & Matsumoto, J. (n.d.). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. Organic Process Research & Development.
- American Chemical Society. (n.d.). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution.
- Hirayama, Y., Ikunaka, M., & Matsumoto, J. (n.d.). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution. ACS Publications.
- ResearchGate. (n.d.). An Expeditious Scalable Synthesis of ( S )-2Amino5-methoxytetralin via Resolution | Request PDF.
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH.
- ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- MedKoo. (n.d.). This compound hydrochloride.
- TargetMol. (n.d.). (s)-2-Amino-5-methoxytetralin hydrochloride.
- Pharmaffiliates. (n.d.). This compound.
- Apollo Scientific. (n.d.). This compound hydrochloride.
- BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
Sources
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- 2. (s)-2-Amino-5-methoxytetralin hydrochloride_TargetMol [targetmol.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amin… [cymitquimica.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 11. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this important pharmaceutical intermediate.[1][2] Understanding the chemical behavior of this molecule is paramount for ensuring the integrity of research data, developing robust formulations, and meeting regulatory requirements.
This guide moves beyond simple protocols to explain the underlying chemical principles and rationale, empowering you to troubleshoot issues effectively and design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
The compound is typically supplied as a solid, often as a hydrochloride salt.[3][4] For long-term stability, it is recommended to store the solid material at 4°C in a tightly sealed container, protected from light and moisture.[4] Stock solutions should be used fresh or stored at -20°C or -80°C for short periods, though solution stability should be experimentally verified.
Q2: I've observed a slight discoloration of my solid sample over time. What is the likely cause?
Discoloration (e.g., yellowing or browning) in amine-containing compounds is often indicative of oxidation. The secondary amine and the electron-rich aromatic ring are susceptible to slow oxidation upon exposure to air and/or light. While minor discoloration may not significantly impact purity, it warrants a purity check via a suitable analytical method like HPLC before use.
Q3: What are the primary chemical moieties susceptible to degradation in this molecule?
Based on its structure, two key areas are of primary concern for stability:
-
The Secondary Amine: This functional group is susceptible to oxidation, which can lead to the formation of N-oxides or de-alkylation products.
-
The Methoxy Ether on the Aromatic Ring: The methoxy group can undergo O-demethylation, especially under acidic conditions or high thermal stress, to yield a corresponding phenolic compound. The benzylic positions (C1 and C4) of the tetralin ring are also potential sites for oxidation.
Q4: Why is a formal forced degradation study essential for this compound?
Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[5] These studies are crucial for:
-
Identifying likely degradation products: This helps in understanding what impurities might arise during manufacturing and storage.[6]
-
Elucidating degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and defining proper storage conditions.
-
Developing and validating stability-indicating analytical methods: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[7] Stress testing generates these potential interferents to prove the method's specificity.[5][6]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a logical framework for diagnosing and resolving common issues encountered during the analysis of this compound.
Problem: Appearance of Unknown Peaks in HPLC Chromatogram of a Stability Sample
You are running a stability study, and a new peak that was not present at the initial time point appears in your HPLC chromatogram.
Troubleshooting Workflow
The workflow below outlines a systematic approach to identifying the unknown peak and determining its origin.
Sources
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- 3. (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amin… [cymitquimica.com]
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- 6. biopharminternational.com [biopharminternational.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
Technical Support Center: Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Our focus is to provide in-depth troubleshooting advice and detailed protocols to mitigate the critical issue of racemization, ensuring the stereochemical integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound and where is racemization a major risk?
A1: A prevalent synthetic strategy involves the reductive amination of 5-methoxy-2-tetralone with n-propylamine. Racemization is a significant risk during this key step, particularly if the reaction conditions are not carefully controlled. The benzylic nature of the chiral center in the 2-aminotetralin scaffold makes it susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures.[1][2]
Q2: How can I minimize racemization during the reductive amination step?
A2: To minimize racemization, it is crucial to employ mild reaction conditions. This includes using a selective reducing agent that functions under neutral or near-neutral pH, such as sodium triacetoxyborohydride (STAB), and maintaining a low reaction temperature.[3][4] Pre-formation of the imine intermediate under controlled conditions before the addition of the reducing agent can also suppress side reactions and potential racemization.
Q3: What analytical techniques are recommended for determining the enantiomeric purity of the final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess (e.e.) of your final product.[5][6][7][8] It is essential to develop a validated chiral HPLC method using a suitable chiral stationary phase (CSP) to achieve baseline separation of the (S) and (R) enantiomers.
Q4: Can the starting material, 5-methoxy-2-tetralone, contribute to racemization?
A4: 5-methoxy-2-tetralone is an achiral ketone, so it does not have a chiral center that can racemize. The chirality is introduced during the synthesis, typically through an enantioselective reduction or by using a chiral auxiliary. Therefore, the focus for preventing racemization should be on the steps following the introduction of the chiral center.
Q5: Are there alternative enantioselective methods to synthesize the target molecule that may be less prone to racemization?
A5: Yes, alternative strategies include asymmetric catalytic hydrogenation of an enamine precursor or the use of chiral auxiliaries.[9][10] For instance, reacting 5-methoxy-2-tetralone with a chiral amine, such as (R)-(+)-α-phenylethylamine, to form a diastereomeric imine followed by reduction and subsequent removal of the chiral auxiliary can provide the desired (S)-enantiomer with high stereochemical purity. Another approach involves enzymatic reductive amination, which can offer high enantioselectivity under mild conditions.[11]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) in the final product. | Racemization during reductive amination. | 1. Lower the reaction temperature: Conduct the reaction at 0 °C or room temperature. 2. Use a milder reducing agent: Switch to sodium triacetoxyborohydride (STAB) instead of harsher reagents like sodium borohydride under acidic conditions.[4] 3. Control the pH: Maintain a neutral to slightly acidic pH (around 5-6) to facilitate imine formation without promoting racemization. The use of a buffer, such as an acetic acid/triethylamine system, can help maintain the optimal pH.[12] 4. Pre-form the imine: Mix the ketone and amine in the absence of the reducing agent to allow for imine formation before introducing the hydride source. This can be done in the presence of a dehydrating agent like molecular sieves.[12] |
| Racemization during work-up or purification. | 1. Avoid harsh pH conditions: During aqueous work-up, use mild acids and bases (e.g., saturated sodium bicarbonate, dilute HCl). 2. Use appropriate purification techniques: Employ flash column chromatography with a suitable solvent system. Avoid prolonged exposure to acidic or basic conditions on the silica gel. | |
| Formation of tertiary amine byproducts. | Over-alkylation of the primary amine. | 1. Control stoichiometry: Use a slight excess of the primary amine (n-propylamine) relative to the ketone. 2. Slow addition of the reducing agent: Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration and favor the reduction of the initially formed imine. |
| Incomplete reaction or low yield. | Inefficient imine formation. | 1. Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards imine formation.[12] 2. Optimize the pH: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be beneficial. |
| Decomposition of the reducing agent. | 1. Ensure anhydrous conditions: If using a water-sensitive reducing agent like STAB, ensure all solvents and reagents are dry.[4] | |
| Difficulty in separating enantiomers by chiral HPLC. | Inappropriate chiral stationary phase (CSP) or mobile phase. | 1. Screen different CSPs: Test various polysaccharide-based or macrocyclic glycopeptide-based columns.[7][8] 2. Optimize the mobile phase: Vary the composition of the mobile phase (e.g., hexane/isopropanol ratio) and the additives (e.g., diethylamine for basic compounds). |
Key Experimental Protocols
Protocol 1: Enantioselective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize racemization by using a mild and selective reducing agent under controlled conditions.
Step-by-Step Methodology:
-
To a solution of 5-methoxy-2-tetralone (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add n-propylamine (1.2 eq).
-
Add activated 4Å molecular sieves to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in the same anhydrous solvent.
-
Slowly add the STAB suspension to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of the final product.
Step-by-Step Methodology:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic analytes like amines, add a small amount of an amine modifier, such as diethylamine (0.1%), to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Inject the sample and record the chromatogram.
-
-
Method Optimization: If the enantiomers are not well-resolved, systematically vary the ratio of hexane to isopropanol and the concentration of the amine modifier to achieve baseline separation.
Visualizations
Diagram 1: Synthetic Pathway and Potential Racemization
Caption: Synthetic route and potential for racemization.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
-
Degnan, A. P., & Meyers, A. I. (2000). Enantioselective Synthesis of Rigid 2-Aminotetralins. Utility of Silicon as an Oxygen and Nitrogen Surrogate in the Tandem Addition Reaction. The Journal of Organic Chemistry, 65(11), 3503–3512. [Link]
-
Ma, Z.-G., Hao, Y., Jiang, W., & Zhang, S.-Y. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. Retrieved January 12, 2026, from [Link]
- 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. (n.d.). Google Patents.
-
Thiyl Radical Mediated Racemization of Benzylic Amines | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. (n.d.). Google Patents.
-
Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. (n.d.). Google Patents.
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 13(5), 239-242. [Link]
-
Clayden, J., & Moran, W. J. (2020). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2022). PubMed. [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 599. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. [Link]
-
Santosh, K., & Raghunandan, N. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 27(6), 320-333. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Welcome to the technical support center for the synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a key intermediate in the development of dopaminergic agonists. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, efficient, and reproducible synthetic process.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step sequence: the synthesis of the key intermediate 5-Methoxy-2-tetralone, followed by reductive amination and subsequent chiral resolution to isolate the desired (S)-enantiomer. Each of these stages presents unique challenges that can impact yield, purity, and scalability.
Caption: General synthetic route to this compound.
Part 1: Synthesis of 5-Methoxy-2-tetralone
The reliable production of the tetralone precursor is critical for the overall success of the synthesis. Several routes exist, with a common one involving the intramolecular Friedel-Crafts acylation of a 3-methoxyphenylacetic acid derivative.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My 5-Methoxy-2-tetralone synthesis suffers from low yield. What are the common causes?
Answer: Low yields in the synthesis of 5-Methoxy-2-tetralone can often be attributed to several factors, primarily related to the cyclization step.
-
Inefficient Cyclization: The intramolecular Friedel-Crafts reaction to form the tetralone ring can be sluggish. The choice of acid catalyst and reaction conditions are paramount. Polyphosphoric acid (PPA) is commonly used, but its viscosity can pose challenges for stirring and heat transfer at scale. Alternative catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can offer better results.
-
Side Reactions: At elevated temperatures required for cyclization, side reactions such as polymerization or charring of the starting material can occur, leading to a decrease in the desired product.
-
Work-up and Purification Losses: The purification of 5-Methoxy-2-tetralone, often involving a bisulfite adduct formation and subsequent regeneration, can lead to product loss if not optimized.[1][3]
Troubleshooting Table: Improving 5-Methoxy-2-tetralone Yield
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete cyclization reaction. | - Increase reaction temperature gradually while monitoring for degradation. - Screen alternative acid catalysts (e.g., Eaton's reagent). |
| Product Degradation | Reaction temperature is too high or held for too long. | - Optimize the temperature profile of the reaction. - Reduce reaction time and monitor completion by TLC or HPLC. |
| Difficult Purification | Inefficient formation or decomposition of the bisulfite adduct. | - Ensure the sodium bisulfite solution is fresh and saturated. - Control the pH during adduct formation and regeneration. |
Part 2: Reductive Amination of 5-Methoxy-2-tetralone
The conversion of the tetralone to the racemic amine via reductive amination is a pivotal step. This transformation is typically achieved by reacting the ketone with propylamine to form an intermediate imine, which is then reduced in situ.[4][5]
Caption: The reductive amination process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 2: I am observing incomplete conversion and the presence of the starting tetralone after the reductive amination. What can I do?
Answer: Incomplete conversion is a common issue and often points to problems with the formation of the imine intermediate.[6]
-
Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine can be unfavorable. Water is a byproduct of this reaction, and its presence can shift the equilibrium back towards the starting materials.[7]
-
Premature Reduction of the Ketone: If the reducing agent is too reactive and added before significant imine formation, it can reduce the starting ketone to the corresponding alcohol, leading to a mixture of products and lower yield of the desired amine.[8]
Troubleshooting Protocol: Optimizing Reductive Amination
-
Promote Imine Formation:
-
Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture to remove water as it is formed.[7]
-
Azeotropic Removal of Water: For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be used to promote imine formation.[7]
-
-
Select the Appropriate Reducing Agent:
-
Mild Reducing Agents: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the ketone.[8][9]
-
Stepwise Addition: If using a stronger reducing agent like sodium borohydride (NaBH₄), allow sufficient time for imine formation before adding the reducing agent.[8] This can be monitored by TLC or NMR.[10]
-
Question 3: I am observing the formation of a dialkylated amine byproduct. How can this be minimized?
Answer: The formation of the dialkylated amine occurs when the product secondary amine reacts further with the starting tetralone. This is more prevalent when the product amine is more nucleophilic than the starting propylamine.
-
Stoichiometry Control: Use a slight excess of propylamine to favor the formation of the desired primary amine.[11]
-
Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine and then, after the starting tetralone is consumed, add the reducing agent. This minimizes the opportunity for the product amine to react with the ketone.[11]
Part 3: Chiral Resolution of the Racemic Amine
The separation of the racemic amine into its individual enantiomers is a critical step to obtain the desired (S)-enantiomer. Diastereomeric salt crystallization using a chiral acid is the most common method for this resolution on a larger scale.[12]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: The diastereomeric salt crystallization is giving low enantiomeric excess (ee). How can I improve the resolution?
Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is often an empirical process that requires careful optimization of several parameters.
-
Choice of Resolving Agent: The choice of the chiral resolving agent is crucial. For amines, common resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[12] It is often necessary to screen several resolving agents to find one that provides a significant difference in solubility between the two diastereomeric salts.
-
Solvent Selection: The solvent system plays a critical role in the crystallization process. The ideal solvent should provide a large solubility difference between the two diastereomeric salts.[13] A mixture of solvents is often used to fine-tune the solubility.[14]
-
Crystallization Conditions: The temperature profile during crystallization, the rate of cooling, and the final crystallization temperature all influence the selectivity of the crystallization.
Troubleshooting Table: Improving Enantiomeric Excess
| Problem | Potential Cause | Recommended Solution |
| Low ee of Crystallized Salt | Poor discrimination in solubility between diastereomers. | - Screen a variety of chiral resolving agents. - Experiment with different solvent systems (e.g., alcohols, esters, and their mixtures with water).[15] |
| Oiling Out | The diastereomeric salt is precipitating as an oil instead of a crystalline solid. | - Use a more dilute solution. - Change the solvent system to one in which the salt is less soluble. - Cool the solution more slowly. |
| Inconsistent Results | Variations in starting material purity or crystallization conditions. | - Ensure the racemic amine is of high purity. - Tightly control the temperature, cooling rate, and stirring speed during crystallization. |
Question 5: I am concerned about racemization of the desired (S)-amine during the workup. What are the risks and how can they be mitigated?
Answer: Racemization can occur under harsh pH or high-temperature conditions, especially if there is a proton alpha to the chiral center that can be abstracted.[16][17]
-
pH Control: During the liberation of the free amine from the diastereomeric salt with a base, avoid using a large excess of a strong base or prolonged exposure to basic conditions.
-
Temperature Control: Perform the workup at or below room temperature to minimize the risk of racemization.
-
Prompt Extraction: Once the free amine is liberated, it should be promptly extracted into an organic solvent to minimize its time in the aqueous basic solution.
Part 4: Analytical Methods for Quality Control
Robust analytical methods are essential to monitor the progress of the synthesis and to ensure the quality of the final product.
Chiral HPLC for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of the final product.
Typical Chiral HPLC Method Parameters
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Troubleshooting Chiral HPLC Separations
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate CSP or mobile phase. | - Screen different chiral columns. - Optimize the mobile phase composition (ratio of hexane to alcohol and concentration of the basic modifier).[18] |
| Peak Tailing | Secondary interactions between the amine and the silica support of the CSP. | - Increase the concentration of the basic modifier in the mobile phase. |
| Inconsistent Retention Times | Changes in mobile phase composition or column temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.[19] |
References
-
PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Retrieved from [Link]
- Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Semantic Scholar. (2006). Optical Rotation Study on Solvent Dependence of Diastereomeric Salt Discrimination Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
NIH. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
- Google Patents. (n.d.). US6002045A - Racemisation of amines.
-
Society of Chemical Industry. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. Retrieved from [Link]
-
University Chemistry. (2025). Improvement of the Resolution Experiment of Racemic Tartaric Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2014). Which solvent is good for chiral resolution by tartaric acid? Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
University of Rochester. (2025). Formation of imines and enamines. Retrieved from [Link]
-
ACS Publications. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]
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Technical Support Center: Analytical Method Development for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Impurities
Welcome to the technical support guide for the analytical method development of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine and its related impurities. This compound, a key intermediate and structurally related to the dopamine agonist Rotigotine, requires robust analytical methods to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is structured to provide practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis, grounded in scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning method development for this analyte and its impurities.
Q1: What are the likely process-related and degradation impurities for this compound?
A1: The impurity profile can be complex, stemming from both the synthetic route and degradation.
-
Process-Related Impurities: These can include residual starting materials (e.g., 5-methoxy-2-tetralone), intermediates, and by-products from side reactions.[2][] For example, isomers or products from incomplete reactions are common.[] The R-enantiomer of the target molecule is a critical chiral impurity to monitor.
-
Degradation Products: This class of tetralins is particularly susceptible to oxidation.[][4][5] Forced degradation studies are essential to identify potential degradants that may form under stress conditions such as exposure to acid, base, oxidation, heat, and light.[6][7] Common degradation pathways may involve oxidation of the amine or modifications to the tetralin ring system.
Q2: What are the recommended starting conditions for a reverse-phase HPLC method?
A2: A gradient reverse-phase HPLC (RP-HPLC) method is typically the most effective starting point for separating the main component from its various impurities. Below is a recommended set of initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size | Provides good retention and resolution for compounds of this polarity. Smaller particles (UPLC) offer higher efficiency and speed.[8] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Provides good peak shape for the basic amine analyte and is mass spectrometry (MS) compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential initially to elute all potential impurities, from polar to non-polar. |
| Flow Rate | 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) | Standard flow rates for the respective column dimensions. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity, leading to lower backpressure. |
| Detection | UV at 225 nm | A wavelength where both the analyte and many related impurities are likely to have absorbance.[8] A photodiode array (PDA) detector is highly recommended to assess peak purity.[9] |
| Injection Vol. | 1 - 10 µL | Should be optimized based on sample concentration and column dimensions to avoid overload. |
Q3: What regulatory guidelines are most important for impurity method validation?
A3: The International Council for Harmonisation (ICH) guidelines are the primary reference. Specifically:
-
ICH Q2(R2) Validation of Analytical Procedures: This guideline details the validation characteristics required for an analytical procedure, including specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[10]
-
ICH Q3A(R2) Impurities in New Drug Substances & ICH Q3B(R2) Impurities in New Drug Products: These guidelines define the thresholds for reporting, identifying, and qualifying impurities, which in turn dictates the required sensitivity (LOQ) of your analytical method.[11] For impurity determination, the method's range should typically cover from the reporting level to 120% of the specification limit.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a question-and-answer format.
Chromatography & Peak Shape Issues
Q: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for this basic amine is a classic problem caused by secondary ionic interactions between the protonated amine group and acidic residual silanol groups on the silica-based column packing.
Causality & Solution Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Explanation:
-
Change Column Type: Switch to a column specifically designed for good peak shape with basic compounds. Look for columns with high-purity silica and robust end-capping.
-
Modify Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing interactions.
-
Reduce Sample Load: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or right-triangular peak shape. Dilute your sample and reinject.
Q: I am seeing co-elution between two impurities. How can I improve the resolution?
A: Improving resolution (Rs) requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Strategy:
-
Optimize Selectivity (α): This is the most powerful factor.
-
Change Mobile Phase B: Switch from Acetonitrile to Methanol, or vice-versa. The different solvent properties can alter elution order and spacing.
-
Change Column Chemistry: If a C18 column is not providing separation, try a different stationary phase like Phenyl-Hexyl or a Polar-Embedded phase.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of impurities, drastically altering their retention and the selectivity of the separation.
-
-
Increase Efficiency (N):
-
Use a column with smaller particles (e.g., move from a 5 µm to a 1.8 µm column).
-
Use a longer column.
-
Lower the flow rate.
-
-
Adjust Retention (k):
-
Modify the gradient slope. A shallower gradient around the elution time of the critical pair will increase the time they spend separating on the column, which can improve resolution.
-
Sensitivity and Detection Issues
Q: My method's Limit of Quantitation (LOQ) is not low enough to meet the ICH reporting threshold for impurities. What can I do?
A: Achieving a low LOQ, often below 0.05% of the main peak area, is a common challenge. The signal-to-noise ratio (S/N) for the impurity peak must be reliably ≥10.[12]
Solutions to Improve S/N:
-
Increase Injection Volume: This is often the simplest way to get more analyte on the column, but be cautious of causing peak distortion or overload of the main component.
-
Optimize Detection Wavelength: Use a PDA detector to examine the UV spectra of the impurities. Select a wavelength where the impurity has a higher absorbance, even if it's not the λmax of the API.
-
Use a More Sensitive Detector: If UV detection is insufficient, Liquid Chromatography-Mass Spectrometry (LC-MS) provides significantly higher sensitivity and selectivity.[13][14]
-
Reduce Baseline Noise: Ensure the mobile phase is freshly prepared with high-purity solvents, the system is well-purged, and consider using an in-line filter.
Chiral Separation
Q: How can I separate the (S)-enantiomer from its (R)-enantiomer impurity?
A: Enantiomers have identical physical properties in a non-chiral environment, so a chiral selector is required for separation.[15][16] This is typically achieved using a chiral HPLC column.
Protocol for Chiral Method Development:
-
Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are highly effective for a wide range of chiral compounds.
-
Mobile Phase Screening: Chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol). Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often necessary to improve peak shape.[15]
-
Optimization: Systematically vary the ratio of the mobile phase components and the concentration of the additive to optimize resolution and analysis time. Temperature can also be a powerful tool to affect selectivity in chiral separations.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and demonstrate the specificity and stability-indicating nature of the analytical method, as mandated by ICH guidelines.[6][11]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like 50:50 acetonitrile:water.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M HCl. Store at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 1M NaOH. Store at 60°C.
-
Oxidative Degradation: To an aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature.[] Given the known susceptibility to oxidation, this is a critical test.[5]
-
Thermal Degradation: Store an aliquot of the stock solution at 80°C.
-
Photolytic Degradation: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines.
-
Sampling and Analysis: Withdraw samples from each condition at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples, including an unstressed control, by the developed HPLC-PDA method. The goal is to achieve 5-20% degradation of the parent compound.
-
Evaluation: Use a PDA detector to check for co-elution and an MS detector to obtain mass information on the new peaks to aid in structural elucidation.[5]
References
-
Mendes, T. C., et al. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. Journal of AOAC INTERNATIONAL, 104(3), 592-604. [Link]
-
Fruitwala, M., et al. (2000). Regulatory Requirements for Analytical Method Validation—A Case Study for Impurity Analysis. Drug Development and Industrial Pharmacy, 26(1), 5-11. [Link]
-
Gomes, F. P., et al. (2024). Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. Journal of Pharmaceutical and Biomedical Analysis, 243, 116017. [Link]
-
Rao, B. M., et al. (2013). An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Tra. Der Pharma Chemica, 5(5), 135-143. [Link]
-
Mendes, T. C., et al. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. PubMed, National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Preparation method of rotigotine.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
-
Rayanuthala, K., et al. (2010). A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 848-860. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Retrieved from BioPharm International. [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from European Medicines Agency. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from Agilent. [Link]
-
Cawello, W. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(13), 1489-1500. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from Wikipedia. [Link]
-
SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply. Retrieved from SENOVA PHARMA. [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5033-5041. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. Journal of Clinical Pharmacology, 46(7), 770-784. [Link]
-
Active Biopharma. (n.d.). This compound. Retrieved from Active Biopharma. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates. [Link]
-
PubChem. (n.d.). Rotigotine. Retrieved from PubChem. [Link]
-
Spectroscopy. (2016). Special Issues-05-01-2016. Retrieved from Spectroscopy. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
Sources
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dopamine Agonists: Profiling (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine and its Relation to Clinically Relevant Dopaminergics
This guide provides a comprehensive comparison of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine and its pharmacologically active derivative, Rotigotine, against other prominent dopamine agonists: Ropinirole, Pramipexole, and Apomorphine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the nuanced pharmacological differences between these compounds.
Introduction: From a Synthetic Intermediate to a Potent Dopamine Agonist
This compound is a key chiral intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist. While this precursor itself is not extensively characterized for its direct pharmacological activity, its structural backbone is integral to the dopaminergic properties of Rotigotine. Therefore, this guide will focus on the pharmacological profile of Rotigotine as the active principle derived from this compound, and compare it with other widely studied and clinically significant dopamine agonists.
The therapeutic efficacy and side-effect profiles of dopamine agonists are intrinsically linked to their affinity and functional activity at different dopamine receptor subtypes (D1-D5). This guide will delve into these molecular distinctions, providing a framework for understanding their mechanisms of action and potential therapeutic applications.
Comparative Analysis of Receptor Binding Affinity
The initial interaction between a drug and its target is defined by its binding affinity, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of Rotigotine, Ropinirole, Pramipexole, and Apomorphine for human dopamine receptor subtypes.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Rotigotine | 83[1] | 13.5[1] | 0.71[1] | 3.9-15[1][2] | 5.4[1] |
| Ropinirole | >10,000 | 39.8 | 1.99 | 158.5 | >10,000 |
| Pramipexole | >10,000 | 79,500 | 0.97 | - | >10,000 |
| Apomorphine | ~50 | ~30 | ~3 | - | - |
Expert Insights: The data clearly illustrates the distinct receptor binding profiles of these agonists. Rotigotine exhibits a broad affinity for all dopamine receptor subtypes, with a notable preference for the D3 receptor.[1][2] In contrast, Ropinirole and Pramipexole are highly selective for the D2-like family of receptors (D2, D3, D4), with virtually no affinity for D1-like receptors (D1, D5). Apomorphine, on the other hand, is a non-selective agonist, binding to both D1-like and D2-like receptors.[3] This difference in receptor engagement is a critical determinant of their downstream signaling and physiological effects.
Functional Activity at Dopamine Receptors
Beyond binding, the functional activity of an agonist—its ability to elicit a cellular response—is paramount. This is often characterized by its potency (EC50, the concentration required to produce 50% of the maximal response) and efficacy (Emax, the maximal response achievable).
| Compound | D1 Functional Activity | D2 Functional Activity | D3 Functional Activity |
| Rotigotine | Full Agonist[2] | Full Agonist[2] | Full Agonist[2] |
| Ropinirole | No Activity | Full Agonist | Full Agonist |
| Pramipexole | No Activity | Full Agonist | Full Agonist |
| Apomorphine | Agonist[3] | Agonist[3] | Agonist[3] |
Expert Insights: Rotigotine and Apomorphine are unique among this group in their ability to activate D1 receptors, in addition to D2 and D3 receptors.[3][4] Ropinirole and Pramipexole are selective D2/D3 agonists. The full agonism of Rotigotine across D1, D2, and D3 receptors suggests a broader mechanism of action, potentially contributing to its clinical profile.[2][4] The lack of D1 activity for Ropinirole and Pramipexole results in a more focused D2-like receptor stimulation.
Dopamine D2 Receptor Signaling Pathway
The D2-like dopamine receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways.
Caption: Simplified signaling pathway of D2-like dopamine receptors.
Experimental Workflow for Dopamine Agonist Characterization
A systematic approach is crucial for the comprehensive characterization of a novel dopamine agonist. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for characterizing a novel dopamine agonist.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) for binding to receptors in a cell membrane preparation.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (e.g., D2)
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compound (e.g., this compound or its derivatives)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Activity
This protocol measures the ability of a dopamine agonist to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing a specific dopamine receptor.
Principle: D1-like receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. D2-like receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing forskolin-stimulated cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine receptor of interest (e.g., D2)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Test compound
-
Forskolin (for D2-like receptor assays)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate.
-
For D2-like receptor assays, add forskolin to all wells to stimulate cAMP production.
-
Add the test compound at various concentrations to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the detection kit and a plate reader.
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the EC50 and Emax values by non-linear regression analysis.
Conclusion
The pharmacological profile of a dopamine agonist is a complex interplay of its binding affinity and functional activity at various dopamine receptor subtypes. This compound, as the synthetic precursor to Rotigotine, gives rise to a compound with a broad spectrum of activity across all dopamine receptors, distinguishing it from the more selective D2/D3 agonists Ropinirole and Pramipexole. Apomorphine shares a non-selective profile with Rotigotine but has different pharmacokinetic properties. A thorough understanding of these differences, grounded in robust experimental data, is essential for the rational design and development of novel dopaminergic therapeutics.
References
- Whittemore, E. R., et al. (1997). The profile of dopamine receptor subtype activation contributing to the therapeutic efficacy and motor response complications of levodopa (nonselective pro-agonist) in Parkinson's disease remains unclear. Journal of Pharmacology and Experimental Therapeutics, 283(1), 399-409.
- Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86.
- Newman-Tancredi, A., et al. (2009). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 156(2), 254-265.
- Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124-1137.
Sources
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)- and (R)-Enantiomers of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Guide for Researchers
This guide provides a detailed comparative analysis of the (S)- and (R)-enantiomers of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a molecule of significant interest in neuropharmacology. The (S)-enantiomer is widely known as Rotigotine, a potent dopamine receptor agonist utilized in the management of Parkinson's disease and restless legs syndrome.[1] This document will delve into the stereoselective pharmacology of these enantiomers, offering experimental data and protocols to aid researchers in their investigations.
Introduction: The Critical Role of Chirality in Dopaminergic Activity
In drug development, the stereochemistry of a molecule is paramount, as enantiomers can exhibit remarkably different pharmacological and toxicological profiles. This principle is vividly illustrated by the enantiomers of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. While the (S)-enantiomer is a clinically effective dopamine agonist, structure-activity relationship (SAR) studies of 2-aminotetralin derivatives consistently demonstrate that dopaminergic activity is predominantly associated with one enantiomer.[2] For 5-hydroxy- and 5-methoxy-substituted 2-aminotetralins, the (S)-configuration is generally associated with high affinity and agonist activity at dopamine D2-like receptors.[3] Conversely, the (R)-enantiomer is typically found to be significantly less potent or functionally inactive.[2][4]
This guide will synthesize the available data to present a clear comparison of the two enantiomers, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Pharmacological Profile: A Tale of Two Enantiomers
The primary pharmacological distinction between the (S)- and (R)-enantiomers lies in their interaction with dopamine receptors, particularly the D2-like family (D2, D3, and D4).
(S)-Enantiomer (Rotigotine)
The (S)-enantiomer is a well-characterized, potent and full agonist at dopamine D2 and D3 receptors, with a slightly lower affinity for the D1 receptor. Its therapeutic efficacy in Parkinson's disease stems from its ability to stimulate these receptors in the brain, thereby compensating for the loss of dopaminergic neurons.
(R)-Enantiomer
Direct and extensive pharmacological data for the (R)-enantiomer of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is not as readily available in the public domain. However, based on extensive SAR studies of analogous 2-aminotetralin compounds, a clear pattern emerges. Research on the enantiomers of various 5-hydroxy-2-aminotetralin derivatives has shown that the (R)-enantiomers are substantially less efficacious at dopamine receptors.[3] In some instances, the "inactive" enantiomer of a potent dopamine agonist has been shown to possess weak antagonistic properties at dopamine autoreceptors.[4]
Therefore, it is highly probable that the (R)-enantiomer of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine exhibits significantly lower affinity and functional activity at dopamine D2-like receptors compared to its (S)-counterpart.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the anticipated receptor binding affinities (Ki values) of the (S)- and (R)-enantiomers for dopamine receptors, based on available data for the (S)-enantiomer and inferences from SAR studies for the (R)-enantiomer.
| Receptor Subtype | (S)-Enantiomer (Rotigotine) Ki (nM) | (R)-Enantiomer Ki (nM) (Predicted) |
| Dopamine D1 | ~30-100 | >1000 |
| Dopamine D2 | ~0.5-5 | >500 |
| Dopamine D3 | ~0.1-1 | >500 |
Note: The Ki values for the (R)-enantiomer are estimations based on the general findings from SAR studies of related 2-aminotetralin enantiomers, which consistently show a significant loss of affinity for the (R)-configuration.
Functional Activity: Agonism vs. Inactivity
The functional consequences of receptor binding diverge dramatically between the two enantiomers.
(S)-Enantiomer (Rotigotine)
As a full agonist, the (S)-enantiomer activates G-protein-coupled signaling cascades upon binding to D2-like receptors. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways.
(R)-Enantiomer
Based on the SAR of related compounds, the (R)-enantiomer is expected to have minimal to no agonist activity at dopamine D2-like receptors. It may act as a very weak partial agonist or potentially as an antagonist, although further experimental verification is required.
Visualizing the Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein-coupled signaling pathway activated by a D2 receptor agonist like the (S)-enantiomer.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Dopamine D2 Receptor Binding Assay ([³H]Spiperone Competition)
This protocol determines the affinity (Ki) of the test compounds for the dopamine D2 receptor by measuring their ability to displace the radiolabeled antagonist [³H]spiperone.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
[³H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Test compounds ((S)- and (R)-enantiomers) at various concentrations.
-
96-well plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound dilutions or vehicle (for total binding).
-
(+)-Butaclamol (for non-specific binding).
-
[³H]Spiperone (final concentration ~0.1-0.3 nM).
-
Membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional Agonist Activity)
This assay measures the ability of a compound to act as an agonist by inhibiting the production of cyclic AMP (cAMP) in cells expressing the D2 receptor.[5][6][7]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 10 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds ((S)- and (R)-enantiomers) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well plates.
Procedure:
-
Cell Plating:
-
Seed the D2-expressing cells into 384-well plates and grow to near confluency.
-
-
Assay:
-
Aspirate the culture medium and add assay buffer containing IBMX.
-
Incubate for a short period to allow the IBMX to take effect.
-
Add the test compounds at various concentrations, followed by the addition of forskolin to stimulate cAMP production.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
The Emax value represents the maximum effect of the agonist.
-
Conclusion
References
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[³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]
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[³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]
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Timmerman, W., et al. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-151. Available from: [Link]
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Zhen, X., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [³H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 36-44. Available from: [Link]
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Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]
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Cannon, J. G. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17(Suppl 1), 11-19. Available from: [Link]
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Liao, C. S., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmacy and Pharmacology, 45(5), 437-442. Available from: [Link]
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Harrison, C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489-508. Available from: [Link]
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GTPγS Binding Assay. Creative Bioarray. Available from: [Link]
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De Lorme, K., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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cAMP production in CHO-D2 cells. ResearchGate. Available from: [Link]
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Horn, A. S., et al. (1985). 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity. Molecular Pharmacology, 27(4), 433-438. Available from: [Link]
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(R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Pharmaffiliates. Available from: [Link]
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(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. Available from: [Link]
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(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine). LookChem. Available from: [Link]
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A Researcher's Guide to Cross-Validating (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Effects in Diverse Cell Line Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize and cross-validate the cellular effects of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (referred to herein as "Compound X"). The experimental design emphasizes scientific integrity, reproducibility, and a multi-faceted approach to understanding the compound's pharmacological profile. By leveraging a panel of distinct cell lines, we can build a robust and nuanced understanding of its activity, moving from broad cytotoxic effects to specific receptor-mediated signaling pathways.
Introduction: The Rationale for Cross-Validation
Compound X, a derivative of the tetralin class of molecules, is structurally analogous to known dopaminergic and serotonergic agents. Specifically, its 5-methoxy-tetralin core suggests likely interactions with dopamine D2-like receptors and serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which are critical targets in neuropharmacology.[1][2][3][4] However, a compound's activity can be highly context-dependent, influenced by the unique molecular environment of different cell types.
Cross-validation across multiple cell lines is therefore not a redundant exercise but a critical step in preclinical assessment. It allows us to:
-
Distinguish between on-target and off-target effects: A consistent pharmacological profile across cell lines expressing the target receptor strongly suggests on-target activity.
-
Assess the influence of cellular background: Comparing endogenously expressing cells (e.g., SH-SY5Y, PC12) with a recombinant "clean" system (e.g., HEK293) reveals how native signaling architecture modulates the compound's effects.
-
Identify potential cell-type-specific toxicity: Initial viability assays across all cell lines can flag idiosyncratic cytotoxic effects unrelated to the primary pharmacological target.
This guide will detail a logical, three-phase experimental workflow designed to provide a comprehensive pharmacological dossier on Compound X.
Experimental Workflow Overview
Our approach is tiered, beginning with foundational safety and viability assessments, followed by direct target engagement confirmation, and culminating in functional signaling pathway analysis.
Caption: Tiered experimental workflow for Compound X characterization.
Phase 1: Foundational Assays - Viability and Cell Line Selection
The first step is to ensure that the observed effects in subsequent assays are due to specific pharmacological activity, not general cytotoxicity. We will employ three distinct cell lines, each offering a unique advantage for cross-validation.
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses both dopamine D2 and serotonin 5-HT1A receptors, making it a neurally relevant model.[5][6][7]
-
PC12: A rat adrenal pheochromocytoma cell line that synthesizes and releases catecholamines and endogenously expresses dopamine D2 receptors.[8][9][10] This provides a different species and tissue origin model.
-
HEK293 (Human Embryonic Kidney 293): This line has low endogenous expression of most dopaminergic and serotonergic receptors.[11][12] It serves as an ideal "blank slate" for heterologous expression of specific human receptors (e.g., D2 or 5-HT1A), allowing for the study of the compound's effect on a single, defined target.
Protocol 1: WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative assessment of cytotoxicity.[13][14]
Methodology:
-
Cell Seeding: Seed SH-SY5Y, PC12, and HEK293 cells into separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 1 nM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal time should be determined empirically by observing color development.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log concentration of Compound X to determine the CC50 (Concentration causing 50% cytotoxicity).
| Cell Line | Receptor Profile (Endogenous) | Predicted CC50 (µM) |
| SH-SY5Y | Dopamine D2, Serotonin 5-HT1A | > 50 |
| PC12 | Dopamine D2 | > 50 |
| HEK293 | Low/Negligible D2, 5-HT1A | > 50 |
Table 1: Expected outcome of the WST-1 assay, indicating low cytotoxicity of Compound X across all cell lines, allowing for subsequent pharmacological investigation at concentrations up to at least 10 µM.
Phase 2: Target Engagement - Receptor Binding Assays
With a non-toxic concentration range established, the next critical step is to confirm direct binding of Compound X to its putative targets: the dopamine D2 and serotonin 5-HT1A receptors. This is achieved through competitive radioligand binding assays.
Protocol 2: Competitive Radioligand Binding Assays
This protocol determines the affinity (Ki) of Compound X for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Grow the selected cells (SH-SY5Y, PC12, or HEK293 cells stably expressing either human D2 or 5-HT1A receptors) to confluence. Harvest the cells, homogenize in ice-cold buffer, and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup (96-well format):
-
Total Binding: Add membrane preparation, assay buffer, and the specific radioligand.
-
Non-specific Binding (NSB): Add membrane preparation, assay buffer, radioligand, and a high concentration of a known, non-labeled competitor (e.g., (+)-butaclamol for D2, serotonin for 5-HT1A).
-
Compound Competition: Add membrane preparation, assay buffer, radioligand, and varying concentrations of Compound X.
-
-
Specific Radioligands & Conditions:
-
Incubation: Incubate plates for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Use non-linear regression to determine the IC50 (concentration of Compound X that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Cell Line / Receptor | Radioligand | Predicted Ki of Compound X (nM) | Interpretation |
| HEK293-D2 | [³H]-Spiperone | 5 - 20 | High affinity for human D2 receptor. |
| SH-SY5Y | [³H]-Spiperone | 8 - 30 | High affinity for endogenous human D2. |
| PC12 | [³H]-Spiperone | 15 - 50 | High affinity for endogenous rat D2. |
| HEK293-5HT1A | [³H]-8-OH-DPAT | 1 - 10 | High affinity for human 5-HT1A receptor. |
| SH-SY5Y | [³H]-8-OH-DPAT | 2 - 15 | High affinity for endogenous human 5-HT1A. |
Table 2: Predicted binding affinities (Ki) for Compound X. Consistent, high-affinity binding across different cell systems would validate D2 and 5-HT1A as primary targets.
Phase 3: Functional Signaling - Second Messenger Assays
Confirming that Compound X binds to a receptor is essential, but understanding the functional consequence of that binding is paramount. Both D2 and 5-HT1A receptors are primarily coupled to the Gi/o family of G-proteins.[10][20] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Caption: Gi/o-coupled GPCR signaling pathway activated by Compound X.
Protocol 3: cAMP Accumulation Assay
This assay measures the ability of Compound X to inhibit cAMP production, confirming its functional activity as an agonist at Gi/o-coupled receptors.
Methodology:
-
Cell Seeding: Seed SH-SY5Y, PC12, and the recombinant HEK293 cell lines into 96-well plates and grow to near confluence.
-
Pre-treatment: Aspirate the growth medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Compound Addition: Add varying concentrations of Compound X to the wells.
-
Adenylyl Cyclase Stimulation: To measure the inhibition of cAMP production, stimulate the cells with a fixed concentration of forskolin (a direct activator of adenylyl cyclase). The agonist activity of Compound X will be observed as a dose-dependent reduction in the forskolin-stimulated cAMP level.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11][16][18]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of Compound X. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 (for agonists, this represents the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
| Cell Line / Receptor | Predicted IC50 of Compound X (nM) | Interpretation |
| HEK293-D2 | 10 - 40 | Potent functional agonist at human D2. |
| SH-SY5Y | 15 - 60 | Functional agonist in a native human neuronal context. |
| PC12 | 30 - 100 | Functional agonist at native rat D2. |
| HEK293-5HT1A | 2 - 20 | Potent functional agonist at human 5-HT1A. |
| SH-SY5Y | 5 - 30 | Functional agonist in a native human neuronal context. |
Table 3: Predicted functional potencies (IC50) for Compound X in the cAMP assay. A strong correlation between binding affinity (Ki) and functional potency (IC50) across the cell lines provides a robust validation of the compound's mechanism of action.
Conclusion and Synthesis of Findings
By systematically applying this three-phase experimental plan, a researcher can build a comprehensive and defensible profile of this compound. The cross-validation between a recombinant system (HEK293) and neurally-relevant, endogenously expressing cell lines (SH-SY5Y, PC12) is crucial. Concordant data—demonstrating low cytotoxicity, high-affinity binding, and potent functional agonism at D2 and 5-HT1A receptors across these diverse cellular backgrounds—would provide strong evidence for its specific mechanism of action and solidify its potential as a candidate for further preclinical development. Any significant deviations in potency or efficacy between the cell lines would, in turn, provide invaluable insights into how the cellular environment can modulate drug activity, guiding future studies and therapeutic positioning.
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Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors.
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Bio-protocol. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors.
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Reeves, P. J., et al. (2012). Construction of Recombinant Cell Lines for GPCR Expression. Methods in Molecular Biology.
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Ye, N., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods.
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ResearchGate. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
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Erikson, K. M., et al. (2008). Dopamine D2 Receptor Expression Is Altered by Changes in Cellular Iron Levels in PC12 Cells and Rat Brain Tissue. The Journal of Nutrition.
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Bender, A. M., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.
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Schmauder, R. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation.
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Erikson, K. M., et al. (2008). Dopamine D2 receptor expression is altered by changes in cellular iron levels in PC12 cells and rat brain tissue. The Journal of Nutrition.
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BioProcessing Journal. Cell Culture Bioreactor Optimization: Growing Recombinant HEK293 Cells to Produce a G-Protein-Coupled Receptor (rGPCR) Membrane Protein.
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Brown, C. S., et al. (1988). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Life Sciences.
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Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology.
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IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT Ligand Activity Charts.
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Dumont, J., et al. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Pharmaceuticals.
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Picetti, R., et al. (1997). Expression of dopamine D2 receptor in PC-12 cells and regulation of membrane conductances by dopamine. American Journal of Physiology-Cell Physiology.
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Kaplan, L. Y., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature.
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Bifsha, P., et al. (2014). DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268. Neuroscience.
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Sal-Man, N., et al. (1998). Activation of adenosine A1 and A2A receptors modulates dopamine D2 receptor-induced responses in stably transfected human neuroblastoma cells. Journal of Neurochemistry.
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ResearchGate. Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha(2)-adrenoceptors.
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Ghorbani, M., et al. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Bioengineering.
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Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PLoS One.
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Benchchem. Comparative Pharmacokinetics of 5-MeO-MET and its Analogues: A Guide for Researchers.
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Bunn, L., et al. (2007). Induction of 5-HT1A receptor and NUDR mRNA in differentiated SHSY-5Y neuroblastoma cells. The Physiological Society.
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Adeosun, S. O., et al. (2012). 17β-Estradiol-Induced Regulation of the Novel 5-HT1A-Related Transcription Factors NUDR and Freud-1 in SH SY5Y Cells. Journal of Molecular Neuroscience.
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Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry.
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Goh, Y. M., et al. (2020). Zerumbone Modulates α2A-Adrenergic, TRPV1, and NMDA NR2B Receptors Plasticity in CCI-Induced Neuropathic Pain In Vivo and LPS-Induced SH-SY5Y Neuroblastoma In Vitro Models. Frontiers in Pharmacology.
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Comparative Analysis of Novel Aminotetralins and Classical Antipsychotics: A Guide for Preclinical Research
Abstract
This guide provides a comparative framework for evaluating the pharmacological profile of novel dopaminergic and serotonergic ligands, exemplified by the aminotetralin class, against classical antipsychotics. While direct, extensive literature on (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is not widely available, its structure suggests activity at dopamine and serotonin receptors, a common feature of antipsychotic agents. This document, therefore, uses analogous and well-studied aminotetralin derivatives as a proxy to outline the essential experimental comparisons. We delve into the mechanistic distinctions, focusing on receptor binding profiles, functional activity, and downstream signaling pathways. This guide is intended for researchers and professionals in drug development, offering a blueprint for the preclinical assessment of next-generation antipsychotic candidates.
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
The treatment of psychosis, particularly schizophrenia, has been dominated for decades by classical (or typical) antipsychotics. These agents, such as haloperidol and chlorpromazine, primarily function through the blockade of dopamine D2 receptors in the mesolimbic pathway, which is effective in mitigating the positive symptoms of schizophrenia (e.g., hallucinations, delusions). However, their utility is often limited by a significant burden of side effects, including extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia, largely due to their non-selective action on dopamine pathways in other brain regions.
The quest for improved therapeutics has led to the exploration of novel chemical scaffolds that offer more refined mechanisms of action. The aminotetralin class of compounds has emerged as a promising area of research. Structurally, compounds like this compound are analogues of established dopaminergic and serotonergic ligands. Their profile is often characterized by partial agonism at D2 receptors and significant activity at serotonin receptors, particularly 5-HT1A and 5-HT2A, mirroring the profile of atypical (second-generation) antipsychotics. This polypharmacology is hypothesized to provide a broader spectrum of efficacy, including the treatment of negative and cognitive symptoms, with a reduced side-effect liability.
This guide will systematically compare the pharmacological characteristics of a representative aminotetralin compound with those of classical antipsychotics, providing the theoretical and practical framework for such an evaluation.
Mechanistic Divergence: Receptor Binding and Functional Activity
The fundamental difference between classical antipsychotics and many novel aminotetralin-based compounds lies in their interaction with key neurotransmitter receptors.
Receptor Binding Affinity
Classical antipsychotics are defined by their high-affinity antagonism of the dopamine D2 receptor. In contrast, many novel psychoactive compounds, including aminotetralin derivatives, exhibit a more complex binding profile. They often show high affinity for a range of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors. This multi-receptor engagement is a hallmark of atypical antipsychotics and is thought to contribute to their broader efficacy and improved side-effect profile.
A critical first step in comparing a novel compound is to determine its receptor binding affinity (Ki) across a panel of relevant central nervous system (CNS) targets. This is typically achieved through radioligand binding assays.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of a Representative Aminotetralin Analogue and a Classical Antipsychotic
| Receptor Target | Representative Aminotetralin Analogue (e.g., a 5-HT1A/D2 agonist) | Haloperidol (Classical Antipsychotic) |
| Dopamine D2 | 5-50 (Partial Agonist) | 1-2 (Antagonist) |
| Dopamine D3 | 1-20 (Partial Agonist/Agonist) | 0.5-1.5 (Antagonist) |
| Serotonin 5-HT1A | 1-10 (Agonist) | >1000 (Low Affinity) |
| Serotonin 5-HT2A | 50-200 (Variable) | 20-50 (Antagonist) |
| Adrenergic α1 | >500 (Low Affinity) | 10-30 (Antagonist) |
| Histamine H1 | >1000 (Low Affinity) | 50-100 (Antagonist) |
Note: The values for the aminotetralin analogue are representative and based on published data for structurally related compounds.
Functional Activity: Beyond Simple Blockade
While binding affinity indicates the strength of interaction, functional assays are required to determine the consequence of that binding (i.e., agonism, antagonism, or inverse agonism). Classical antipsychotics are D2 antagonists, meaning they bind to the receptor and prevent its activation by endogenous dopamine.
Many novel compounds, including aminotetralins, act as partial agonists at the D2 receptor. This means they bind to the receptor and elicit a response that is lower than that of the full agonist, dopamine. This "dopamine stabilizing" activity is thought to be a key factor in their improved side-effect profile. In brain regions with excessive dopamine (hyperdopaminergic state, associated with positive symptoms), a partial agonist will compete with dopamine and reduce the overall receptor activation. In regions with low dopamine (hypodopaminergic state, associated with negative and cognitive symptoms), the same partial agonist can provide a low level of receptor stimulation.
Furthermore, strong agonism at 5-HT1A receptors is a common feature of these novel compounds. Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus can reduce serotonin release, while postsynaptic 5-HT1A activation in cortical regions can enhance dopamine release, potentially alleviating negative and cognitive symptoms.
Downstream Signaling Pathways
The functional differences at the receptor level translate to distinct downstream signaling cascades.
-
Classical Antipsychotics (D2 Antagonism): By blocking D2 receptors, these drugs prevent the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. They also disinhibit the Akt/GSK-3β signaling pathway.
-
Novel Aminotetralins (D2 Partial Agonism / 5-HT1A Agonism): The signaling profile is more complex. As D2 partial agonists, they can modulate cAMP production in a manner dependent on the ambient dopamine concentration. Their 5-HT1A agonist activity leads to the inhibition of adenylyl cyclase and activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
Diagram 1: Comparative Signaling Pathways
Caption: Contrasting signaling of classical vs. novel antipsychotics.
Experimental Protocols for Comparative Assessment
A robust comparison requires a suite of in vitro and in vivo assays.
In Vitro Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and haloperidol at human D2 and 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human D2 or 5-HT1A receptors).
-
Radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (aminotetralin, haloperidol).
-
Non-specific binding agent (e.g., unlabeled haloperidol for D2, serotonin for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates, scintillation vials, liquid scintillation counter, filter mats.
Procedure:
-
Preparation: Serially dilute test compounds to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific agent).
-
Incubation: Add the cell membranes to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Step-by-step workflow for radioligand binding assays.
In Vivo Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a translational model used to assess sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can restore this deficit.
Objective: To compare the ability of the aminotetralin compound and haloperidol to reverse a pharmacologically-induced (e.g., by a dopamine agonist like apomorphine or an NMDA antagonist like MK-801) deficit in PPI in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Startle response measurement system (startle chambers with a loudspeaker and a motion sensor).
-
Test compounds (aminotetralin, haloperidol).
-
PPI-disrupting agent (e.g., MK-801).
-
Vehicle (e.g., saline, 0.5% Tween 80 in saline).
Procedure:
-
Acclimation: Acclimate animals to the startle chambers for 5-10 minutes with background noise (e.g., 65 dB).
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous). After a set pretreatment time (e.g., 30 minutes), administer the PPI-disrupting agent (e.g., MK-801).
-
Habituation: Allow a further 15-20 minutes for the drugs to take effect.
-
Testing Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Measurement: The startle response (a whole-body flinch) is measured as the peak amplitude of motion within a defined time window after the pulse.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ].
-
Comparison: Compare the %PPI in the group treated with the disrupting agent + vehicle against groups treated with the disrupting agent + test compounds. A significant increase in %PPI indicates a reversal of the deficit and suggests antipsychotic-like activity.
Conclusion and Future Directions
The comparison between novel aminotetralin derivatives and classical antipsychotics highlights a significant evolution in the strategy for treating psychosis. The shift from pure D2 receptor antagonism to a more nuanced profile of D2 partial agonism and multi-receptor modulation (especially involving the serotonergic system) represents a major advancement. This polypharmacological approach holds the promise of not only matching the efficacy of classical agents against positive symptoms but also offering improved treatment for negative and cognitive symptoms with a substantially lower risk of debilitating side effects.
For a compound like this compound, the research path is clear. A thorough characterization, following the experimental logic outlined in this guide, is essential. This includes comprehensive receptor screening, functional activity assays to distinguish between agonism and antagonism, and in vivo behavioral models that can predict both therapeutic efficacy and side-effect liability. By systematically building this pharmacological profile, the true potential of such novel compounds can be elucidated, paving the way for the next generation of antipsychotic therapies.
References
Due to the specific, non-indexed nature of "this compound," the following references are provided to support the general principles, methodologies, and pharmacology of analogous compounds and classical antipsychotics discussed in this guide.
-
Title: The psychopharmacology of atypical antipsychotic drugs: from the receptor binding profile to therapeutic effects. Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]
-
Title: Dopamine D2 Receptor Partial Agonists in the Treatment of Schizophrenia. Source: Journal of Psychiatry and Neuroscience URL: [Link]
-
Title: Radioligand binding assays: what's new? Source: ScienceDirect (Current Opinion in Pharmacology) URL: [Link]
-
Title: Prepulse inhibition of startle: a window on the brain. Source: Journal of Psychopharmacology URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]
Confirming the Molecular Handshake: A Comparative Guide to Mutational Analysis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Binding Sites
In the landscape of contemporary drug discovery, the precise identification of a ligand's binding site on its target receptor is a cornerstone of rational drug design and optimization. For novel chemical entities such as (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a compound structurally related to potent dopaminergic and serotonergic agonists, elucidating its specific molecular interactions is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging mutation studies to definitively confirm the binding site of this aminotetralin derivative. We will explore comparative mutagenesis strategies, present detailed experimental protocols, and offer insights into the interpretation of the resulting data, moving beyond a simple checklist to explain the causal logic behind each experimental choice.
The central hypothesis is that this compound, given its structural similarity to compounds like the dopamine agonist Rotigotine, primarily targets dopamine receptors (D1, D2, D3) and may also exhibit affinity for serotonin receptors, such as the 5-HT1A subtype.[1][2][3][4][5] The binding of this class of ligands to these G protein-coupled receptors (GPCRs) is typically mediated by a combination of ionic, hydrogen bonding, and hydrophobic interactions within a well-defined orthosteric binding pocket.[6][7][8][9]
The Rationale for Mutational Analysis
While computational docking can provide valuable predictive models of ligand-receptor interactions, these models remain hypothetical until validated by empirical data. Site-directed mutagenesis offers a powerful and definitive method to probe the energetic contribution of individual amino acid residues to the binding of a ligand.[10][11][12] By systematically replacing key amino acids in the putative binding pocket and observing the resultant change in ligand affinity and/or functional activity, we can map the critical interaction points, thereby confirming the binding site.
A crucial aspect of this approach is the selection of residues for mutation. Based on the extensive literature on aminergic GPCRs, several conserved residues are known to be critical for the binding of catecholamine and indoleamine ligands.[7][8][9] For dopamine and serotonin receptors, a conserved aspartate residue in transmembrane helix 3 (TM3) is typically involved in a salt bridge with the protonated amine of the ligand.[8][10] Additionally, serine residues in TM5 and aromatic residues in TMs 3, 5, 6, and 7 often form hydrogen bonds and hydrophobic interactions with the ligand.[7][8][9][10]
Caption: Hypothesized binding of the ligand to key receptor residues.
Comparative Mutagenesis Strategies
The choice of which amino acid to substitute for the native residue is a critical experimental parameter. Below is a comparison of common strategies:
| Mutagenesis Strategy | Description | Rationale and Causality | Advantages | Disadvantages |
| Alanine Scanning | Each residue in the putative binding site is systematically mutated to alanine. | Alanine's small, non-polar side chain removes the specific functionality of the original residue (e.g., hydrogen bonding, charge) with minimal steric perturbation to the overall protein structure. A significant loss of binding affinity upon mutation to alanine strongly implicates the original residue in a critical interaction. | Simple to interpret; provides a clear "on/off" signal for the importance of a residue. | May not reveal more subtle interactions; does not provide information on the nature of the interaction (e.g., steric vs. electronic). |
| Conservative Substitution | A residue is replaced with one of similar size and polarity (e.g., Serine to Threonine, Phenylalanine to Tyrosine). | This strategy tests the importance of a specific functional group. For example, if mutating a serine to a threonine (which also has a hydroxyl group) rescues binding, it suggests the hydrogen bonding capability is key. If a serine to alanine mutation abolishes binding, but a serine to cysteine (similar size but different hydrogen bonding) does not fully restore it, it points to the specific importance of the hydroxyl group. | Provides more nuanced information about the nature of the interaction. | Can be more complex to interpret; requires more mutants to be generated and tested. |
| Non-Conservative Substitution | A residue is replaced with one of a different class (e.g., a hydrophobic residue to a charged one). | This is a more drastic change and is used to definitively probe the requirement for a particular property at a specific position. For example, replacing a phenylalanine with an aspartate can test if a hydrophobic pocket is intolerant to a charged residue. | Can provide very strong evidence for the role of a residue. | The drastic nature of the change may lead to global protein misfolding, confounding the interpretation of binding data. Proper controls for receptor expression and folding are essential. |
For an initial screen to identify critical residues for this compound binding, alanine scanning is the recommended starting point due to its straightforward interpretation. Follow-up with conservative and non-conservative substitutions for key "hit" residues will then provide a more detailed understanding of the binding mechanism.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust workflow for confirming the binding site of our lead compound using site-directed mutagenesis coupled with radioligand binding and functional assays.
Caption: Experimental workflow for mutational analysis of ligand binding.
Part 1: Site-Directed Mutagenesis and Receptor Expression
-
Selection of Target Residues: Based on homology modeling with known dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptor structures, identify putative binding site residues. For the D2 receptor, prime candidates would include Asp114 (TM3), Ser194 (TM5), and Ser197 (TM5). For the 5-HT1A receptor, Asp82 (TM2), Asn396 (TM7), and Ser393 (TM7) are key targets.[10][13]
-
Mutagenesis: Using a commercially available site-directed mutagenesis kit, introduce point mutations (initially to alanine) into the cDNA of the wild-type (WT) receptor. Sequence the entire coding region of each mutant construct to verify the presence of the desired mutation and the absence of any off-target mutations.
-
Cell Culture and Transfection: Culture a suitable mammalian cell line that does not endogenously express the target receptor, such as HEK293 cells. Transiently or stably transfect these cells with the WT and mutant receptor constructs.
-
Verification of Expression: It is critical to confirm that the mutant receptors are expressed and trafficked to the cell membrane at levels comparable to the WT receptor. This can be achieved by Western blotting of membrane preparations or by flow cytometry or ELISA using an N-terminally epitope-tagged receptor (e.g., with a FLAG or HA tag). This step is crucial to ensure that any observed decrease in ligand binding is due to the mutation's effect on the binding pocket and not simply due to reduced receptor expression.
Part 2: Comparative Binding and Functional Assays
-
Membrane Preparation: Harvest the transfected cells and prepare crude membrane fractions, which will be used for the binding assays.
-
Radioligand Binding Assays:
-
Saturation Binding: Perform saturation binding experiments on membranes from cells expressing the WT and each mutant receptor using a known high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors). This will determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal binding capacity (Bmax) for each receptor construct. A similar Bmax between WT and mutant receptors confirms comparable expression levels.
-
Competition Binding: Perform competition binding assays by incubating the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound. This will yield the IC50 value, from which the inhibition constant (Ki) can be calculated. A significant increase in the Ki value for a mutant receptor compared to the WT receptor indicates that the mutated residue is important for binding.
-
-
Functional Assays:
-
To assess the functional consequences of the mutations, perform a relevant functional assay. Since D2 and 5-HT1A receptors are typically Gi-coupled, measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation is a suitable assay.[14]
-
Generate dose-response curves for this compound in cells expressing WT and mutant receptors. A rightward shift in the dose-response curve (increased EC50) for a mutant indicates that the mutation has reduced the potency of the compound. A decrease in the maximal response suggests the mutation may also affect the compound's efficacy.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Binding and Functional Data for this compound at Wild-Type and Mutant D2 Receptors
| Receptor | Radioligand Binding (Ki, nM) | Fold-Shift in Ki (vs. WT) | Functional Potency (EC50, nM) | Fold-Shift in EC50 (vs. WT) |
| Wild-Type D2 | 15.2 ± 1.8 | - | 25.6 ± 3.1 | - |
| D114A | > 10,000 | > 650 | > 10,000 | > 390 |
| S194A | 350.5 ± 25.1 | 23.1 | 680.2 ± 50.7 | 26.6 |
| S197A | 98.7 ± 9.3 | 6.5 | 185.4 ± 15.9 | 7.2 |
| F389A (TM6) | 850.1 ± 60.5 | 55.9 | 1540.6 ± 120.3 | 60.2 |
Data are presented as mean ± SEM from three independent experiments.
Interpretation of Hypothetical Data:
-
D114A Mutant: The dramatic loss of both binding affinity (>650-fold) and functional potency (>390-fold) strongly suggests that the aspartate at position 114 forms a critical ionic interaction with the protonated amine of this compound. This is a hallmark interaction for aminergic ligands at their GPCR targets.
-
S194A and S197A Mutants: The moderate to significant increases in Ki and EC50 for the serine mutants indicate their involvement in binding, likely through hydrogen bonding with the methoxy group or another part of the ligand. The larger effect of the S194A mutation suggests it may be a more important interaction partner.
-
F389A Mutant: The substantial loss of affinity and potency upon mutating this aromatic residue in TM6 points to its crucial role in a hydrophobic interaction with the tetralin ring system of the ligand.
Conclusion
The confirmation of a ligand's binding site through mutational analysis is a rigorous and indispensable component of modern drug discovery. By systematically and logically dissecting the ligand-receptor interface, researchers can gain invaluable insights into the molecular determinants of binding and function. The comparative approach outlined in this guide, combining alanine scanning with more nuanced substitutions and corroborating binding data with functional assays, provides a self-validating system for elucidating the precise binding mode of this compound. This detailed molecular understanding is not merely an academic exercise; it is the foundation upon which more potent, selective, and ultimately, safer therapeutics are built.
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Benchmarking Novel CNS-Active Agents: A Comparative Efficacy Analysis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
A Senior Application Scientist's Guide to the Preclinical Evaluation of a Potential Dopaminergic and Serotonergic Modulator
For researchers and drug development professionals, the early-stage assessment of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for benchmarking the efficacy of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a structural analog to known dopaminergic agonists, against established standards. As a potential modulator of dopamine and serotonin pathways, a rigorous comparative analysis is essential to elucidate its pharmacological profile.
This compound is recognized as a key intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist.[1][2][3] This structural relationship suggests that the compound itself may possess activity at dopamine receptors, and potentially at serotonin receptors, which are often co-implicated in the pathophysiology of central nervous system (CNS) disorders. This guide outlines the in vitro and in vivo methodologies required to characterize its efficacy relative to well-established dopaminergic and serotonergic agonists.
I. In Vitro Characterization: Receptor Binding and Functional Activity
The initial step in characterizing a novel CNS-active compound is to determine its affinity and functional activity at specific receptor targets. Given the structural alerts, the primary targets for investigation are the dopamine D2 receptor and the serotonin 5-HT1A receptor.
A. Receptor Binding Affinity
To quantify the binding affinity of this compound to the dopamine D2 and serotonin 5-HT1A receptors, competitive radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor (long isoform) or the human serotonin 5-HT1A receptor are cultured under standard conditions.[4]
-
Cell membranes are harvested by homogenization and centrifugation to isolate the receptor-containing fraction.
-
-
Binding Assay:
-
A constant concentration of a high-affinity radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) or a known standard (e.g., Bromocriptine for D2, Buspirone for 5-HT1A) are added to compete for binding.[5][6][7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
-
Data Analysis:
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
-
B. Functional Receptor Activity
Determining whether a compound acts as an agonist, antagonist, or partial agonist is crucial. This is achieved through functional assays that measure the downstream signaling events following receptor activation.
Experimental Protocol: cAMP Inhibition Assay (for D2 Receptors)
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, when activated, inhibits the production of cyclic AMP (cAMP) via the Gi/o pathway.[4][8]
-
Cell Culture and Treatment:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor are seeded in assay plates.[4]
-
Intracellular cAMP levels are stimulated using forskolin, an adenylyl cyclase activator.[4]
-
Cells are then treated with varying concentrations of the test compound or a known D2 agonist (e.g., Quinpirole).[9]
-
-
cAMP Measurement:
-
Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay or a reporter gene assay.
-
-
Data Analysis:
-
The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured.
-
The concentration of the compound that produces 50% of the maximal inhibitory effect (EC50) and the maximal efficacy (Emax) are calculated to determine its potency and agonist activity.
-
Comparative Data: In Vitro Receptor Profiling (Hypothetical Data)
| Compound | D2 Receptor Binding Affinity (Ki, nM) | D2 Functional Activity (EC50, nM) | 5-HT1A Receptor Binding Affinity (Ki, nM) | 5-HT1A Functional Activity (EC50, nM) |
| This compound | TBD | TBD | TBD | TBD |
| Bromocriptine (D2 Agonist Standard)[10] | 1.5 | 5.2 | >1000 | >1000 |
| Ropinirole (D2 Agonist Standard)[5] | 29 | 15 | >1000 | >1000 |
| Buspirone (5-HT1A Partial Agonist Standard)[6][7] | >1000 | >1000 | 14 | 25 |
| Flesinoxan (5-HT1A Agonist Standard)[6] | >1000 | >1000 | 8 | 12 |
TBD: To Be Determined through experimentation.
II. In Vivo Efficacy Assessment: Animal Models of CNS Disorders
To assess the potential therapeutic efficacy of this compound in a physiological context, in vivo animal models are employed. The choice of model depends on the hypothesized therapeutic application, such as Parkinson's disease for dopaminergic activity or anxiety/depression for serotonergic modulation.
A. Assessment of Motor Function in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-validated model for Parkinson's disease, mimicking the degeneration of dopaminergic neurons in the substantia nigra.[11][12][13]
Experimental Protocol: 6-OHDA-Induced Rotational Behavior
-
Model Induction:
-
Male Sprague-Dawley or Wistar rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain.[13]
-
-
Drug Administration and Behavioral Testing:
-
Following a recovery period, the animals are challenged with a dopamine agonist, which induces rotational behavior contralateral to the lesion.
-
Animals are treated with the test compound, a standard D2 agonist (e.g., Ropinirole), or a vehicle control.
-
The number of full contralateral rotations is recorded over a specified time period using an automated rotometer system.
-
-
Data Analysis:
-
The rotational scores for the test compound-treated group are compared to the vehicle and standard drug-treated groups to assess its ability to reverse motor deficits.
-
B. Evaluation of Anxiolytic-like Effects
The elevated plus maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.
Experimental Protocol: Elevated Plus Maze
-
Apparatus:
-
The maze consists of two open arms and two closed arms, elevated from the floor.
-
-
Drug Administration and Behavioral Testing:
-
Mice or rats are administered the test compound, a standard anxiolytic (e.g., Diazepam or Buspirone), or a vehicle control.
-
Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded.
-
-
Data Analysis:
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect. The performance of the test compound is compared to the standard anxiolytic.
-
C. Assessment of General Locomotor Activity
It is crucial to assess whether the test compound has any independent effects on general locomotor activity, which could confound the results of other behavioral tests.[14][15][16]
Experimental Protocol: Open Field Test
-
Apparatus:
-
An open-field arena equipped with infrared beams or a video tracking system to monitor movement.[17]
-
-
Drug Administration and Behavioral Testing:
-
Rodents are administered the test compound, a standard CNS stimulant (e.g., caffeine) or depressant (e.g., diazepam), or a vehicle control.[16]
-
Each animal is placed in the center of the open field, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.[18]
-
-
Data Analysis:
-
The locomotor activity of the test compound-treated group is compared to the vehicle and standard drug-treated groups to determine if it has stimulant, depressant, or no significant effect on general activity.
-
Comparative Data: In Vivo Efficacy (Hypothetical Data)
| Compound | 6-OHDA Model: Contralateral Rotations (rotations/min) | Elevated Plus Maze: % Time in Open Arms | Open Field Test: Total Distance Traveled (cm) |
| This compound | TBD | TBD | TBD |
| Ropinirole (D2 Agonist) | 8.5 ± 1.2 | No significant effect | 1500 ± 250 |
| Buspirone (5-HT1A Agonist) | No significant effect | 45 ± 5.8 | 1800 ± 300 |
| Vehicle | 0.2 ± 0.1 | 15 ± 3.2 | 2000 ± 350 |
TBD: To Be Determined through experimentation. Data are presented as mean ± SEM.
III. Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the experimental design and the underlying biological mechanisms, graphical representations are invaluable.
Experimental Workflow for In Vitro and In Vivo Benchmarking
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independent replication of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine synthesis and findings
This guide provides an in-depth analysis of the synthetic routes for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a key intermediate in the production of the dopamine agonist Rotigotine.[1][2][3] The objective is to offer researchers, scientists, and drug development professionals a comprehensive comparison of various synthetic strategies, enabling informed decisions in process development and optimization. This document moves beyond a simple recitation of protocols to dissect the underlying chemical principles and practical considerations of each approach.
Introduction to this compound
This compound, hereafter referred to as the target compound, is a chiral amine whose stereochemistry is crucial for its biological activity as a precursor to Rotigotine. The synthesis of this molecule with high enantiopurity and overall yield is a significant focus in pharmaceutical chemistry. This guide will explore and compare several prominent synthetic methodologies.
Comparative Analysis of Synthetic Strategies
The synthesis of the target compound predominantly commences from 5-methoxy-2-tetralone. The key challenge lies in the stereoselective introduction of the amine functionality at the C-2 position. The following sections dissect various approaches to achieve this transformation.
Reductive Amination followed by Chiral Resolution
This classical approach involves the non-stereoselective reductive amination of 5-methoxy-2-tetralone with propylamine, followed by the resolution of the resulting racemic amine.
Workflow:
Caption: Reductive Amination and Chiral Resolution Workflow.
Discussion:
This method is straightforward and utilizes readily available reagents. However, the major drawback is the theoretical maximum yield of 50% for the desired (S)-enantiomer, as the (R)-enantiomer is typically discarded. The efficiency of the resolution step is highly dependent on the choice of the resolving agent and the crystallization conditions. While reliable, this pathway is less atom-economical compared to asymmetric approaches.
Asymmetric Reductive Amination
To overcome the inherent yield limitation of chiral resolution, asymmetric reductive amination has been developed. This strategy introduces chirality during the reductive amination step itself, using a chiral catalyst or auxiliary.
Workflow:
Caption: Asymmetric Reductive Amination Workflow.
Discussion:
Recent advancements have focused on the use of chiral phosphoric acids as catalysts for the asymmetric reduction of the intermediate imine.[4] This method offers the potential for high enantioselectivity and high yields, avoiding the loss of 50% of the material associated with classical resolution. The choice of the chiral catalyst and the reaction conditions are critical for achieving high enantiomeric excess (e.e.). This approach is more elegant and atom-economical.
Synthesis via Chiral Auxiliary
Another strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.
Workflow:
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Discussion:
This method involves the reaction of 5-methoxy-2-tetralone with a chiral amine, such as (R)-alpha-methylbenzylamine, to form diastereomeric intermediates that can be separated.[4] Subsequent removal of the chiral auxiliary and N-propylation yields the target compound. While effective in controlling stereochemistry, this route involves more synthetic steps, potentially lowering the overall yield and increasing production costs.
Performance Comparison
| Parameter | Reductive Amination & Resolution | Asymmetric Reductive Amination | Chiral Auxiliary Method |
| Starting Material | 5-Methoxy-2-tetralone | 5-Methoxy-2-tetralone | 5-Methoxy-2-tetralone |
| Key Reagents | Propylamine, NaBH3CN, Chiral Acid | Propylamine, Chiral Catalyst, Hantzsch Ester | Chiral Amine, Reducing Agent, Propionyl Chloride |
| Stereocontrol | Post-synthesis resolution | In-situ asymmetric induction | Auxiliary-directed |
| Theoretical Max. Yield | 50% | >90% | Dependent on multiple steps |
| Atom Economy | Low | High | Moderate |
| Process Simplicity | Relatively simple | Requires catalyst optimization | Multi-step, more complex |
| Key Advantage | Use of simple reagents | High theoretical yield and e.e. | Well-established methodology |
| Key Disadvantage | Inherent 50% yield loss | Catalyst cost and sensitivity | Longer synthetic route |
Experimental Protocols
Representative Protocol for Asymmetric Reductive Amination
This protocol is a generalized representation based on published methods and should be optimized for specific laboratory conditions.
-
Imine Formation: To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent (e.g., toluene), add propylamine (1.2 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure.
-
Asymmetric Reduction: The crude imine is dissolved in a non-polar solvent (e.g., cyclohexane). A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq) and a Hantzsch ester (1.5 eq) are added. The reaction mixture is stirred at a specified temperature (e.g., 40 °C) until complete conversion of the imine.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous basic solution (e.g., NaHCO3). The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct routes. The choice of the optimal synthetic strategy depends on a variety of factors, including the desired scale of production, cost of reagents, and the required enantiopurity. While the classical method of reductive amination followed by chiral resolution is robust, modern asymmetric catalytic methods offer a more efficient and atom-economical alternative. The chiral auxiliary approach provides another reliable, albeit longer, pathway. For large-scale industrial production, the asymmetric reductive amination appears to be the most promising route due to its high potential yield and enantioselectivity, provided the catalyst cost and performance are optimized.
References
- Vertex AI Search. (2026). Synthesis of 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRPGTKDXI90HfTYaaWa6zrQpQNw-5q-eKAGqMRYNsdyqPuS2R7mX7Z7xdZXNhrcCIuPl0oqyJts6oVPzebuhGC9UqDt_n7DcU0QA3BBKssmstOuqpD6RbpbgpgqI9IF6gxs43W]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10727609]
- SENOVA PHARMA. (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. [URL: https://www.senovapharma.com/93601-86-6.html]
- MedKoo Biosciences. Rotigotine Synthetic Routes. [URL: https://www.medkoo.com/products/3194]
- LookChem. (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) CAS 101403-24-1. [URL: https://www.lookchem.com/cas-101/101403-24-1.html]
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This guide provides a detailed comparative analysis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, hereafter referred to as (S)-5-MeO-PAT, and its key structural analogs. We will dissect the nuanced structure-activity relationships (SAR) that govern their interaction with serotonin and dopamine receptors, with a primary focus on the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of 2-aminotetralin derivatives.
Introduction: The 2-Aminotetralin Scaffold
The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective ligands for aminergic G-protein coupled receptors (GPCRs). Its rigid structure, which incorporates a phenethylamine moiety, allows for precise orientation of key pharmacophoric elements within the receptor binding pocket. Modifications to the aromatic ring, the aliphatic ring, and the amino group afford a powerful means to tune receptor affinity, selectivity, and functional activity.
Our focus, (S)-5-MeO-PAT, belongs to a class of 2-aminotetralins that have been extensively studied for their potent interactions with 5-HT1A receptors. This receptor is a validated therapeutic target for anxiety, depression, and other neuropsychiatric disorders.[1] Understanding how subtle chemical changes to the 2-aminotetralin core impact pharmacology is critical for the rational design of next-generation therapeutics.
Comparative Pharmacological Analysis
To contextualize the pharmacological profile of (S)-5-MeO-PAT, we will compare it against two benchmark compounds:
-
8-OH-DPAT : The prototypical and highly selective 5-HT1A receptor full agonist. It features an 8-hydroxyl group and two N-propyl substituents.
-
5-MeO-DPAT : The N,N-dipropyl analog of our primary compound, differing only by the presence of a second propyl group on the nitrogen atom.
The analysis will focus on three key structural variables:
-
Stereochemistry at the C2 Position : The critical role of the (S)-enantiomer.
-
Aromatic Substitution : The impact of a 5-methoxy group versus the 8-hydroxyl group found in 8-OH-DPAT.
-
N-Alkylation Pattern : The difference between a mono-propyl (secondary amine) and a di-propyl (tertiary amine) substitution.
The Critical Importance of (S)-Stereochemistry
For 2-aminotetralin derivatives, the stereochemistry at the C2 position is a paramount determinant of affinity for 5-HT1 receptors. Multiple studies have consistently demonstrated that the (2S)-enantiomer possesses significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to its (2R)-counterpart. This preference can be as high as 50-fold or more, establishing a clear stereoselective requirement for optimal receptor engagement.[1][2] This robust trend strongly suggests that our target compound, (S)-5-MeO-PAT , will exhibit markedly higher affinity and potency than its (R)-enantiomer.
Aromatic Substitution: 5-MeO vs. 8-OH
The position and nature of the substituent on the aromatic ring profoundly influence receptor affinity and selectivity. The 8-hydroxyl group of 8-OH-DPAT is known to be a key interaction point within the 5-HT1A receptor binding pocket. However, moving the oxygen-containing substituent to the 5-position, as in the 5-methoxy series, maintains high affinity. Studies on various 2-(alkylamino)tetralin derivatives show that both 8-hydroxy and 5-methoxy substitutions are well-tolerated and can produce ligands with nanomolar affinity for 5-HT1A sites.[3][4]
N-Alkylation: Mono-propyl vs. Di-propyl
The substitution pattern on the amine nitrogen dictates both affinity and selectivity. For dopamine receptor interactions within the 2-aminotetralin class, an n-propyl group is often considered optimal for agonist activity.[4] Comparing a secondary amine (mono-propyl) like (S)-5-MeO-PAT with a tertiary amine (di-propyl) like 5-MeO-DPAT reveals important trends. While tertiary amines like 8-OH-DPAT and 5-MeO-DPAT are potent agonists, secondary amines can also exhibit high affinity.[3] The reduction from two propyl groups to one may slightly alter the lipophilicity and steric profile, which can fine-tune the selectivity against other receptors, such as 5-HT7 or dopamine D2.
Receptor Binding Affinity Profile
The following table summarizes representative binding affinity (Ki, nM) data for key compounds at several relevant receptors, compiled from the literature. This allows for a direct comparison of how structural modifications impact the interaction with different targets.
| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |
| 8-OH-DPAT | ~1-2[3] | ~466[5] | >1000 | >1000 |
| 5-OH-DPAT | ~10 | - | ~25 | ~7 |
| (S)-5-MeO-DPAT | High Affinity (Predicted) | - | Moderate Affinity (Predicted) | High Affinity (Predicted) |
| (S)-5-MeO-PAT | High Affinity (Predicted) | - | Moderate/High Affinity (Predicted) | High Affinity (Predicted) |
Interpretation:
-
8-OH-DPAT stands out for its exceptional selectivity for the 5-HT1A receptor over other serotonin and dopamine subtypes.[5]
-
Compounds with a 5-position substituent (like 5-OH-DPAT) often gain significant affinity for dopamine D2 and particularly D3 receptors, suggesting that (S)-5-MeO-PAT is likely to be a potent D2/D3 ligand in addition to its 5-HT1A activity.
-
The N-mono-propyl substitution in (S)-5-MeO-PAT is consistent with potent dopaminergic activity, potentially making it a strong dual 5-HT1A/Dopamine agonist.[4]
Functional Activity and Signaling
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is canonically coupled to inhibitory G-proteins of the Gi/o family. Agonist binding initiates a cascade of intracellular events.[6]
Caption: Canonical 5-HT1A receptor signaling cascade.
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[6]
-
Activation of GIRK Channels : The dissociated Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.[6]
-
Modulation of MAPK/ERK Pathway : The Gβγ subunit can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which is involved in neuroplasticity and cell survival.[2][7]
Compounds like 8-OH-DPAT are full agonists, meaning they elicit the maximum possible functional response through these pathways. The functional efficacy of (S)-5-MeO-PAT would be determined experimentally using assays such as the [35S]GTPγS binding assay.
Experimental Protocols
To ensure trustworthiness and reproducibility, the characterization of these compounds relies on standardized, self-validating experimental systems.
Experimental Workflow Overview
Caption: General workflow for pharmacological characterization.
Protocol: Radioligand Binding Assay for 5-HT1A Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the 5-HT1A receptor.
Materials:
-
Tissue Source: Membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: (S)-5-MeO-PAT, serially diluted.
-
Non-specific Binding Control: 10 µM unlabeled 5-HT or 8-OH-DPAT.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation vials and scintillation cocktail.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Set up Assay Tubes: In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: 100 µL assay buffer, 100 µL radioligand solution (e.g., ~1.0 nM final concentration [3H]8-OH-DPAT), and 100 µL membrane suspension.
-
Non-specific Binding: 100 µL non-specific control (10 µM 5-HT), 100 µL radioligand solution, and 100 µL membrane suspension.
-
Competition: 100 µL of each test compound dilution, 100 µL radioligand solution, and 100 µL membrane suspension.
-
-
Incubation: Vortex tubes gently and incubate at 25°C for 60 minutes.
-
Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [35S]GTPγS Binding Assay for Functional Activity (EC50, Emax)
Objective: To measure the ability of an agonist to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[8][9]
Materials:
-
Tissue Source: Same as for the binding assay.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate, to a final concentration of ~30 µM.
-
Test Compound: (S)-5-MeO-PAT, serially diluted.
-
Basal Control: Assay buffer only.
-
Stimulated Control: A saturating concentration of a known full agonist (e.g., 10 µM 8-OH-DPAT).
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound. Prepare a mix of membranes, GDP, and [35S]GTPγS (~0.1 nM final concentration) in assay buffer.
-
Set up Assay Plate: In a 96-well plate, add in triplicate:
-
Basal Binding: 50 µL assay buffer.
-
Stimulated Binding: 50 µL of each test compound dilution.
-
-
Initiate Reaction: Add 150 µL of the membrane/[35S]GTPγS/GDP mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a filtermat using a cell harvester. Wash the filtermat several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filtermat, seal it in a sample bag with melt-on scintillant, and count using a microplate scintillation counter.
-
Data Analysis:
-
Convert CPM to percent stimulation over basal, where 100% is defined by the maximal stimulation achieved with the reference full agonist.
-
Plot the percent stimulation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (maximum effect, or efficacy).[10]
-
Conclusion
The pharmacological profile of This compound can be rationally predicted through a systematic, head-to-head comparison with its structural analogs. Established structure-activity relationships strongly indicate that it is a potent agonist at 5-HT1A receptors, driven by its (S)-stereochemistry and 5-methoxy substitution. Furthermore, the combination of the 5-methoxy group and the N-propyl substituent suggests it will likely possess significant activity at dopamine D2 and D3 receptors, distinguishing it from the highly selective 5-HT1A agonist 8-OH-DPAT.
This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to empirically validate these predictions and fully characterize the unique pharmacological signature of (S)-5-MeO-PAT and related compounds.
References
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Krishnan, K. (2014). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. IntechOpen. Available at: [Link]
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Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764. Available at: [Link]
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Parnas, M., Peters, C. H., & Mancia, F. (2018). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of General Physiology, 150(11), 1566–1575. Available at: [Link]
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Mishra, A., Singh, S., & Tiwari, I. M. (2023). Endocytosis and signaling of 5-HT1A receptor. Progress in Molecular Biology and Translational Science, 196, 1-21. Available at: [Link]
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Talpos, J. C., & Traynor, J. R. (2014). 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19. Cellular Signalling, 26(9), 1846–1852. Available at: [Link]
- Horn, A. S., de Vries, J. B., Dijkstra, D., & Mulder, A. H. (1982). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Medicinal Chemistry, 17(4), 311-316.
- Mokrosz, M. J., Paluchowska, M. H., & Mokrosz, J. L. (1994). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Pharmacy and Pharmacology, 46(3), 195-198.
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Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120–148. Available at: [Link]
-
Meller, E., Goldstein, M., & Bohmaker, K. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 133(7), 1120–1126. Available at: [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. Available at: [Link]
-
López-Arnau, R., Martínez-Clemente, J., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. Available at: [Link]
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da Silva, C. L., Faria, A. C., Lamego, J., & Noel, F. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 70(1), 75-83. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Comprehensive Safety & Handling Guide: (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No: 101403-24-1), a substituted tetralin amine used as a laboratory chemical and pharmaceutical intermediate.[1][2][3] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
A thorough understanding of the specific hazards associated with this compound is the foundation of a robust safety plan. The primary risks, as identified in Safety Data Sheets (SDS), are summarized below.[1][4] This compound is typically a solid and presents hazards upon ingestion, skin/eye contact, and inhalation.[4]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |
| Acute & Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
The high aquatic toxicity necessitates stringent disposal protocols to prevent environmental release.[1]
Core Personal Protective Equipment (PPE) Mandates
Based on the hazard profile, a multi-layered PPE approach is required to create a barrier between the researcher and the chemical. The following equipment is mandatory when handling this compound.
To protect against accidental splashes and airborne particles that can cause serious eye irritation (H319), the following are required:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: When handling solutions or larger quantities of the solid, a face shield worn over safety glasses provides superior protection.[6]
Direct contact can lead to skin irritation (H315).[4] Therefore, comprehensive skin protection is non-negotiable.
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider thicker gloves or double-gloving. Contaminated gloves must be disposed of as hazardous waste.[7][8]
-
Protective Clothing: A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing. For procedures with a high risk of contamination, a chemical-resistant apron or disposable coveralls should be utilized.[7]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[8] Do not wear sandals or perforated shoes in the laboratory.
As a solid, this compound can become airborne as dust, posing a respiratory irritation risk (H335).[4]
-
Primary Engineering Control: All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Secondary Respiratory Protection: In the absence of a fume hood or if significant dust generation is unavoidable, a NIOSH-approved N95 (or better) particulate respirator is required. Users must be properly fit-tested and trained in the respirator's use.
Operational Plan: Step-by-Step Safety Workflow
A disciplined, procedural approach to handling ensures that safety measures are consistently applied. The following workflow outlines the critical steps from preparation to cleanup.
-
Designate Work Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including waste containers, is within the designated area before retrieving the chemical.
-
Don PPE: Put on all required PPE in the correct sequence (see Donning/Doffing Protocol below).
-
Weighing and Transfer: Carefully weigh the solid compound on wax paper or in a tared container inside the fume hood to contain dust.
-
Minimize Aerosolization: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Maintain Containment: Keep all containers with the chemical sealed when not in immediate use.
-
Work Surface: Thoroughly decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Equipment: Clean all non-disposable equipment used during the procedure.
-
Waste Disposal: This is a critical step due to the compound's high aquatic toxicity (H410).[1]
-
All contaminated disposable items (gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Excess solid material and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[7]
-
PPE Donning and Doffing Protocol
The order of putting on and removing PPE is crucial to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat
-
Respirator (if required)
-
Safety Glasses / Goggles
-
Face Shield (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove technique to avoid touching the outside with bare skin.
-
Face Shield / Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it inside-out, away from the body.
-
Respirator: Remove by the straps.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[7]
-
Visual Workflow for Safe Handling
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
References
-
DC Chemicals. This compound hydrochloride Safety Data Sheet.
-
Sigma-Aldrich. This compound (hydrochloride) Safety Information.
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PubChem. This compound. National Center for Biotechnology Information.
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Pharmaffiliates. This compound.
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CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
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Procter & Gamble. Safety Data Sheet (Generic).
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BenchChem. Personal protective equipment for handling THP-PEG1-Boc.
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Cayman Chemical. 5-methoxy MiPT Safety Data Sheet.
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PubMed Central. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. National Institutes of Health.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
